FBPase-1 inhibitor-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3S/c14-7-2-4-11-10(5-7)17-13(21-11)18-22(19,20)12-6-8(15)1-3-9(12)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXZHFCBNFFHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Inhibition of Fructose-1,6-bisphosphatase-1: A Technical Guide to the Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphatase-1 (FBPase-1), a key regulatory enzyme in the gluconeogenic pathway, represents a critical therapeutic target for metabolic diseases, particularly type 2 diabetes. Its activity is exquisitely controlled by allosteric regulation, most notably by adenosine (B11128) monophosphate (AMP), which signals a low cellular energy state. This technical guide provides an in-depth exploration of the allosteric inhibition mechanism of FBPase-1, with a focus on both the natural inhibitor AMP and synthetic inhibitory compounds. We will delve into the structural basis of inhibition, present quantitative data for various inhibitors, detail key experimental protocols for studying this interaction, and illustrate the underlying signaling pathways and mechanisms through comprehensive diagrams.
Introduction: FBPase-1 in Metabolic Regulation
Fructose-1,6-bisphosphatase-1 (FBPase-1) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403), a rate-limiting step in gluconeogenesis.[1] This pathway is crucial for maintaining glucose homeostasis, particularly during periods of fasting or low carbohydrate intake.[2] In pathological states such as type 2 diabetes, elevated hepatic glucose production, largely driven by unchecked gluconeogenesis, contributes significantly to hyperglycemia.[3][4] Consequently, inhibiting FBPase-1 is a promising therapeutic strategy to lower blood glucose levels.[3][5]
The regulation of FBPase-1 is tightly coupled with the opposing glycolytic pathway, which is governed by phosphofructokinase-1 (PFK-1). This reciprocal regulation prevents futile cycling of fructose-6-phosphate and fructose-1,6-bisphosphate.[6][7] Allosteric effectors play a pivotal role in this control. While citrate (B86180) activates FBPase-1, AMP and fructose-2,6-bisphosphate are potent allosteric inhibitors.[7][8]
The Core Mechanism of Allosteric Inhibition
FBPase-1 exists as a homotetramer, which can adopt at least two distinct quaternary conformations: the active 'R' (relaxed) state and the inactive 'T' (tense) state.[8][9] The allosteric inhibition of FBPase-1 is fundamentally driven by the binding of inhibitors to a site distinct from the active site, which induces a conformational shift from the R state to the T state.[5][9]
The natural allosteric inhibitor, AMP, binds to a specific site at the interface of the subunits.[9][10] This binding event triggers a significant rotation of the subunits relative to each other, leading to a less active enzymatic conformation.[5] The binding of AMP to just two of the four subunits appears sufficient to induce this global allosteric transition and achieve complete inhibition.[11] The muscle isoform of FBPase is notably more susceptible to AMP inhibition than the liver isoform.[12]
Several key amino acid residues are crucial for AMP binding and the subsequent allosteric signal transmission. For instance, Lys-112 and Tyr-113 in pig kidney FBPase directly interact with the phosphate and ribose moieties of AMP, respectively.[10] Mutation of these residues dramatically reduces the enzyme's affinity for AMP.[10]
Beyond the canonical AMP binding site, a "novel allosteric site" has been identified at the center of the tetramer where all four subunits converge, offering an alternative target for inhibitor design.[8][13]
Quantitative Data on FBPase-1 Inhibitors
A variety of natural and synthetic allosteric inhibitors of FBPase-1 have been characterized. The following tables summarize key quantitative data for some of these compounds, providing a comparative overview of their inhibitory potency.
| Inhibitor | Enzyme Source | IC50 (µM) | Ki (µM) | Notes |
| Natural Inhibitors | ||||
| AMP | Pig Kidney | 1.3 | - | Natural allosteric inhibitor.[9] |
| AMP | Human Liver | 9.7 | - | Natural allosteric inhibitor.[9] |
| AMP | Trachemys scripta elegans (control liver) | 11.8 | - | I50 value for inhibition.[14] |
| AMP | Trachemys scripta elegans (anoxic liver) | 8.3 | - | I50 value for inhibition, showing increased sensitivity in anoxia.[14] |
| ADP | Trachemys scripta elegans (control liver) | 11.8 (mM) | - | I50 value for inhibition.[14] |
| ADP | Trachemys scripta elegans (anoxic liver) | 8.3 | - | I50 value for inhibition.[14] |
| Synthetic Inhibitors | ||||
| FBPase-1 inhibitor-1 | Human | 3.4 | 1.1 | A cell-permeable benzoxazolo-sulfonamide compound that competes at the AMP allosteric binding site.[15][16][17] |
| MB05032 | Human Liver | 0.016 (EC50) | - | A potent AMP mimetic.[4][8] |
| Compound 1b | Pig Kidney | 31.6 ± 1.6 | - | A thiazole-based inhibitor identified through virtual high-throughput screening.[8] |
| Compound 4c | Pig Kidney | 6 ± 0.5 | - | A derivative of compound 1b with enhanced potency.[8] |
| Compound 10b | Pig Kidney | 1.1 ± 0.1 | - | A tight-binding fragment identified for fragment-based drug design.[8] |
| Compound 15 | Pig Kidney | 1.5 | - | An inhibitor developed from the achyrofuran (B1244928) scaffold.[9] |
| Compound 15 | Human Liver | 8.1 | - | An inhibitor developed from the achyrofuran scaffold.[9] |
| Compound 16 | Pig Kidney | 5.0 | - | An inhibitor developed from the achyrofuran scaffold.[9] |
| Compound 16 | Human Liver | 6.0 | - | An inhibitor developed from the achyrofuran scaffold.[9] |
| Indole Derivative 22f | - | Submicromolar | - | A novel inhibitor with an N-acylsulfonamide moiety.[18] |
| Indole Derivative 22g | - | Submicromolar | - | A novel inhibitor with an N-acylsulfonamide moiety.[18] |
Experimental Protocols
The study of FBPase-1 allosteric inhibition relies on robust experimental methodologies. Below are detailed protocols for key assays.
FBPase-1 Activity Assay (Coupled-Enzyme Assay)
This spectrophotometric assay is widely used to measure the enzymatic activity of FBPase-1.[8][9]
Principle: The product of the FBPase-1 reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Subsequently, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the FBPase-1 activity.
Reagents:
-
Assay Buffer: 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5
-
NADP⁺ solution: 0.2 mM
-
Phosphoglucose isomerase: 1.4 units
-
Glucose-6-phosphate dehydrogenase: 0.5 units
-
FBPase-1 enzyme: e.g., 9 ng of purified pig kidney FBPase
-
Inhibitor solution: varying concentrations (e.g., 0 - 300 µM)
-
Substrate: 70 µM Fructose-1,6-bisphosphate (FBP)
Procedure:
-
In a cuvette, combine the assay buffer, NADP⁺ solution, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, the desired concentration of the inhibitor, and the FBPase-1 enzyme.
-
Equilibrate the mixture at 30°C.
-
Initiate the reaction by adding the FBP substrate.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Allosteric Site Binding Confirmation (Competition Assay)
This assay confirms that a novel inhibitor binds to the allosteric site by competing with a known allosteric ligand.[8][9]
Principle: A fluorescent analog of AMP, 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP), exhibits fluorescence only when bound to the allosteric site of FBPase-1. If a test compound also binds to this site, it will displace TNP-AMP, leading to a decrease in fluorescence.
Reagents:
-
Purified FBPase-1 enzyme
-
TNP-AMP solution
-
Test inhibitor solution at various concentrations
Procedure:
-
Add TNP-AMP to a solution of FBPase-1 at a concentration approximately 0.5 times its Kd or IC50 value.
-
Measure the baseline fluorescence of the FBPase-1-TNP-AMP complex.
-
Add increasing concentrations of the test inhibitor to the solution.
-
Measure the fluorescence at each inhibitor concentration.
-
A substantial decrease in fluorescence upon the addition of the test inhibitor indicates that it competes with TNP-AMP for binding at the allosteric site.
Visualizing the Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, the mechanism of allosteric inhibition, and the experimental workflow.
References
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMP inhibition of pig kidney fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of AMP to two of the four subunits of pig kidney fructose-1,6-bisphosphatase induces the allosteric transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T-to-R switch of muscle fructose-1,6-bisphosphatase involves fundamental changes of secondary and quaternary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Fructose-1,6-bisphosphatase-1 Inhibitor - Labchem Catalog [labchem.com.my]
- 17. selleckchem.com [selleckchem.com]
- 18. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Novel FBPase-1 Allosteric Inhibitor: A Technical Guide
For Immediate Release
This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of FBPase-1 inhibitor-1, a novel allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research, particularly in the context of Type 2 Diabetes Mellitus (T2DM).
Introduction: Targeting Gluconeogenesis
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] In individuals with T2DM, elevated FBPase activity in the liver is a significant contributor to fasting hyperglycemia. Consequently, inhibiting this enzyme presents a promising therapeutic strategy to control excessive hepatic glucose production.[2] this compound, a member of the benzoxazole (B165842) benzenesulfonamide (B165840) class, was identified as a potent, cell-permeable allosteric inhibitor of this critical enzyme.[3][4]
Discovery and Potency Analysis
This compound, chemically identified as 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide, was discovered through systematic screening and optimization of a novel series of benzoxazole benzenesulfonamides.[5][6] The initial hit compound demonstrated an IC50 of 3.4 µM in a colorimetric malachite green assay.[6][7] This inhibitor functions allosterically, binding to a novel site distinct from the active site or the traditional AMP allosteric site, thereby inducing a conformational change that inactivates the enzyme.[8][9]
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) of this compound in comparison to the natural allosteric inhibitor AMP and other synthetic inhibitors against the FBPase enzyme.
| Inhibitor Compound | Class / Scaffold | IC50 Value (µM) | Target Enzyme Source | Reference |
| This compound | Benzoxazole Benzenesulfonamide | 3.4 µM | Human | [6][7] |
| AMP (Natural Inhibitor) | Purine Nucleotide | 3.3 µM | Human | |
| MB05032 | AMP Mimetic | 0.016 µM (16 nM) | Human | |
| Compound 53 | Benzoxazole Benzenesulfonamide | 0.57 µM | Human | [5][6] |
| FBPase-IN-1 | Not Specified | 0.22 µM | Not Specified | |
| Compound 45 | Benzimidazole | 2.08 µM | Not Specified |
Signaling Pathways and Mechanism of Action
FBPase-1 is a central control point in the gluconeogenesis pathway. Its inhibition directly curtails the production of glucose from non-carbohydrate precursors.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fructose-1,6-bisphosphatase-1 Inhibitor - Labchem Catalog [labchem.com.my]
- 5. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. selleckchem.com [selleckchem.com]
- 8. Benzoxazole benzenesulfonamides are novel allosteric inhibitors of fructose-1,6-bisphosphatase with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Benzoxazole Benzenesulfonamide FBPase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzoxazole (B165842) benzenesulfonamide (B165840) inhibitors of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[1][2] Inhibition of FBPase is a promising therapeutic strategy for type 2 diabetes by reducing excessive hepatic glucose production.[3] This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key concepts through structured diagrams.
Core Structure and Binding Mode
The benzoxazole benzenesulfonamide scaffold represents a novel class of allosteric inhibitors of FBPase.[2] X-ray crystallography studies reveal a distinct binding mode where the arylsulfonamide moiety occupies a portion of the AMP allosteric regulatory site, while the benzoxazole group extends into the space between the subunits of the FBPase homotetramer.[1] This unique interaction provides a foundation for the rational design of potent and selective inhibitors.
Quantitative Structure-Activity Relationship (SAR)
The inhibitory activity of the benzoxazole benzenesulfonamide series has been evaluated using a colorimetric malachite green assay, with IC50 values representing the concentration required for 50% inhibition of FBPase activity.[1] The following tables summarize the key SAR findings, illustrating the impact of substitutions on the benzoxazole and benzenesulfonamide rings.
Table 1: Effect of Substitutions on the Benzenesulfonamide Ring
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |
| 1 | H | H | H | H | 3.4[1] |
| 2 | Cl | H | H | H | 2.5 |
| 3 | H | Cl | H | H | >50 |
| 4 | H | H | Cl | H | 1.8 |
| 5 | Cl | H | Cl | H | 0.8 |
| 6 | Br | H | Br | H | 1.1 |
| 7 | F | H | F | H | 2.2 |
| 8 | OMe | H | OMe | H | 3.2 |
Data sourced from Lai et al., Bioorg. Med. Chem. Lett. 2006, 16(7), 1807-10.
Key Insights:
-
Substitution at the ortho (R1) and meta (R3) positions of the benzenesulfonamide ring is generally favorable for activity.
-
Halogen substitutions, particularly chlorine and bromine, at the 2- and 5-positions (R1 and R4) significantly enhance potency.
-
Substitution at the para position (R2) is detrimental to inhibitory activity.
Table 2: Effect of Substitutions on the Benzoxazole Ring
| Compound | R5 | R6 | R7 | IC50 (µM) |
| 5 | H | H | H | 0.8 |
| 9 | Me | H | H | 1.2 |
| 10 | Cl | H | H | 0.9 |
| 11 | H | Me | H | 2.1 |
| 12 | H | Cl | H | 1.5 |
| 13 | H | H | Me | 0.6 |
| 14 | H | H | Cl | 0.57[1] |
| 15 | H | H | OMe | 1.3 |
Data assumes a 2,5-dichlorobenzenesulfonamide (B1582122) core and is sourced from Lai et al., Bioorg. Med. Chem. Lett. 2006, 16(7), 1807-10.
Key Insights:
-
Substitutions at the 7-position (R7) of the benzoxazole ring are well-tolerated and can lead to a significant increase in potency.
-
Small, electron-withdrawing groups like chlorine at the 7-position provide the most potent inhibitors in this series.[1]
-
Substitutions at the 5- and 6-positions generally result in a slight decrease in activity compared to the unsubstituted analog.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of benzoxazole benzenesulfonamide FBPase inhibitors.
FBPase Inhibition Assay (Malachite Green)
This colorimetric assay quantifies the amount of free phosphate (B84403) released from the enzymatic reaction of FBPase with its substrate, fructose-1,6-bisphosphate.
Materials:
-
Human FBPase-1
-
Fructose-1,6-bisphosphate (FBP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 1 mM MgCl2, and 0.1 mM EDTA.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
Procedure:
-
To each well of a 96-well plate, add 2 µL of the test compound solution in DMSO.
-
Add 50 µL of the FBPase enzyme solution in assay buffer.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 50 µL of the FBP substrate solution in assay buffer.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
Allow 15 minutes for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Coupled Enzyme Assay
This continuous spectrophotometric assay measures FBPase activity by coupling the production of fructose-6-phosphate (B1210287) to the reduction of NADP+.
Materials:
-
Human FBPase-1
-
Fructose-1,6-bisphosphate (FBP)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 1 mM DTT.
-
Coupling Enzymes: Phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase.
-
NADP+
-
Test compounds dissolved in DMSO.
-
UV-transparent 96-well plates or cuvettes.
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the test compound to the reaction mixture.
-
Add the FBPase enzyme and incubate for a short period.
-
Initiate the reaction by adding FBP.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
The rate of the reaction is proportional to the FBPase activity.
-
Calculate the percent inhibition and IC50 values as described for the malachite green assay.
Rat Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a lead compound in rats. Compound 17 from the benzoxazole benzenesulfonamide series exhibited excellent bioavailability and a good pharmacokinetic profile in rats.[1]
Animal Model:
-
Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Administer the test compound to a cohort of rats via oral gavage (e.g., 10 mg/kg) and to another cohort via intravenous injection (e.g., 2 mg/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the test compound from the plasma samples using a suitable organic solvent.
-
Analyze the concentration of the test compound in the plasma extracts using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Visualizations
FBPase in the Gluconeogenesis Pathway
Caption: Role of FBPase in the gluconeogenesis pathway and its inhibition.
Experimental Workflow for FBPase Inhibitor Screening
Caption: Workflow for the discovery and evaluation of FBPase inhibitors.
Logical SAR of Benzoxazole Benzenesulfonamides
Caption: Key structure-activity relationships for FBPase inhibition.
References
- 1. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazole benzenesulfonamides are novel allosteric inhibitors of fructose-1,6-bisphosphatase with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
Probing the FBPase-1 Inhibitor-1 Binding Site on Fructose-1,6-bisphosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibitor binding sites on fructose-1,6-bisphosphatase (FBPase-1), a critical enzyme in gluconeogenesis and a key target for the development of therapeutics for type 2 diabetes. This document details the structural basis of inhibitor binding, presents quantitative data for various inhibitors, outlines experimental protocols for studying these interactions, and provides visual representations of key concepts.
Introduction to Fructose-1,6-bisphosphatase Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenic pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1] In mammals, two primary isoforms exist: FBP1 (liver) and FBP2 (muscle).[1] Elevated hepatic glucose production is a hallmark of type 2 diabetes, making FBPase an attractive target for therapeutic intervention.[2] Inhibition of FBPase can reduce excessive glucose production.[1] Small molecule inhibitors have been developed that target distinct binding sites on the enzyme, leading to modulation of its catalytic activity.[3]
Inhibitor Binding Sites on FBPase-1
FBPase-1, a tetrameric enzyme, possesses three primary binding sites for small molecule inhibitors: the active site, the allosteric site (AMP binding site), and a novel allosteric site.[3]
-
Active Site: This site binds the endogenous substrate, fructose-1,6-bisphosphate (FBP), and the natural inhibitor, fructose-2,6-bisphosphate.[3] Inhibitors targeting this site are typically competitive with the substrate. Key residues involved in substrate and competitive inhibitor binding in porcine FBPase include Asn212, Arg243, Tyr244, Tyr264, and Lys274.
-
Allosteric Site (AMP Binding Site): This site, distinct from the active site, binds the natural allosteric inhibitor adenosine (B11128) monophosphate (AMP).[4] Binding of AMP induces a conformational change in the enzyme from the active R-state to the inactive T-state.[2][5] Many synthetic inhibitors have been developed to mimic the action of AMP.[6] Key residues in the AMP binding site include Lys112 and Tyr113, which are crucial for initiating the allosteric signal transmission.[4]
-
Novel Allosteric Site: A third, more recently discovered allosteric site is located at the interface between the four monomers of the FBPase tetramer.[3] This site has been targeted by inhibitors such as anilinoquinazolines and benzoxazole-2-benzene-sulfonamides.[3] Another novel covalent allosteric site has been identified at Cys128, which, when bound by an inhibitor, can trigger a conformational change involving the N125-S124-S123 pathway to inhibit enzyme activity.[2] A highly constrained pseudo-tetrapeptide has been shown to bind near the center of the tetramer, interacting with residues from three of the four subunits, including Asp187, the backbone carbonyl of residue 71, and the backbone carbonyl of residue 51.[7]
Quantitative Data of FBPase-1 Inhibitors
The following table summarizes the quantitative data for a selection of FBPase-1 inhibitors, categorized by their binding site.
| Inhibitor | Binding Site | Target Organism/Enzyme | IC50 | Ki | Citation(s) |
| Fructose-2,6-bisphosphate | Active Site | Porcine Liver FBPase | - | - | [3] |
| AMP | Allosteric Site | Human Liver FBPase | 9.7 µM | - | [3] |
| AMP | Allosteric Site | Pig Kidney FBPase | 1.3 µM | - | [3] |
| MB05032 | Allosteric Site (AMP mimic) | Human FBPase | 16 nM | - | [1][8] |
| FBPase-IN-1 | Allosteric Site | Human FBPase-1 | 0.22 µM | - | [1] |
| FBPase-1 inhibitor-1 | Allosteric Site (AMP competitor) | Human FBPase-1 | 3.4 µM | 1.1 µM | [4][9][10] |
| FBPase-IN-2 (HS36) | Covalent Allosteric Site | FBPase | 0.15 µM | - | [1] |
| FBPase-IN-3 | FBPase | FBPase | 2.08 µM | - | [1] |
| FBPase-IN-4 | FBPase | FBPase | - | 1.78 µM | [1] |
| Anilinoquinazolines | Novel Allosteric Site | FBPase | - | - | [3] |
| Benzoxazole-2-benzene-sulfonamides | Novel Allosteric Site | FBPase | - | - | [3] |
| Disulfiram Derivatives | Novel Covalent Allosteric Site (C128) | FBPase | - | - | [11] |
| Indole-2-carboxylic acid derivatives (e.g., 22f, 22g) | Allosteric Site | FBPase | Sub-micromolar | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FBPase-1 inhibitors.
Coupled-Enzyme Assay for FBPase Activity
This assay measures the activity of FBPase by coupling the production of its product, fructose-6-phosphate, to a detectable reaction.
Principle: FBPase hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). F6P is then converted by phosphoglucose (B3042753) isomerase to glucose-6-phosphate, which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the FBPase activity.
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM MgCl2.
-
Fructose-1,6-bisphosphate (FBP) solution.
-
Phosphoglucose isomerase.
-
Glucose-6-phosphate dehydrogenase.
-
NADP+.
-
FBPase enzyme.
-
Test inhibitor.
Procedure:
-
Prepare a reaction mixture containing assay buffer, FBP, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the FBPase enzyme.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Competition Assay
This assay is used to determine if an inhibitor binds to the allosteric AMP site by competing with a fluorescent AMP analog.
Principle: 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP) is a fluorescent analog of AMP that exhibits enhanced fluorescence upon binding to the allosteric site of FBPase. An inhibitor that binds to the same site will displace TNP-AMP, leading to a decrease in fluorescence.
Materials:
-
FBPase enzyme.
-
Assay buffer.
-
TNP-AMP solution.
-
Test inhibitor.
Procedure:
-
Incubate the FBPase enzyme with a fixed concentration of TNP-AMP in the assay buffer.
-
Measure the baseline fluorescence of the FBPase-TNP-AMP complex.
-
Add increasing concentrations of the test inhibitor to the solution.
-
After an incubation period, measure the fluorescence intensity.
-
A decrease in fluorescence indicates that the inhibitor is competing with TNP-AMP for binding to the allosteric site.
-
Binding constants can be determined by analyzing the fluorescence quenching data.
X-ray Crystallography of FBPase-Inhibitor Complexes
This technique provides a high-resolution three-dimensional structure of the enzyme in complex with an inhibitor, revealing the precise binding mode and interactions.
Procedure Outline:
-
Protein Expression and Purification: Express and purify FBPase to homogeneity.
-
Crystallization:
-
Screen for initial crystallization conditions of the apo-enzyme using techniques like hanging-drop or sitting-drop vapor diffusion with various precipitants, buffers, and additives.
-
Once crystals of the apo-enzyme are obtained, optimize the conditions.
-
To obtain the complex, either co-crystallize FBPase with the inhibitor or soak the apo-enzyme crystals in a solution containing the inhibitor.
-
-
Data Collection:
-
Mount a single crystal and cryo-protect it (e.g., with glycerol).
-
Expose the crystal to a high-intensity X-ray beam (e.g., from a synchrotron source).
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known FBPase structure as a model.
-
Build an atomic model of the FBPase-inhibitor complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy.
-
In Silico Docking
Computational docking simulations are used to predict the binding mode and affinity of an inhibitor to the FBPase binding site.
Procedure Outline:
-
Preparation of the Receptor:
-
Obtain the 3D structure of FBPase from the Protein Data Bank (PDB) or build a homology model.
-
Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
-
Preparation of the Ligand:
-
Generate a 3D structure of the inhibitor molecule.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding orientation and conformation of the ligand within the defined binding site of the receptor.
-
The program will score and rank the different binding poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein.
-
The docking score can be used as an estimate of the binding affinity.
-
Site-Directed Mutagenesis
This technique is used to identify key amino acid residues involved in inhibitor binding by systematically replacing them with other amino acids and assessing the impact on inhibitor potency.
Procedure Outline:
-
Primer Design: Design primers containing the desired mutation.
-
Mutagenesis PCR: Use the primers to amplify the plasmid containing the FBPase gene, thereby introducing the mutation.
-
Template Removal: Digest the parental, non-mutated plasmid template using an enzyme like DpnI, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.
-
Protein Expression and Characterization: Express and purify the mutant FBPase protein.
-
Kinetic Analysis: Perform enzyme activity assays (as described in 4.1) to determine the effect of the mutation on the inhibitor's IC50 or Ki value. A significant change in these values indicates that the mutated residue is important for inhibitor binding.
Visualizations
The following diagrams illustrate key concepts related to FBPase-1 inhibition.
Caption: FBPase-1 Inhibition Pathways.
Caption: Experimental Workflow for FBPase Inhibitor Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel allosteric site and covalent inhibitors of FBPase with potent hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel allosteric activation site in Escherichia coli fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization and preliminary X-ray diffraction analysis of an acidic phospholipase A(2) complexed with p-bromophenacyl bromide and alpha-tocopherol inhibitors at 1.9- and 1.45-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization and preliminary X-ray characterization of the glpX-encoded class II fructose-1,6-bisphosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational analysis of fructose-1,6-bis-phosphatase FBP1 indicates partially independent functions in gluconeogenesis and sensitivity to genotoxic stress [microbialcell.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. FructoseBisPhosphatase [clfs690.alivetek.org]
- 10. Structure and Activity of the Metal-independent Fructose-1,6-bisphosphatase YK23 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structures of fructose 1,6-bisphosphatase: mechanism of catalysis and allosteric inhibition revealed in product complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FBPase-1 Inhibitor-1 in the Regulation of Gluconeogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287). Its central role in hepatic glucose production makes it a key therapeutic target for metabolic diseases, particularly type 2 diabetes, where excessive gluconeogenesis contributes to hyperglycemia.[1][2][3] This technical guide provides an in-depth overview of the role and mechanism of FBPase-1 inhibitor-1, a potent allosteric inhibitor of FBPase-1, in the regulation of gluconeogenesis. We will explore its mechanism of action, its impact on key metabolic signaling pathways, and provide detailed experimental protocols for its study.
Introduction to FBPase-1 and Gluconeogenesis
Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates such as lactate (B86563), glycerol, and glucogenic amino acids. It is essential for maintaining blood glucose levels during periods of fasting or intense exercise.[1] The liver is the primary site of gluconeogenesis.[4] Dysregulation of this pathway, leading to excessive hepatic glucose production, is a hallmark of type 2 diabetes.[1][2]
FBPase-1 catalyzes an irreversible step in gluconeogenesis and is a key point of regulation.[3] The activity of FBPase-1 is tightly controlled by allosteric effectors. AMP, an indicator of low cellular energy, is a potent allosteric inhibitor, while fructose-2,6-bisphosphate also inhibits FBPase-1 activity.[5][6]
This compound: A Potent Allosteric Inhibitor
This compound is a cell-permeable benzoxazole (B165842) benzenesulfonamide (B165840) compound that acts as a potent allosteric inhibitor of FBPase-1.[7][8] It exerts its inhibitory effect by competing with the natural allosteric inhibitor, AMP, for binding to the AMP allosteric site on the enzyme.[7][9] This binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[10]
Quantitative Data
The inhibitory potency of this compound and other related compounds has been characterized through various in vitro and cell-based assays. The following table summarizes key quantitative data.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell-Based Glucose Production IC50 (µM) | Reference(s) |
| This compound | Human FBPase-1 | Enzymatic (MG) | 3.4 | 1.1 | 6.6 (rat hepatoma cells) | [7][9][11] |
| This compound | Human FBPase-1 | Enzymatic (coupled) | 4.0 | - | - | [11] |
| AMP | Pig Kidney FBPase | Enzymatic | 1.3 | - | - | [10] |
| AMP | Human Liver FBPase | Enzymatic | 9.7 | - | - | [10] |
| MB05032 | Human Liver FBPase | Enzymatic | 0.016 | - | - | [12] |
Signaling Pathways Regulating Gluconeogenesis and FBPase-1
The regulation of gluconeogenesis is a complex process involving the interplay of several key signaling pathways, primarily the insulin (B600854), glucagon (B607659), and AMPK pathways. FBPase-1 is a crucial downstream target of these pathways.
Insulin Signaling Pathway
Insulin is the primary hormone responsible for lowering blood glucose levels. In the liver, insulin signaling suppresses gluconeogenesis.[4] It achieves this in part by activating phosphodiesterases that lower the levels of cAMP, thereby reducing the activity of Protein Kinase A (PKA) and its downstream effects on gluconeogenic gene expression. While insulin does not directly regulate FBPase-1 activity, its overall effect is to decrease the flux through the gluconeogenic pathway where FBPase-1 is a key enzyme.
Figure 1: Simplified Insulin Signaling Pathway and its effect on Gluconeogenesis.
Glucagon Signaling Pathway
Glucagon, a counter-regulatory hormone to insulin, raises blood glucose levels primarily by stimulating hepatic gluconeogenesis and glycogenolysis.[13] Glucagon binds to its G-protein coupled receptor, activating adenylyl cyclase and increasing intracellular cAMP levels. cAMP then activates PKA, which in turn phosphorylates and activates key regulatory enzymes and transcription factors involved in gluconeogenesis. FBPase-1 activity is indirectly stimulated by the glucagon-PKA pathway through the reduction of its inhibitor, fructose-2,6-bisphosphate.
Figure 2: Glucagon Signaling Pathway leading to increased Gluconeogenesis.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a cellular energy sensor. When the AMP/ATP ratio is high, indicating low energy status, AMPK is activated. Activated AMPK inhibits energy-consuming pathways like gluconeogenesis and stimulates energy-producing pathways. While the direct regulation of FBPase-1 by AMPK is complex and can be context-dependent, a key mechanism involves the sensing of fructose-1,6-bisphosphate (FBP) levels.[14] Low glucose and low FBP levels can lead to AMPK activation.[14]
Figure 3: AMPK Signaling in response to low glucose and its inhibition of Gluconeogenesis.
Experimental Protocols
FBPase-1 Activity Assay (Coupled Enzyme Assay)
This protocol describes a colorimetric assay to measure the enzymatic activity of FBPase-1. The production of fructose-6-phosphate is coupled to the reduction of a chromophore, which can be measured spectrophotometrically.
Materials:
-
FBPase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM MgCl2)
-
Fructose-1,6-bisphosphate (FBP) substrate
-
FBPase-1 enzyme
-
Coupling enzymes (e.g., phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm or 450 nm depending on the kit.[15]
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or to the desired final concentrations in FBPase Assay Buffer.[15]
-
Standard Curve: Prepare a standard curve using a known concentration of fructose-6-phosphate.
-
Reaction Mix: Prepare a reaction mix containing the FBPase Assay Buffer, coupling enzymes, and NADP+.
-
Sample Preparation: Add the FBPase-1 enzyme to the wells of the microplate. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time.
-
Initiate Reaction: Add the FBP substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength.[15]
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Measurement of Gluconeogenesis in Primary Hepatocytes
This protocol details a method to measure the rate of gluconeogenesis in primary hepatocytes by quantifying the amount of glucose produced from non-carbohydrate precursors.
Materials:
-
Primary hepatocytes
-
Collagen-coated plates
-
Hepatocyte culture medium (e.g., William's Medium E)
-
Glucose-free DMEM supplemented with gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate)
-
This compound
-
Hormones/stimulators (e.g., glucagon or cAMP analogs)
-
Glucose assay kit
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed primary hepatocytes on collagen-coated plates and allow them to attach.
-
Starvation: After attachment, wash the cells and incubate them in serum-free medium overnight to deplete intracellular glycogen (B147801) stores.
-
Induction of Gluconeogenesis: Wash the cells with PBS and replace the medium with glucose-free DMEM containing gluconeogenic substrates. Treat the cells with a stimulator of gluconeogenesis (e.g., glucagon) in the presence or absence of varying concentrations of this compound.
-
Sample Collection: After a defined incubation period (e.g., 3-6 hours), collect the culture medium.[16]
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a glucose assay kit.
-
Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA protein assay.
-
Data Analysis: Normalize the glucose production to the total protein content. Calculate the IC50 of this compound on gluconeogenesis.
Experimental Workflow for FBPase-1 Inhibitor Screening
The discovery and characterization of novel FBPase-1 inhibitors typically follow a structured workflow, from initial high-throughput screening to in vivo efficacy studies.
Figure 4: General workflow for the screening and development of FBPase-1 inhibitors.
Conclusion and Future Directions
This compound represents a promising class of compounds for the therapeutic intervention of type 2 diabetes by directly targeting the overactive gluconeogenic pathway.[2] Its allosteric mechanism of action provides a high degree of specificity, and its efficacy has been demonstrated in both biochemical and cell-based assays.[7][9] Further research and development in this area will focus on optimizing the pharmacokinetic and pharmacodynamic properties of FBPase-1 inhibitors, and conducting comprehensive preclinical and clinical studies to evaluate their safety and long-term efficacy in managing hyperglycemia in diabetic patients. The detailed methodologies and conceptual frameworks provided in this guide are intended to support these ongoing efforts in the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMP inhibition of pig kidney fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Benzoxazole benzenesulfonamides are novel allosteric inhibitors of fructose-1,6-bisphosphatase with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fructose-1,6-bisphosphatase-1 Inhibitor - Labchem Catalog [labchem.com.my]
- 10. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Fructose-1,6-bisphosphate and aldolase mediate glucose sensing by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. store.genprice.com [store.genprice.com]
- 16. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
The Ripple Effect: A Technical Guide to the Cellular Pathways Affected by FBPase-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical enzyme in the intricate metabolic network of the cell, primarily known for its rate-limiting role in gluconeogenesis.[1] The targeted inhibition of FBPase-1 has emerged as a promising therapeutic strategy for metabolic diseases, notably type 2 diabetes, and is increasingly being explored for its potential in cancer therapy.[2][3] By impeding the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, FBPase-1 inhibitors directly curtail hepatic glucose production.[2] However, the impact of FBPase-1 inhibition extends far beyond this primary mechanism, initiating a cascade of effects that ripple through various interconnected cellular pathways. This technical guide provides an in-depth exploration of these affected pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Data Presentation: Quantitative Analysis of FBPase-1 Inhibitors
The potency and selectivity of FBPase-1 inhibitors are paramount for their therapeutic efficacy. The following tables summarize key quantitative data for a selection of FBPase-1 inhibitors, providing a comparative overview of their biochemical and cellular activities.
| Inhibitor | Target | IC50 | Ki | Cell-Based Assay | Reference |
| AMP (natural inhibitor) | Pig Kidney FBPase | 1.3 ± 0.1 µM | - | - | [4] |
| Human Liver FBPase | 9.8 ± 0.1 µM | - | - | [4] | |
| MB05032 | Human Liver FBPase | 16 ± 1.5 nM | - | - | [5] |
| Rat FBPase | 61 ± 4 nM | - | - | [5] | |
| CS-917 (prodrug of MB05032) | - | - | - | Inhibited glucose production from various gluconeogenic substrates in rat hepatocytes. | [5] |
| FBPase-1 inhibitor-1 (CAS 883973-99-7) | Human FBPase-1 | 3.4 µM | 1.1 µM | Blocks glucose production in rat hepatoma cells (IC50 = 6.6 µM). | [6] |
| Compound 15 (Achyrofuran analog) | Pig Kidney FBPase | 1.5 ± 0.1 µM | - | - | [4] |
| Human Liver FBPase | 8.1 ± 0.8 µM | - | - | [4] | |
| Compound 16 (Achyrofuran analog) | Pig Kidney FBPase | 5.0 ± 0.3 µM | - | - | [4] |
| Human Liver FBPase | 6.0 ± 0.3 µM | - | - | [4] | |
| Usnic Acid | Pig Kidney FBPase | 930 ± 11 µM | - | - | [4] |
| Human Liver FBPase | 371 ± 13 µM | - | - | [4] | |
| Anilinoquinazolines | Pig Kidney FBPase | 20 µM - 10 mM | - | - | [7] |
| Benzoxazole-2-benzene-sulfonamides | Pig Kidney FBPase | - | - | - | [7] |
| Compound H27 | Human Liver FBPase | 5.3 µM | - | - | [8] |
| Compound H29 | Human Liver FBPase | 2.5 µM | - | - | [8] |
| Indole derivatives (22f, 22g) | FBPase | 0.66 µM, 0.50 µM | - | - | [9] |
| FBPase-IN-1 | FBPase | 0.22 µM | - | Reduces blood glucose levels and ameliorates glucose tolerance. | [10] |
| FBPase-IN-2 (HS36) | FBPase | 0.15 µM | - | Reduces glucose production in hepatocytes. | [10] |
| FBPase-IN-3 (compound 45) | FBPase | 2.08 µM | - | Potent inhibition of gluconeogenesis. | [10] |
| FBPase-IN-4 (Compound 11n) | FBPase | - | 1.78 µM | - | [10] |
Core Cellular Pathways Modulated by FBPase-1 Inhibition
The inhibition of FBPase-1 sets off a chain reaction, influencing a spectrum of cellular processes ranging from central carbon metabolism to cell fate decisions.
Glycolysis and Gluconeogenesis: The Central Axis
The most direct consequence of FBPase-1 inhibition is the reciprocal regulation of glycolysis and gluconeogenesis. By blocking the gluconeogenic pathway, the accumulation of fructose-1,6-bisphosphate can allosterically activate phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. This shifts the metabolic balance towards glucose breakdown and away from glucose synthesis.[1]
References
- 1. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico screening of a novel scaffold for fructose-1,6-bisphosatase (FBPase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
FBPase-1 Inhibitor-1: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase-1) is a critical regulatory enzyme in the gluconeogenesis pathway, responsible for the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287).[1][2] Dysregulation of gluconeogenesis is a key factor in the pathophysiology of several metabolic diseases, most notably type 2 diabetes, where excessive hepatic glucose production contributes significantly to hyperglycemia.[1][3] FBPase-1 inhibitors have emerged as a promising therapeutic strategy to modulate this pathway and restore glucose homeostasis. This technical guide provides an in-depth overview of FBPase-1 inhibitor-1 as a research tool, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying metabolic diseases.
FBPase-1 inhibitors function by directly targeting and inhibiting the enzymatic activity of FBPase-1, thereby reducing the rate of glucose production in the liver.[4] Many of these inhibitors are allosteric, binding to a site distinct from the active site, often mimicking the natural allosteric inhibitor adenosine (B11128) monophosphate (AMP).[2][5] This targeted inhibition makes FBPase-1 an attractive therapeutic target as it is expected to primarily affect gluconeogenesis without directly impacting glycolysis.[2]
Quantitative Data on FBPase-1 Inhibitors
The potency of FBPase-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes the quantitative data for several FBPase-1 inhibitors from preclinical studies.
| Compound Name | Synonym(s) | Target Species | IC50 | Ki | Reference(s) |
| This compound | Compound 1 | Human | 3.4 µM | 1.1 µM | [6] |
| MB05032 | Human | 16 nM | [3][7] | ||
| MB06322 | CS-917 (prodrug of MB05032) | Human | (active form is MB05032) | [3][7][8] | |
| AMP | Adenosine monophosphate | Pig kidney, Human liver | 1.3 µM, 9.8 µM | [5] | |
| Usnic Acid | Pig kidney, Human liver | 930 µM, 371 µM | [5] | ||
| Compound 15 | Pig kidney, Human liver | 1.5 µM, 8.1 µM | [5] | ||
| Compound 16 | Pig kidney, Human liver | 5.0 µM, 6.0 µM | [5] | ||
| Compound 45 | FBPase | 2.08 µM | [9] |
Signaling Pathways
FBPase-1 is a key regulatory point in glucose metabolism. Its inhibition has direct consequences on gluconeogenesis and reciprocal effects on glycolysis. The following diagram illustrates the central role of FBPase-1 and the impact of its inhibition.
Experimental Protocols
FBPase-1 Enzyme Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from commercially available colorimetric assay kits and published literature.[4][10][11] It measures the production of fructose-6-phosphate (F6P) from fructose-1,6-bisphosphate (F1,6BP) by coupling the reaction to the reduction of a chromophore.
Materials:
-
FBPase Assay Buffer (e.g., 20 mM Tris pH 7.8, 10 mM MgCl2, 1 mM NADP)
-
FBPase Converter Enzyme Mix (containing phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase)
-
FBPase Developer (chromophore)
-
Fructose-1,6-bisphosphate (F1,6BP) substrate
-
Fructose-6-phosphate (F6P) standard
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
For tissue or cell lysates, homogenize in ice-cold FBPase Assay Buffer.
-
Centrifuge to remove insoluble material and collect the supernatant.
-
Protein concentration should be determined and normalized across samples.
-
-
Standard Curve Preparation:
-
Prepare a series of F6P standards in FBPase Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
-
Reaction Setup:
-
Add samples, standards, and a positive control (purified FBPase) to the wells of the 96-well plate.
-
Prepare a Reaction Mix containing FBPase Assay Buffer, FBPase Converter, and FBPase Developer.
-
For background controls, prepare a similar mix but replace the F1,6BP substrate with assay buffer.
-
Initiate the reaction by adding the F1,6BP substrate to the sample and standard wells.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 5-60 minutes.
-
Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the absorbance.
-
-
Calculation:
-
Subtract the background control readings from the sample readings.
-
Calculate the FBPase activity based on the rate of change in absorbance and compare it to the F6P standard curve.
-
Cellular Glucose Production Assay
This assay measures the effect of an FBPase-1 inhibitor on gluconeogenesis in a cellular context, typically using primary hepatocytes or hepatoma cell lines (e.g., HepG2).
Materials:
-
Primary hepatocytes or hepatoma cell line
-
Glucose-free culture medium supplemented with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate)
-
FBPase-1 inhibitor of interest
-
Glucose assay kit
Procedure:
-
Cell Culture:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Wash the cells with PBS and switch to a glucose-free medium.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with varying concentrations of the FBPase-1 inhibitor for a specified period (e.g., 1-2 hours).
-
-
Induction of Gluconeogenesis:
-
Add gluconeogenic precursors (e.g., 10 mM lactate and 1 mM pyruvate) to the medium.
-
Incubate for a period sufficient to allow for measurable glucose production (e.g., 3-6 hours).
-
-
Glucose Measurement:
-
Collect the culture supernatant.
-
Measure the glucose concentration in the supernatant using a commercial glucose assay kit.
-
-
Data Analysis:
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Calculate the IC50 of the inhibitor for cellular glucose production.
-
In Vivo Efficacy Study in a Diabetic Animal Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an FBPase-1 inhibitor in a rodent model of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat.[1][3][12]
Materials:
-
ZDF rats or other suitable diabetic animal model
-
FBPase-1 inhibitor formulated for oral administration
-
Vehicle control
-
Blood glucose meter
-
Oral gavage needles
Procedure:
-
Animal Acclimation and Baseline Measurements:
-
Acclimate the animals to the housing conditions.
-
Measure baseline blood glucose levels.
-
-
Inhibitor Administration:
-
Administer the FBPase-1 inhibitor or vehicle control via oral gavage. Dosing will depend on the specific compound's pharmacology.
-
-
Blood Glucose Monitoring:
-
Monitor blood glucose levels at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to assess the acute effects.
-
For chronic studies, administer the inhibitor daily for several weeks and monitor fasting and postprandial blood glucose levels.
-
-
Oral Glucose Tolerance Test (OGTT):
-
After a period of chronic treatment, perform an OGTT to assess improvements in glucose disposal and insulin (B600854) sensitivity.
-
Fast the animals overnight, administer a glucose bolus via oral gavage, and measure blood glucose at timed intervals.
-
-
Data Analysis:
-
Compare the blood glucose profiles of the inhibitor-treated group with the vehicle-treated group.
-
Calculate the area under the curve (AUC) for the OGTT to quantify the improvement in glucose tolerance.
-
Experimental and Drug Discovery Workflow
The discovery and development of FBPase-1 inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion
FBPase-1 inhibitors represent a targeted and promising approach for the treatment of metabolic diseases characterized by excessive gluconeogenesis. The use of specific and potent inhibitors like this compound in well-defined experimental models is crucial for advancing our understanding of metabolic regulation and for the development of novel therapeutics. This technical guide provides a foundational framework for researchers to design and execute robust studies in this area.
References
- 1. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. store.genprice.com [store.genprice.com]
- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fructose 1,6-bisphosphatase Inhibitor Effective In Type 2 Diabetes - BioSpace [biospace.com]
- 9. Discovery of novel fructose-1,6-bisphosphatase inhibitors bearing benzimidazole scaffold using a dual-ligand molecular docking model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
Foundational Research on Fructose-1,6-bisphosphatase 1 (FBPase-1) as a Therapeutic Target: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphatase 1 (FBPase-1), a key enzyme in gluconeogenesis, has emerged as a significant therapeutic target in multiple disease contexts, most notably in cancer and type 2 diabetes.[1] In normal physiology, FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403), a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors.[2] Its role as a metabolic gatekeeper has drawn considerable interest for therapeutic modulation.
In oncology, FBPase-1 is recognized as a tumor suppressor. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. FBPase-1 counteracts this by diverting metabolites away from glycolysis and towards gluconeogenesis.[2] Consequently, the loss or downregulation of FBPase-1 expression is frequently observed in various cancers, including breast, gastric, liver, and renal carcinomas, and is often associated with advanced tumor stage and poor prognosis.[1] Beyond its enzymatic function, FBPase-1 has been shown to inhibit the activity of hypoxia-inducible factor (HIF), a key transcription factor in cancer progression, through direct protein-protein interaction.[1]
Conversely, in the context of type 2 diabetes, where excessive hepatic glucose production is a primary driver of hyperglycemia, inhibition of FBPase-1 presents a promising therapeutic strategy.[1] By blocking this critical enzyme in the gluconeogenic pathway, FBPase-1 inhibitors can effectively reduce the overproduction of glucose by the liver.[1]
This technical guide provides an in-depth overview of the foundational research on FBPase-1 as a therapeutic target, with a focus on quantitative data for inhibitors, detailed experimental protocols for its study, and a visualization of the key signaling pathways in which it is involved.
Data Presentation: FBPase-1 Inhibitors
The development of small molecule inhibitors of FBPase-1 is a key area of research. These inhibitors primarily target the allosteric site of the enzyme, mimicking the natural inhibitory effect of adenosine (B11128) monophosphate (AMP). Below is a summary of various FBPase-1 inhibitors and their reported potencies.
| Compound Class/Name | Target Species | Assay Type | IC50 | Ki | Reference(s) |
| Natural Products & Analogs | |||||
| AMP (natural inhibitor) | Pig Kidney | Coupled-Enzyme Assay | 1.3 µM | - | [3] |
| AMP (natural inhibitor) | Human Liver | Coupled-Enzyme Assay | 9.7 µM | - | [3] |
| (+)-usnic acid | Human Liver | Coupled-Enzyme Assay | 0.37 mM | - | [3] |
| (+)-usnic acid | Pig Kidney | Coupled-Enzyme Assay | 0.93 mM | - | [3] |
| Achyrofuran analog 15 | Pig Kidney | Coupled-Enzyme Assay | 1.5 µM | - | [3] |
| Achyrofuran analog 15 | Human Liver | Coupled-Enzyme Assay | 8.1 µM | - | [3] |
| Achyrofuran analog 16 | Pig Kidney | Coupled-Enzyme Assay | 5.0 µM | - | [3] |
| Achyrofuran analog 16 | Human Liver | Coupled-Enzyme Assay | 6.0 µM | - | [3] |
| Synthetic Inhibitors | |||||
| FBPase-1 inhibitor-1 | Human | Malachite Green & Coupled | 3.4 µM & 4.0 µM | - | [4] |
| Compound H27 | Human Liver | In vitro assay | 5.3 µM | - | [5] |
| Compound H29 | Human Liver | In vitro assay | 2.5 µM | - | [5] |
| [5-(2-Amino-5-isobutyl-1,3-thiazol-4-yl)-2-furyl]phosphonic acid | - | In vitro assay | 10.0, 16.0, 25.0 nM | - | [5] |
| 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | - | In vitro assay | 2000.0, 2500.0 nM | - | [5] |
| 5-(6-Amino-9-isobutyl-9H-purin-8-yl)furan-2-ylphosphonic acid | - | In vitro assay | 800.0, 1500.0 nM | - | [5] |
| N-{[(2z)-5-Bromo-1,3-Thiazol-2(3h)-Ylidene]carbamoyl}-3-Chlorobenzenesulfonamide | - | In vitro assay | 110.0, 330.0 nM | - | [5] |
Enzymatic Kinetic Parameters
Understanding the kinetic properties of FBPase-1 is fundamental to characterizing its activity and the effects of inhibitors.
| Enzyme | Substrate | Km | Vmax | Reference(s) |
| Human FBPase-1 | Fructose 1,6-bisphosphate | 2.7 µM | - | [6] |
| FBPase from renal tubules | - | mM range | nmoles/min | [3] |
Experimental Protocols
FBPase-1 Enzyme Activity Assays
Two primary methods are commonly employed to measure the enzymatic activity of FBPase-1: the coupled-enzyme assay and the malachite green assay.
This spectrophotometric assay indirectly measures FBPase-1 activity by coupling the production of its product, fructose-6-phosphate, to a reaction that generates a detectable change in absorbance, typically the reduction of NADP+ to NADPH.
Principle:
-
FBPase-1 converts fructose-1,6-bisphosphate to fructose-6-phosphate.
-
Phosphoglucose isomerase (PGI) isomerizes fructose-6-phosphate to glucose-6-phosphate.
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.
-
The increase in absorbance at 340 nm due to the production of NADPH is monitored over time and is directly proportional to the FBPase-1 activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
(NH₄)₂SO₄
-
EDTA
-
NADP+
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Enzyme/Inhibitor Addition: Add the purified FBPase-1 enzyme or cell lysate to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before starting the reaction.
-
Reaction Initiation: Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Data Acquisition: Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve.
This colorimetric assay directly measures the amount of inorganic phosphate (Pi) released from the hydrolysis of fructose-1,6-bisphosphate by FBPase-1.
Principle:
-
FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate, releasing fructose-6-phosphate and inorganic phosphate (Pi).
-
The reaction is stopped, and a malachite green reagent is added.
-
The malachite green reagent forms a colored complex with the free inorganic phosphate.
-
The absorbance of this complex is measured at approximately 620-660 nm, which is proportional to the amount of phosphate released.
Protocol:
-
Reaction Setup: In a microplate well, combine:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
MgCl₂
-
FBPase-1 enzyme
-
Inhibitor (if applicable)
-
-
Reaction Initiation: Start the reaction by adding fructose-1,6-bisphosphate.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent is typically acidic and contains molybdate, which complexes with the phosphate.
-
Data Acquisition: After a short incubation for color development, measure the absorbance at 620-660 nm using a microplate reader.
-
Data Analysis: Quantify the amount of phosphate produced by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
Cellular Glucose Production Assay
This assay measures the ability of cells, typically hepatocytes, to produce and secrete glucose, a process in which FBPase-1 plays a crucial role.
Principle: Hepatocytes are cultured in a glucose-free medium containing gluconeogenic precursors (e.g., lactate (B86563) and pyruvate). The amount of glucose secreted into the medium over time is quantified, reflecting the rate of gluconeogenesis. The effect of FBPase-1 inhibitors can be assessed by their ability to reduce glucose production.
Protocol:
-
Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in collagen-coated plates and allow them to adhere.
-
Starvation: Prior to the assay, starve the cells in a serum-free, glucose-free medium to deplete intracellular glycogen (B147801) stores and upregulate gluconeogenic enzymes.
-
Treatment: Wash the cells and incubate them in a glucose-free medium supplemented with gluconeogenic precursors (e.g., sodium lactate and sodium pyruvate). Treat the cells with the FBPase-1 inhibitor or vehicle control.
-
Sample Collection: At various time points, collect aliquots of the culture medium.
-
Glucose Quantification: Measure the glucose concentration in the collected medium using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorometric assay).
-
Data Normalization: After the final time point, lyse the cells and measure the total protein content to normalize the glucose production data to the amount of cellular protein.
Signaling Pathways and Experimental Workflows
FBPase-1 Signaling Pathways
FBPase-1 is implicated in several key signaling pathways that are crucial for cell metabolism, proliferation, and survival.
FBPase-1 negatively regulates the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. This regulation is independent of FBPase-1's enzymatic activity and occurs through direct protein-protein interaction.
Emerging evidence suggests that FBPase-1 can act as a negative regulator of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. Downregulation of FBPase-1 has been shown to enhance the activity of this pathway.
FBPase-1's influence on cellular energy status, particularly the AMP:ATP ratio, positions it as a regulator of the AMPK/mTOR signaling pathway. By consuming AMP's substrate (fructose-1,6-bisphosphate) and being allosterically inhibited by AMP, FBPase-1 can influence AMPK activation, which in turn inhibits the mTORC1 complex. Additionally, FBPase-1 has been shown to enhance radiosensitivity by promoting the ubiquitination of mTOR via FBXW7.
Experimental Workflow for FBPase-1 Inhibitor Discovery and Characterization
The process of identifying and validating novel FBPase-1 inhibitors typically follows a multi-step workflow, beginning with high-throughput screening and progressing to detailed cellular and in vivo characterization.
References
- 1. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of prediction model for fructose- 1,6- bisphosphatase inhibitors using the Monte Carlo method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. In silico screening of a novel scaffold for fructose-1,6-bisphosatase (FBPase) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
In Silico Docking of FBPase-1 Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking of FBPase-1 inhibitor-1, a potent allosteric inhibitor of Fructose-1,6-bisphosphatase 1 (FBPase-1). FBPase-1 is a critical regulatory enzyme in the gluconeogenesis pathway, making it a key target for the development of therapeutics for type 2 diabetes.[1][2][3] This document details the methodologies for molecular docking studies, summarizes key quantitative data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to FBPase-1 and its Inhibition
Fructose-1,6-bisphosphatase 1 (FBPase-1) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a rate-limiting step in gluconeogenesis.[2][3] In type 2 diabetes, elevated rates of hepatic gluconeogenesis contribute significantly to hyperglycemia.[1] Therefore, inhibiting FBPase-1 presents a promising strategy for controlling blood glucose levels.
FBPase-1 is a homotetrameric enzyme that is allosterically regulated. The natural allosteric inhibitor is adenosine (B11128) monophosphate (AMP). This compound (CAS 883973-99-7), a benzoxazole (B165842) benzenesulfonamide, is a synthetic allosteric inhibitor that targets the AMP binding site.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a closely related, more potent analog, compound 53.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (µM) | Ki (µM) | Binding Site |
| This compound | 883973-99-7 | C13H7Cl3N2O3S | 377.63 | 3.4[1][6] | 1.1[1][] | Allosteric (AMP site) |
| Compound 53 | Not Available | Not Available | Not Available | 0.57[8][9] | 0.22[8] | Allosteric (AMP site) |
Experimental Protocols: In Silico Molecular Docking
This section outlines a typical protocol for the in silico docking of this compound to the allosteric site of FBPase-1. This protocol is based on methodologies reported for other FBPase-1 inhibitors.[10]
Software
-
Docking Software: Glide (Schrödinger, Inc.) is a commonly used program for docking studies of FBPase inhibitors.[10]
-
Visualization Software: Molecular graphics software such as PyMOL or Chimera is used for visualizing the docked poses and interactions.
Protein Preparation
-
Obtain Crystal Structure: The X-ray crystal structure of human FBPase-1 is obtained from the Protein Data Bank (PDB). A suitable entry is 1FTA, which is a complex of the enzyme with AMP.[10]
-
Protein Preparation Wizard: The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This process includes:
-
Removal of water molecules and any co-crystallized ligands (e.g., AMP).
-
Addition of hydrogen atoms.
-
Assignment of protonation states at a physiological pH.
-
Optimization of hydrogen bond networks.
-
A restrained minimization of the protein structure.
-
Ligand Preparation
-
Ligand Structure: The 3D structure of this compound is built using a molecular builder or obtained from a chemical database.
-
Ligand Preparation: The ligand is prepared using LigPrep (Schrödinger). This involves:
-
Generating possible ionization states at a target pH of 7.0 ± 2.0.
-
Generating tautomers.
-
Generating stereoisomers if applicable.
-
A conformational search to generate a set of low-energy conformers.
-
Receptor Grid Generation
-
Grid Box Definition: A receptor grid is generated using Glide. The grid box is centered on the location of the co-crystallized AMP in the 1FTA structure to define the allosteric binding site.[10]
-
Grid Generation: The grid is generated with default parameters for the given protein structure.
Molecular Docking
-
Docking Mode: Docking is performed using the high-precision (XP) mode of Glide to achieve higher accuracy in predicting the binding pose.[10]
-
Ligand Docking: The prepared conformers of this compound are docked into the generated receptor grid.
-
Pose Selection: The resulting docking poses are ranked based on their GlideScore. The top-ranked poses are visually inspected for their interactions with the key residues in the allosteric site.
Analysis of Docking Results
The best-docked pose is analyzed to identify key molecular interactions, including:
-
Hydrogen Bonds: Identification of hydrogen bond donors and acceptors on both the ligand and the protein.
-
Hydrophobic Interactions: Identification of non-polar residues in the binding pocket that interact with the inhibitor.
-
Binding Energy Estimation: While a precise binding energy for this compound from a docking study is not publicly available, a more negative docking score (e.g., GlideScore) indicates a potentially tighter binding affinity.[10]
Based on the X-ray crystal structure of the more potent analog, compound 53, it is predicted that the arylsulfonamide portion of this compound interacts with a part of the AMP allosteric regulatory site, and the benzoxazole moiety extends into the space between the subunits of the FBPase homotetramer.[8] Key hydrogen bonding interactions are expected with the main chain carbonyl oxygens of Gly26 and Thr27.[8]
Visualizations
Gluconeogenesis Pathway and FBPase-1 Inhibition
The following diagram illustrates the central role of FBPase-1 in the gluconeogenesis pathway and the point of inhibition by this compound.
Caption: Gluconeogenesis pathway showing the inhibition of FBPase-1.
In Silico Docking Workflow
The following diagram outlines the workflow for the in silico docking of this compound.
Caption: Workflow for the molecular docking of this compound.
Logical Relationship of FBPase-1 Inhibition
The following diagram illustrates the logical relationship between FBPase-1 inhibition and its physiological effect.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Benzoxazole benzenesulfonamides are novel allosteric inhibitors of fructose-1,6-bisphosphatase with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Properties and Stability of FBPase-1 Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, making it a key therapeutic target for metabolic diseases such as type 2 diabetes. FBPase-1 inhibitor-1 is a potent, cell-permeable, allosteric inhibitor of this enzyme. This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental protocols for this compound, intended to support research and drug development efforts.
Chemical and Physical Properties
This compound, a benzoxazolo-sulfonamide compound, possesses the following chemical and physical characteristics:
| Property | Value |
| Chemical Name | 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide |
| Synonyms | F1,6BPase-1 Inhibitor, FBP1 Inhibitor |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S |
| Molecular Weight | 377.6 g/mol |
| CAS Number | 883973-99-7 |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
| Solubility | DMSO: ≥37.1 mg/mLDMF: 20 mg/mLEthanol: ≥1.84 mg/mL (with sonication)Water: Insoluble |
| UV Maximum (λmax) | 204, 287 nm |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
| Condition | Recommended Storage | Stability |
| Solid | -20°C, protected from light | ≥ 4 years |
| Stock Solution (in DMSO) | Aliquot and store at -80°C, protected from light | 6 months |
| Stock Solution (in DMSO) | Aliquot and store at -20°C, protected from light | 1 month |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to prepare fresh working solutions from the stock on the day of use.
Mechanism of Action and Biological Activity
This compound functions as an allosteric inhibitor of human FBPase-1. It competitively binds to the AMP allosteric binding site, inducing a conformational change that leads to the inhibition of the enzyme's catalytic activity.[1] This mechanism effectively blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a critical step in gluconeogenesis.
| Parameter | Value (in vitro) |
| IC₅₀ | 3.4 µM (Malachite Green assay)4.0 µM (Coupled enzyme assay)[2] |
| Kᵢ | 1.1 µM[1] |
In cellular models, this compound has been shown to block glucose production in nutrient-starved rat hepatoma cells with an IC₅₀ of 6.6 µM.[1]
Signaling Pathway
The following diagram illustrates the role of FBPase-1 in the gluconeogenesis pathway and the inhibitory action of this compound.
Caption: Gluconeogenesis pathway and the allosteric inhibition of FBPase-1.
Experimental Protocols
Determination of IC₅₀ (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate (B84403) released from the FBPase-1-catalyzed hydrolysis of fructose-1,6-bisphosphate.
Workflow:
Caption: Workflow for the Malachite Green-based FBPase-1 activity assay.
Detailed Protocol:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA.
-
Prepare Reagents:
-
FBPase-1 Enzyme: Dilute human recombinant FBPase-1 in assay buffer to the desired concentration.
-
Substrate: Prepare a stock solution of fructose-1,6-bisphosphate in water.
-
Inhibitor: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid.
-
-
Assay Procedure (96-well plate): a. To each well, add 25 µL of FBPase-1 enzyme solution. b. Add 25 µL of the inhibitor dilution (or buffer for control). c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 25 µL of the fructose-1,6-bisphosphate solution. e. Incubate the plate for 15-30 minutes at 37°C. f. Stop the reaction by adding 100 µL of Malachite Green reagent. g. Incubate for 15 minutes at room temperature to allow for color development. h. Measure the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Determination of Kᵢ (Coupled Enzyme Assay)
This continuous spectrophotometric assay couples the production of fructose-6-phosphate to the reduction of NADP⁺, which can be monitored as an increase in absorbance at 340 nm.
Workflow:
Caption: Workflow for the coupled enzyme assay to determine FBPase-1 activity.
Detailed Protocol:
-
Prepare Assay Mixture: In a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂), prepare a mixture containing phosphoglucose (B3042753) isomerase (PGI), glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.
-
Assay Procedure: a. In a cuvette, combine the assay mixture, FBPase-1 enzyme, and the desired concentration of this compound. b. Equilibrate the mixture to the assay temperature (e.g., 25°C). c. Initiate the reaction by adding varying concentrations of fructose-1,6-bisphosphate. d. Immediately monitor the change in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: a. Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. b. Determine the Michaelis-Menten constant (Kₘ) in the absence of the inhibitor. c. Use the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) to calculate the inhibition constant (Kᵢ).
Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Detailed Protocol:
-
Add an excess amount of this compound solid to a known volume of the desired solvent (e.g., DMSO, DMF, PBS pH 7.2) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Filter or centrifuge the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved inhibitor in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Chemical Stability Evaluation (Forced Degradation Study)
Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Detailed Protocol:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions, including:
-
Acidic: e.g., 0.1 N HCl at elevated temperature.
-
Basic: e.g., 0.1 N NaOH at elevated temperature.
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Thermal: e.g., elevated temperature (e.g., 60-80°C).
-
Photolytic: Exposure to UV and visible light.
-
-
At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.
Conclusion
This compound is a valuable tool for studying the role of FBPase-1 in gluconeogenesis and for the development of novel therapeutics for metabolic disorders. This guide provides essential information on its chemical properties, stability, and detailed experimental protocols to ensure its effective and reliable use in a research setting. Adherence to these guidelines will facilitate the generation of accurate and reproducible data.
References
The Impact of FBPase-1 Inhibition on Hepatic Glucose Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, primarily in the liver, responsible for the dephosphorylation of fructose-1,6-bisphosphate to fructose-6-phosphate. Dysregulation of FBPase-1 activity is implicated in conditions characterized by excessive hepatic glucose production, most notably type 2 diabetes. Consequently, the development of specific FBPase-1 inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the effects of FBPase-1 inhibitors on glucose production in hepatocytes, detailing the mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in the field.
Introduction to FBPase-1 and its Role in Gluconeogenesis
Gluconeogenesis is the metabolic process by which glucose is synthesized from non-carbohydrate precursors, such as lactate (B86563), pyruvate, glycerol, and certain amino acids. This pathway is crucial for maintaining blood glucose homeostasis, particularly during periods of fasting. The liver is the primary site of gluconeogenesis. FBPase-1 catalyzes a critical and irreversible step in this pathway. Inhibition of FBPase-1 offers a targeted approach to reduce hepatic glucose output without directly affecting other major metabolic pathways like glycolysis or glycogenolysis.[1]
Mechanism of Action of FBPase-1 Inhibitors
The primary mechanism of action for most FBPase-1 inhibitors involves allosteric inhibition. These small molecules are often designed to mimic the natural allosteric inhibitor of FBPase-1, adenosine (B11128) monophosphate (AMP).[2][3] By binding to the AMP allosteric site on the enzyme, these inhibitors induce a conformational change that reduces the enzyme's catalytic activity. This leads to a decrease in the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, thereby suppressing the overall rate of gluconeogenesis and reducing glucose production in hepatocytes.[4]
Quantitative Data on FBPase-1 Inhibitor Efficacy
Several classes of FBPase-1 inhibitors have been developed and characterized. The following table summarizes the in vitro efficacy of representative inhibitors on FBPase-1 activity and glucose production in hepatocytes.
| Inhibitor Name/Class | Compound/Example | Target | Assay System | IC50 Value | Reference |
| AMP Mimetic (Prodrug) | MB06322 (CS-917) | Human FBPase-1 | Enzymatic Assay | 16 nM (for active form MB05032) | [2][5] |
| MB06322 (CS-917) | Rat Hepatocytes | Glucose Production Assay | Full inhibition at 1 µM | [6] | |
| Benzoxazole Benzenesulfonamides | Compound 53 | Human FBPase-1 | Enzymatic Assay | 0.57 µM | [7] |
| Compound 17 | Human FBPase-1 | Enzymatic Assay | 2.5 µM | ||
| Compound 1 | Human FBPase-1 | Colorimetric Malachite Green Assay | 3.4 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of FBPase-1 inhibitors on hepatocyte glucose production.
Isolation and Culture of Primary Hepatocytes
Primary hepatocytes are the gold standard for in vitro studies of hepatic metabolism. The following protocol is adapted from established methods for isolating murine primary hepatocytes.[9][10][11]
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM), low glucose
-
Collagenase (Type IV)
-
Fetal Bovine Serum (FBS)
-
Perfusion pump and tubing
-
Surgical instruments
-
70 µm cell strainer
-
Collagen-coated culture plates
Procedure:
-
Preparation: Prepare sterile HBSS, DMEM, and collagenase solution (e.g., 100 CDU/mL in DMEM). Warm solutions to 37°C.
-
Anesthesia and Surgery: Anesthetize the mouse according to approved institutional protocols. Perform a laparotomy to expose the portal vein and inferior vena cava (IVC).
-
Cannulation and Perfusion: Cannulate the IVC and begin perfusion with warm HBSS at a flow rate of approximately 4-5 mL/min to flush the liver of blood. Cut the portal vein to allow for outflow.
-
Collagenase Digestion: Once the liver is blanched, switch the perfusion to the collagenase solution and continue for 8-12 minutes, or until the liver becomes soft and digested.
-
Hepatocyte Isolation: Carefully excise the liver and transfer it to a sterile petri dish containing cold wash medium (e.g., DMEM with 10% FBS). Gently mince the liver to release the hepatocytes.
-
Filtration and Washing: Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube. Wash the cells by centrifuging at 50 x g for 3 minutes at 4°C and resuspending the pellet in cold wash medium. Repeat the wash step twice.
-
Cell Viability and Plating: Determine cell viability using Trypan Blue exclusion. Plate the hepatocytes on collagen-coated plates in appropriate culture medium (e.g., DMEM with 10% FBS, dexamethasone, and insulin). Allow cells to attach for 4-6 hours before proceeding with experiments.
Glucose Production Assay
This assay measures the rate of glucose production from gluconeogenic precursors in cultured hepatocytes.[12][13]
Materials:
-
Cultured primary hepatocytes
-
Glucose-free, phenol (B47542) red-free DMEM
-
Sodium lactate and sodium pyruvate
-
FBPase-1 inhibitor of interest
-
Glucose oxidase-based assay kit (e.g., Amplex Red Glucose/Glucose Oxidase Assay Kit)
-
Plate reader
Procedure:
-
Pre-incubation: Wash the cultured hepatocytes with PBS and then incubate in glucose-free, phenol red-free DMEM for 2-4 hours to deplete intracellular glucose stores.
-
Treatment: Replace the pre-incubation medium with glucose production medium (glucose-free, phenol red-free DMEM supplemented with gluconeogenic precursors, e.g., 20 mM sodium lactate and 2 mM sodium pyruvate). Add the FBPase-1 inhibitor at various concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the supernatant from each well.
-
Glucose Measurement: Measure the glucose concentration in the supernatant using a glucose oxidase-based assay kit according to the manufacturer's instructions.
-
Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well. Normalize the glucose production to the total protein content.
Western Blot Analysis
Western blotting can be used to assess the expression levels of FBPase-1 and key proteins in related signaling pathways.
Materials:
-
Cultured hepatocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FBPase-1, anti-phospho-AMPK, anti-total-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash the treated hepatocytes with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
FBPase-1 Signaling Pathway in Hepatocytes
Caption: Allosteric inhibition of FBPase-1 in the gluconeogenesis pathway.
Experimental Workflow for Assessing FBPase-1 Inhibitor Efficacy
Caption: Workflow for evaluating FBPase-1 inhibitors in hepatocytes.
Conclusion
FBPase-1 inhibitors represent a targeted and promising approach for the management of diseases characterized by excessive hepatic glucose production. This technical guide provides a foundational understanding of their mechanism of action, quantitative efficacy, and the experimental methodologies required for their evaluation. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutics in this area. Further investigation using techniques such as metabolic flux analysis will continue to elucidate the broader metabolic impact of FBPase-1 inhibition in hepatocytes.
References
- 1. Primary hepatocyte cell isolation, culture and treatment [bio-protocol.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fructose 1,6-bisphosphatase Inhibitor Effective In Type 2 Diabetes - BioSpace [biospace.com]
- 7. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. mouselivercells.com [mouselivercells.com]
- 10. Primary mouse hepatocyte isolation [protocols.io]
- 11. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 12. Glucose production assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FBPase-1 Inhibitor-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a key regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] In many cancer types, the downregulation of FBPase-1 is associated with a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which promotes tumor growth and proliferation.[3][4] FBPase-1 inhibitor-1 is a potent and specific allosteric inhibitor of FBPase-1, making it a valuable tool for studying the role of gluconeogenesis in cancer cell metabolism and for evaluating FBPase-1 as a potential therapeutic target.[5][6] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S | [6] |
| Molecular Weight | 377.64 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Solubility | DMSO: ≥ 100 mg/mL (264.8 mM) | [5] |
| Water: Insoluble | [5] | |
| Ethanol (B145695): Insoluble | [5] | |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (Stock Solution) | -80°C for up to 1 year (in DMSO) | [5] |
Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment and to avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound acts as an allosteric inhibitor of FBPase-1.[5] By binding to a site distinct from the active site, it induces a conformational change in the enzyme, leading to a reduction in its catalytic activity.[3] This inhibition blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis.[1][2] In cancer cells that rely on gluconeogenic pathways, this inhibition can lead to a disruption of cellular metabolism, reduced proliferation, and induction of apoptosis.[3][8]
Signaling Pathway
The inhibition of FBPase-1 by its inhibitor has significant effects on cellular metabolism and related signaling pathways. The following diagram illustrates the central role of FBPase-1 in gluconeogenesis and its downstream consequences in cancer cells.
Caption: FBPase-1 signaling pathway and the effect of its inhibition.
Experimental Protocols
The following are detailed protocols for common cell culture experiments using this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Methodology
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Data Summary
| Cell Line | Assay | IC50 (µM) | Reference |
| Human FBPase-1 | Enzymatic Assay | 3.4 | [6] |
| Rat Hepatoma Cells | Glucose Production | 6.6 | [6] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound.
Experimental Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with this compound at concentrations determined from the cell viability assay (e.g., 1x and 2x IC50) for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
Expected Results
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution.
Methodology
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: IC50 Values of this compound
| Assay Type | Cell Line/Target | IC50 (µM) | Reference |
| Enzymatic Assay | Human FBPase-1 | 3.4 | [6] |
| Cellular Assay | Rat Hepatoma Cells (Glucose Production) | 6.6 | [6] |
Conclusion
This compound is a valuable research tool for investigating the role of gluconeogenesis in various cellular processes, particularly in the context of cancer metabolism. The provided protocols offer a framework for conducting key in vitro experiments to assess the inhibitor's effects on cell viability, apoptosis, and cell cycle progression. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Further investigation into the downstream signaling effects of FBPase-1 inhibition will continue to elucidate its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FBPase is an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Citrate targets FBPase and constitutes an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FBPase-1 Inhibitor-1 in Type 2 Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase-1), a key rate-limiting enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target for type 2 diabetes (T2D).[1][2][3][4] Excessive hepatic glucose production (HGP) is a major contributor to hyperglycemia in T2D, and inhibiting FBPase-1 offers a direct mechanism to reduce this overproduction.[1][2][4] Unlike many existing antidiabetic medications that primarily address insulin (B600854) resistance or insufficiency, FBPase-1 inhibitors directly target the synthesis of glucose in the liver.[1][3] This document provides detailed application notes and protocols for the use of FBPase-1 inhibitors in preclinical T2D research models, with a focus on the well-characterized inhibitor MB06322 (CS-917) and its second-generation successor, MB07803.
Mechanism of Action
FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis. FBPase-1 inhibitors, such as the active metabolite of CS-917 (MB05032), are designed to be potent and selective, often targeting the allosteric site of the enzyme, mimicking the natural inhibitor adenosine (B11128) monophosphate (AMP).[1][5] By inhibiting FBPase-1, these compounds effectively block the conversion of 3-carbon precursors into glucose, thereby reducing the rate of gluconeogenesis and lowering blood glucose levels.[2][5] This action is independent of insulin levels, making it a potentially valuable therapeutic strategy, especially in later stages of T2D where pancreatic β-cell function is compromised.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FBPase-1 signaling pathway in the context of gluconeogenesis and a typical experimental workflow for evaluating FBPase-1 inhibitors in a preclinical setting.
Data Presentation: Efficacy of FBPase-1 Inhibitors
The following tables summarize the quantitative data from preclinical studies of FBPase-1 inhibitors in type 2 diabetes models.
Table 1: In Vitro Efficacy of FBPase-1 Inhibitors
| Compound | Assay | Species | IC50 / EC50 | Reference |
| MB05032 (active form of CS-917) | FBPase Enzyme Inhibition | Human | 16 nM | [5] |
| MB07729 (active form of MB07803) | FBPase Enzyme Inhibition | Human | 31 nM | [7] |
| MB07729 (active form of MB07803) | FBPase Enzyme Inhibition | Monkey | 121 nM | [7] |
| MB07729 (active form of MB07803) | FBPase Enzyme Inhibition | Rat | 189 nM | [7] |
| MB06322 (CS-917) | Glucose Production in Hepatocytes | Human | ~1 µM (full inhibition) | [7] |
Table 2: In Vivo Efficacy of CS-917 (MB06322) in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Model | Treatment | Dose | Effect | Reference |
| Gluconeogenesis (GNG) Inhibition | Fasting male ZDF rats | Single oral dose | 100-300 mg/kg | ~80% maximal inhibition | [1] |
| Endogenous Glucose Production (EGP) Inhibition | Fasting male ZDF rats with overt diabetes | Single oral dose | Not specified | 46% inhibition | [3] |
| Blood Glucose Reduction | Fasting male ZDF rats with overt diabetes | Single oral dose | Not specified | >200 mg/dL reduction | [3] |
| Blood Glucose Reduction | 10-week-old male ZDF rats | 2-week intervention | Not specified | ~44% lowering | [3][5] |
| Hyperglycemia Attenuation | High-fat diet-fed female ZDF rats | 2-week treatment | Not specified | Full attenuation | [3][5] |
| Development of Hyperglycemia | 6-week-old male ZDF rats | Chronic treatment | Not specified | Delayed development | [3][5] |
| Lactate Levels | 6-week-old male ZDF rats | 4 weeks of treatment | Not specified | ~1.5-fold increase | [3] |
| Glycogen Stores | High-fat diet-fed female ZDF rats | 2-week treatment | Not specified | ~20% reduction | [3][5] |
Experimental Protocols
In Vitro FBPase Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FBPase-1.
Materials:
-
Purified FBPase-1 enzyme (human or other species)
-
Fructose-1,6-bisphosphate (F1,6BP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA)
-
Coupling enzymes: phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase
-
NADP+
-
Test compound (FBPase-1 inhibitor)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution or vehicle control
-
Coupling enzymes and NADP+
-
Purified FBPase-1 enzyme
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the F1,6BP substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. This measures the rate of NADP+ reduction to NADPH, which is proportional to FBPase-1 activity.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
Objective: To assess the effect of an FBPase-1 inhibitor on glucose tolerance in a diabetic animal model.
Animal Model: Zucker Diabetic Fatty (ZDF) rats are a commonly used model for T2D research.
Materials:
-
ZDF rats (and lean littermates as controls)
-
FBPase-1 inhibitor (e.g., CS-917) formulated for oral administration
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Blood glucose meter and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Acclimate the animals to the experimental conditions.
-
Fast the rats for a specified period (e.g., 6-16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer the FBPase-1 inhibitor or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 60-90 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood sample, administer the glucose solution via oral gavage.
-
Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.
Measurement of Endogenous Glucose Production (EGP) In Vivo
Objective: To determine the rate of EGP and the contribution of gluconeogenesis in diabetic animals treated with an FBPase-1 inhibitor.
Principle: This protocol utilizes stable isotope tracers (e.g., [6,6-²H₂]glucose and ²H₂O) to differentiate between glucose produced via glycogenolysis and gluconeogenesis.
Materials:
-
Surgically catheterized conscious, unrestrained diabetic rats (e.g., ZDF rats)
-
FBPase-1 inhibitor
-
Vehicle control
-
[6,6-²H₂]glucose (for measuring total EGP)
-
Deuterium (B1214612) oxide (²H₂O) (for measuring gluconeogenesis)
-
Infusion pumps
-
Blood collection supplies
-
Gas chromatography-mass spectrometry (GC-MS) for isotope enrichment analysis
Procedure:
-
Following a recovery period after catheter implantation surgery, fast the animals overnight.
-
Administer the FBPase-1 inhibitor or vehicle control.
-
Initiate a primed-continuous infusion of [6,6-²H₂]glucose to measure the rate of glucose appearance (Ra), which equals EGP in the basal state.
-
Administer ²H₂O orally to enrich the body water pool to approximately 0.5%.
-
After a tracer equilibration period, collect blood samples at regular intervals.
-
Process the plasma to isolate glucose.
-
Analyze the isotopic enrichment of plasma glucose using GC-MS.
-
The enrichment of [6,6-²H₂]glucose is used to calculate the total EGP.
-
The incorporation of deuterium from ²H₂O into the C-5 position of glucose is used to determine the rate of gluconeogenesis.
-
-
Calculate the rate of glycogenolysis as the difference between total EGP and the rate of gluconeogenesis.
-
Compare the rates of EGP, gluconeogenesis, and glycogenolysis between the inhibitor-treated and vehicle-treated groups.
Conclusion
FBPase-1 inhibitors represent a promising therapeutic approach for the management of type 2 diabetes by directly targeting excessive hepatic glucose production. The protocols and data presented in these application notes provide a framework for researchers to effectively evaluate the preclinical efficacy and mechanism of action of novel FBPase-1 inhibitors. Careful consideration of the experimental design, including the choice of animal model and analytical methods, is crucial for obtaining robust and translatable results in the development of this class of antidiabetic agents. The potential for side effects such as lactic acidosis, particularly in combination with other medications like metformin, warrants careful monitoring in preclinical studies.[2][7] Future research should continue to explore the long-term safety and efficacy of second-generation FBPase-1 inhibitors.[1]
References
- 1. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose 1,6-bisphosphatase Inhibitor Effective In Type 2 Diabetes - BioSpace [biospace.com]
Application Notes and Protocols: Using FBPase-1 Inhibitor-1 to Study Cancer Cell Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphatase 1 (FBP1 or FBPase-1) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate sources.[1][2][3] In many cancer types, the expression and activity of FBPase-1 are suppressed. This downregulation is a key component of the metabolic reprogramming observed in cancer cells, often referred to as the "Warburg effect," where cells favor aerobic glycolysis even in the presence of sufficient oxygen.[4][5] By suppressing gluconeogenesis, cancer cells can divert metabolic intermediates towards anabolic pathways to support rapid proliferation.[5][6]
Beyond its canonical role in metabolism, FBPase-1 also possesses non-enzymatic functions that contribute to its tumor-suppressive capabilities. These include the inhibition of hypoxia-inducible factor (HIF-1α), a key transcription factor that promotes glycolysis and angiogenesis, and the regulation of other cancer-related signaling pathways.[1][5][7] The loss of FBPase-1 has been associated with advanced tumor stages, malignant phenotypes, and poor prognoses in various cancers, making it a compelling target for cancer research and therapeutic development.[4][8][9]
FBPase-1 inhibitor-1 is an allosteric inhibitor of FBPase-1.[9] By acutely inhibiting FBPase-1 activity, this small molecule allows researchers to mimic the metabolic state of FBPase-1 deficient cancers and to study the immediate effects of blocking gluconeogenesis on cancer cell metabolism, proliferation, and survival. These application notes provide detailed protocols for utilizing this compound to investigate its impact on cancer cell metabolism.
FBPase-1 in Cancer Cell Metabolism and Signaling
FBPase-1 is centrally positioned to regulate the balance between glycolysis and gluconeogenesis. Its inhibition has profound effects on cellular metabolism and signaling pathways that are critical for cancer progression.
Caption: FBPase-1 signaling in cancer metabolism.
Quantitative Data Summary
Inhibition of FBPase-1 is expected to produce metabolic shifts similar to those observed in FBPase-1 knockdown or deficient cancer cells. The following tables summarize representative quantitative data from studies investigating the impact of FBPase-1 loss or inhibition on cancer cell metabolism.
Table 1: Effect of FBPase-1 Loss on Cellular Metabolism
| Parameter | Cancer Type | Change upon FBPase-1 Loss/Inhibition | Fold Change (Approx.) | Reference |
|---|---|---|---|---|
| Glucose Uptake | Breast Cancer | Increased | 1.5 - 2.0 | [4] |
| Lactate Production | Breast Cancer | Increased | 2.0 - 2.5 | [4] |
| ATP Production (Hypoxia) | Breast Cancer, HCC | Maintained/Increased | 1.2 - 1.5 | [4] |
| Oxygen Consumption Rate (OCR) | Breast Cancer | Decreased | 0.5 - 0.7 |[4] |
Table 2: Effect of FBPase-1 Loss on Protein Expression
| Protein | Cancer Type | Change upon FBPase-1 Loss/Inhibition | Fold Change (Approx.) | Reference |
|---|---|---|---|---|
| GLUT1 | Hepatocellular Carcinoma | Increased | 2.0 - 3.0 | [4] |
| LDHA | Hepatocellular Carcinoma | Increased | 1.5 - 2.5 | [4] |
| PD-L1 | Pancreatic, Breast Cancer | Increased | 2.0 - 4.0 | [7] |
| pSTAT3 | Pancreatic Cancer | Increased | 1.5 - 2.5 |[7] |
Note: The data presented are approximations derived from published literature and may vary depending on the cell line, experimental conditions, and specific FBPase-1 inhibitor used.
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol describes the basic steps for culturing cancer cells and treating them with this compound for subsequent metabolic assays.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PANC-1, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (e.g., from Selleck Chemicals)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[10] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cancer cells in the appropriate culture plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment Preparation: On the day of the experiment, thaw the this compound stock solution. Prepare working concentrations by diluting the stock solution in a complete culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The optimal incubation time and inhibitor concentration should be determined empirically for each cell line.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and viability to determine the cytotoxic effects of FBPase-1 inhibition.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Protocol:
-
Following treatment with this compound for the desired duration, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lactate Production Assay
This protocol measures the concentration of lactate in the culture medium, a key indicator of glycolytic activity.
Materials:
-
Treated cells in a 6-well or 24-well plate (from Protocol 1)
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
At the end of the treatment period, collect the culture medium from each well.
-
Centrifuge the medium at 1000 x g for 5 minutes to pellet any detached cells and debris.
-
Use the supernatant for the lactate assay, following the manufacturer's instructions.
-
Typically, the assay involves mixing the sample with a reaction mixture and incubating for a set time at room temperature or 37°C.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration based on a standard curve. Normalize the results to the cell number or total protein content.
Western Blot Analysis
This protocol is used to assess changes in the expression levels of key proteins involved in metabolism and signaling (e.g., FBPase-1, HIF-1α, PD-L1) following inhibitor treatment.
Materials:
-
Treated cells in a 6-well plate (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FBP1, anti-HIF-1α, anti-PD-L1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the effects of this compound on cancer cells.
Caption: General workflow for FBPase-1 inhibitor studies.
References
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting FBPase is an emerging novel approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gluconeogenesis in cancer cells – repurposing of a starvation-induced metabolic pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose-1,6-bisphosphatase loss modulates STAT3-dependent expression of PD-L1 and cancer immunity [thno.org]
- 8. Fructose-1,6-bisphosphatase 1 in cancer: Dual roles, mechanistic insights, and therapeutic potential - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Protocol for dissolving FBPase-1 inhibitor-1 in DMSO
Application Notes: FBPase-1 Inhibitor-1
Topic: Protocol for Dissolving this compound in DMSO Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2][3] Elevated hepatic FBPase-1 activity is linked to hyperglycemia, making it a significant therapeutic target for type 2 diabetes.[1][4] this compound is a cell-permeable, allosteric inhibitor that effectively blocks the enzymatic activity of human FBPase-1 by competing at the AMP allosteric binding site.[1][5][6] These application notes provide a detailed protocol for the proper dissolution and storage of this compound in DMSO to ensure its stability and efficacy in research applications.
Product Information and Data Summary
This table summarizes the key quantitative data and physical properties of this compound.
| Property | Value | References |
| Formal Name | 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide | [1] |
| CAS Number | 883973-99-7 | [1][7] |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S | [1][7] |
| Molecular Weight | 377.6 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid | [1][7] |
| Solubility in DMSO | Varies by supplier; reported values include 14 mg/mL, 100 mg/mL (264.8 mM), and 125 mg/mL (331.01 mM). Use of fresh DMSO is critical. | [1][5][7] |
| IC₅₀ (Enzymatic) | ~3.4 µM for human FBPase-1 | [1][5][6] |
| IC₅₀ (Cell-based) | ~6.6 µM for blocking glucose production in rat hepatoma cells | [1][6] |
| Storage (Solid) | -20°C for up to 4 years | [1][5] |
| Storage (DMSO Stock) | -20°C for 1 month; -80°C for up to 6 months. Protect from light. | [5][7] |
Signaling Pathway of FBPase-1 Inhibition
FBPase-1 is a key regulatory point in gluconeogenesis. It is allosterically inhibited by AMP, signaling a low energy state in the cell which halts glucose production. This compound mimics this natural allosteric inhibition.
Caption: Allosteric inhibition of FBPase-1 in the gluconeogenesis pathway.
Experimental Protocol: Preparation of DMSO Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
-
Pipettes and sterile filter tips
Workflow for Dissolving this compound
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation. Use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the inhibitor's solubility.[5]
-
Weighing: Carefully weigh out the desired amount of the inhibitor using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.776 mg of this compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 1 mL × 377.6 g/mol = 0.010 mol/L × 0.001 L × 377.6 g/mol = 0.003776 g = 3.776 mg
-
-
-
Dissolution:
-
Add the weighed inhibitor powder to an appropriately sized sterile tube or vial.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, brief sonication in a water bath can be used to facilitate dissolution.[7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[5][7]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[5][7]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[5][7]
-
Always protect the stock solution from light.[7]
-
Best Practices and Troubleshooting
-
Insolubility Issues: If the inhibitor precipitates out of solution upon dilution in aqueous media, try lowering the final concentration, using a different buffer system, or adding a small percentage of a co-solvent like Tween-80 or PEG400 (ensure compatibility with your experimental system).
-
Fresh DMSO: The use of newly opened, anhydrous DMSO is crucial.[5][7] DMSO is highly hygroscopic, and water contamination will decrease the solubility of the inhibitor.
-
Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity and activity.[5][7] Always use a fresh aliquot for each experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Fructose-1,6-bisphosphatase-1 Inhibitor - Labchem Catalog [labchem.com.my]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes for FBPase-1 Inhibitor-1 in Cellular Assays
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] In many cancer types, FBPase-1 expression is downregulated, which promotes a shift towards glycolysis (the Warburg effect) to support rapid cell proliferation.[2] FBPase-1 inhibitor-1 is a cell-permeable, allosteric inhibitor that targets the AMP binding site of the FBPase-1 enzyme.[3][4] Its use in cellular assays allows for the investigation of metabolic pathways, particularly the effects of inhibiting gluconeogenesis on cancer cell viability, proliferation, and metabolic reprogramming. These notes provide essential information and protocols for utilizing this compound in a research setting.
Mechanism of Action
FBPase-1 opposes the action of phosphofructokinase-1 (PFK-1), a key glycolytic enzyme. By inhibiting FBPase-1, the inhibitor effectively blocks the gluconeogenic conversion of fructose-1,6-bisphosphate, which can lead to an accumulation of glycolytic intermediates and a potential increase in glycolytic flux.[2] This makes it a valuable tool for studying cellular reliance on glycolysis and for exploring potential therapeutic strategies in diseases characterized by altered glucose metabolism, such as cancer and type 2 diabetes.[2][3]
Quantitative Data Summary
The following tables summarize the key properties and potency of this compound.
Table 1: Physicochemical Properties and Solubility
| Property | Value | Source |
|---|---|---|
| CAS Number | 883973-99-7 | [3][5][6] |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S | [3][5][6] |
| Molecular Weight | 377.6 g/mol | [3][5][6] |
| Purity | ≥98% | [3] |
| Solubility | DMSO: ≥14 mg/mL | [3] |
| DMF: 20 mg/mL | [3] | |
| Water: Insoluble | [5] |
| | Ethanol: Insoluble |[5] |
Table 2: In Vitro and Cellular Potency (IC₅₀)
| Target/Assay | IC₅₀ Value | Comments | Source |
|---|---|---|---|
| Human FBPase-1 Enzyme | 3.4 µM | Assayed using Malachite Green (MG). | [3][4][5] |
| Human FBPase-1 Enzyme | 4.0 µM | Assayed in a coupled format. | [5] |
| Glucose Production | 6.6 µM | In nutrient-starved rat hepatoma cells. |[3][4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the metabolic context of FBPase-1 inhibition and a general workflow for cellular assays.
Experimental Protocols
Protocol 1: Stock Solution Preparation
This protocol details the preparation of a concentrated stock solution of this compound, which can be stored and diluted for working solutions.
Materials:
-
This compound powder (CAS 883973-99-7)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 3.776 mg.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. To prepare a 10 mM stock solution from 3.776 mg of inhibitor (MW = 377.6 g/mol ), add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[5]
Protocol 2: Cellular Viability Assay (Dose-Response)
This protocol provides a general method for determining the effect of this compound on cell viability using a colorimetric assay like MTT or a fluorescence-based assay like CellTiter-Blue.
Materials:
-
Cancer cell line of interest (e.g., a line known to rely on glycolysis)
-
Complete cell culture medium
-
96-well clear or black-walled cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the this compound in complete cell culture medium. A typical final concentration range for a dose-response curve might be 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" well containing only the medium with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective inhibitor concentrations.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a desired period (e.g., 48 or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected onset of the inhibitor's effect.
-
-
Viability Measurement:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of Resazurin solution and incubate for 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data by setting the average reading of the vehicle control wells to 100% viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
References
- 1. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Fructose-1,6-bisphosphatase-1 Inhibitor - Labchem Catalog [labchem.com.my]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols: Studying Gluconeogenesis with FBPase-1 Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis, particularly during periods of fasting.[1][2] The liver is the primary site of gluconeogenesis.[3] Dysregulation of this pathway, leading to excessive hepatic glucose production, is a key pathophysiological feature of type 2 diabetes.[2][3]
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a rate-limiting enzyme in the gluconeogenic pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[4][5] Its pivotal role makes it an attractive therapeutic target for the management of type 2 diabetes.[6][7] Inhibition of FBPase-1 can effectively reduce hepatic glucose output, thereby helping to control hyperglycemia.[1][3]
These application notes provide a detailed experimental design for studying the effects of FBPase-1 inhibitor-1, a cell-permeable benzoxazolo-sulfonamide compound, on gluconeogenesis.[5] This inhibitor acts as an allosteric inhibitor, competing at the AMP binding site of the FBPase-1 enzyme.[5][8] The protocols outlined below cover in vitro enzymatic assays, cell-based functional assays, and in vivo animal studies to comprehensively evaluate the efficacy and mechanism of action of this inhibitor.
Mechanism of Action of FBPase-1 Inhibitors
FBPase-1 is allosterically regulated, with AMP being a natural inhibitor.[6][9] FBPase-1 inhibitors, such as the one described in these protocols, are designed to mimic the inhibitory effect of AMP.[10] By binding to the allosteric site, these inhibitors induce a conformational change in the enzyme, reducing its catalytic activity.[6] This, in turn, decreases the rate of conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a crucial step in the gluconeogenic cascade, leading to a reduction in glucose production.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of FBPase-1 Inhibitors
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| This compound | Human FBPase-1 | 3.4 | Enzymatic Assay | [5][8] |
| This compound | Rat Hepatoma Cells (Glucose Production) | 6.6 | Cell-Based Assay | [5] |
| MB05032 | FBPase | 0.016 | Enzymatic Assay | [4] |
| FBPase-IN-1 | FBPase | 0.22 | Enzymatic Assay | [4] |
| FBPase-IN-2 | FBPase | 0.15 | Enzymatic Assay | [4] |
| Compound 15 | Pig Kidney FBPase | 1.5 | Coupled-Enzyme Assay | [9] |
| Compound 15 | Human Liver FBPase | 8.1 | Coupled-Enzyme Assay | [9] |
| Compound 16 | Pig Kidney FBPase | 5.0 | Coupled-Enzyme Assay | [9] |
| Compound 16 | Human Liver FBPase | 6.0 | Coupled-Enzyme Assay | [9] |
Table 2: In Vivo Effects of FBPase Inhibitor (MB06322) in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Treatment Group | Result | Reference |
| Gluconeogenesis Inhibition | Single dose of MB06322 | 70% | [3][11] |
| Endogenous Glucose Production Inhibition | Single dose of MB06322 | 46% | [3][11] |
| Blood Glucose Reduction | Single dose of MB06322 | >200 mg/dl | [3][11] |
| Hyperglycemia | Chronic treatment | Delayed development | [3] |
| Pancreatic Function | Chronic treatment | Preserved | [3] |
| Blood Glucose Lowering | 2-week intervention | ~44% | [3][12] |
| Glycogen Stores (in high-fat diet-fed female ZDF rats) | 2-week treatment | Modest reduction (~20%) | [3][12] |
Experimental Protocols
Protocol 1: In Vitro FBPase-1 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available FBPase inhibitor screening kits and is designed to identify and characterize inhibitors of FBPase-1.[13]
A. Materials and Reagents:
-
Human FBPase-1 Enzyme
-
FBPase-1 Assay Buffer
-
FBPase-1 Substrate (Fructose-1,6-bisphosphate)
-
FBP Converter 1
-
FBP Converter 2
-
FBP1 Developer
-
PicoProbe™
-
This compound (and other test compounds)
-
AMP (Inhibitor Control)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
B. Assay Protocol:
-
Reagent Preparation: Prepare all reagents, including the FBPase-1 enzyme and substrate solutions, according to the manufacturer's instructions.[13] Warm the FBPase-1 Assay Buffer and PicoProbe™ to room temperature before use.
-
Compound Preparation: Dissolve this compound and other test compounds in an appropriate solvent (e.g., DMSO) at a concentration 50 times higher than the final desired concentration.[13]
-
Reaction Setup:
-
Sample Wells: Add 10 µL of the diluted test inhibitor to the designated wells.
-
Enzyme Control Wells (No Inhibitor): Add 10 µL of FBPase-1 Assay Buffer.
-
Inhibitor Control Wells: Add 10 µL of the AMP solution.
-
Add 10 µL of the diluted FBPase-1 enzyme to all wells except the background control.
-
Incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing the FBPase-1 substrate, converters, and developer.
-
Add 50 µL of the Reaction Mix to all wells.
-
Measure the fluorescence in kinetic mode at 37°C for 15 minutes, with readings taken every 1-2 minutes.[13]
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Gluconeogenesis Assay in Primary Hepatocytes
This protocol measures glucose production in primary hepatocytes to assess the cellular efficacy of this compound.[14]
A. Materials and Reagents:
-
Primary mouse or rat hepatocytes
-
Collagen-coated 6-well plates
-
Medium 199 with 5% FBS, penicillin, and streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Glucose Production Buffer (glucose-free DMEM with 20 mM sodium lactate (B86563) and 2 mM sodium pyruvate)
-
This compound
-
pCPT-cAMP (optional, to stimulate gluconeogenesis)
-
Insulin (optional, to inhibit gluconeogenesis)
-
Colorimetric glucose assay kit
-
BCA protein assay kit
B. Assay Protocol:
-
Cell Culture: Culture primary hepatocytes in collagen-coated 6-well plates at a density of 1 x 10^6 cells/well.[14]
-
Cell Treatment:
-
After 24-48 hours, serum-starve the cells overnight.
-
Wash the cells twice with warm PBS.
-
Replace the medium with 1 mL of Glucose Production Buffer containing various concentrations of this compound. Include vehicle-only controls.
-
Optional: Add 0.1 mM pCPT-cAMP to stimulate gluconeogenesis.[14]
-
Incubate the cells at 37°C for 6 hours.
-
-
Glucose Measurement:
-
Collect 0.2 mL of the medium from each well.
-
Measure the glucose concentration using a colorimetric glucose assay kit according to the manufacturer's instructions.[14]
-
-
Protein Quantification and Normalization:
-
Lyse the cells and determine the total protein content using a BCA protein assay kit.
-
Normalize the glucose production measurements to the total protein content for each well.[14]
-
-
Data Analysis:
-
Calculate the percent inhibition of glucose production for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for the inhibitor in this cell-based assay.
-
Protocol 3: In Vivo Pyruvate (B1213749) Tolerance Test in Mice
This protocol evaluates the effect of this compound on hepatic gluconeogenesis in a living animal model.[15]
A. Materials and Reagents:
-
Mice (e.g., C57BL/6)
-
This compound formulated for intraperitoneal (i.p.) or oral administration
-
Pyruvate solution (e.g., 1 g/kg body weight)
-
Glucometer and test strips
-
Insulin syringes
B. Assay Protocol:
-
Animal Preparation: Fast the mice overnight (approximately 15 hours) before the experiment.[15]
-
Inhibitor Administration: Administer this compound to the treatment group of mice via the desired route (e.g., i.p. injection or oral gavage). Administer vehicle to the control group. The timing of administration should be based on the pharmacokinetic properties of the inhibitor.
-
Basal Glucose Measurement: Collect a blood sample (e.g., from the tail vein) to measure the basal glucose level (time 0).[15]
-
Pyruvate Challenge: Administer an i.p. injection of pyruvate to all mice.[15]
-
Glucose Monitoring: Collect blood samples at various time points after the pyruvate injection (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes) and measure the blood glucose concentrations.[15]
-
Data Analysis:
-
Plot the blood glucose levels over time for both the control and treatment groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Compare the AUC between the control and this compound treated groups to determine the in vivo efficacy of the inhibitor in reducing gluconeogenesis.
-
Visualizations
Caption: Gluconeogenesis pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the FBPase-1 inhibitor.
Caption: Logical framework for the experimental design.
References
- 1. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fructose-1, 6-Bisphosphatase Inhibitors for Reducing Excessive Endogenous Glucose Production in Type 2 Diabetes | Scilit [scilit.com]
- 11. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 15. U Mass - Hepatic gluconeogenesis [protocols.io]
Application Notes and Protocols for FBPase-1 Inhibitor Kinetic Analysis using a Coupled Assay Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403).[1][2] Its role in hepatic glucose production makes it a significant therapeutic target for metabolic diseases, particularly type 2 diabetes.[3][4] Inhibition of FBPase-1 can reduce excessive glucose output from the liver.[4] This document provides detailed application notes and protocols for the kinetic analysis of FBPase-1 inhibitors using a robust and reliable coupled assay format.
The coupled assay method offers a continuous spectrophotometric analysis of FBPase-1 activity. The production of fructose-6-phosphate by FBPase-1 is coupled to the reduction of NADP⁺ to NADPH by the sequential action of phosphoglucose (B3042753) isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is directly proportional to the FBPase-1 activity and can be monitored by measuring the increase in absorbance at 340 nm.
FBPase-1 in the Gluconeogenesis Pathway
FBPase-1 is a key control point in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. It opposes the action of phosphofructokinase-1 (PFK-1) in glycolysis, and their reciprocal regulation is crucial for maintaining glucose homeostasis.[5] Allosteric inhibitors like AMP and fructose-2,6-bisphosphate negatively regulate FBPase-1 activity.[3][6]
Caption: FBPase-1's role in the gluconeogenesis pathway.
Data Presentation: Kinetic Parameters of FBPase-1 Inhibitors
The following table summarizes the kinetic data for several known FBPase-1 inhibitors. This data is essential for comparing the potency and mechanism of action of novel compounds.
| Inhibitor Name/Code | Target Species | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| This compound | Human | 4.0 (coupled assay) | 1.1 | Allosteric | [7] |
| AMP | Pig Kidney | 1.3 | - | Allosteric | [8] |
| AMP | Human Liver | 9.7 | - | Allosteric | [8] |
| Fructose-2,6-bisphosphate | Rat Liver | - | 0.5 | Competitive | [6] |
| Compound 15 | Pig Kidney | 1.5 | - | Allosteric | [8] |
| Compound 15 | Human Liver | 8.1 | - | Allosteric | [8] |
| Compound 16 | Pig Kidney | 5.0 | - | Allosteric | [8] |
| Compound 16 | Human Liver | 6.0 | - | Allosteric | [8] |
| (+)-Usnic acid | Human Liver | 371 | - | Not specified | [8] |
| (+)-Usnic acid | Pig Kidney | 930 | - | Not specified | [8] |
| MB06322 (CS-917) | Not specified | Potent inhibitor | - | Selective | [4] |
| Compound 4c | Pig Kidney | 6 | - | Allosteric | [9] |
| Compound 10b | Pig Kidney | 1.1 | - | Allosteric | [9] |
| Compound A | Not specified | 0.10 | - | Not specified | [10] |
| Compound 22f | Not specified | Sub-micromolar | - | Not specified | [10] |
| Compound 22g | Not specified | Sub-micromolar | - | Not specified | [10] |
Experimental Protocols
Coupled Enzyme Assay for FBPase-1 Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of FBPase-1.
Principle: FBPase-1 converts Fructose-1,6-bisphosphate (FBP) to Fructose-6-phosphate (F6P). F6P is then isomerized to Glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP⁺ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Caption: Coupled assay workflow for FBPase-1 activity.
Materials and Reagents:
-
FBPase-1 enzyme (human, recombinant)
-
Fructose-1,6-bisphosphate (FBP)
-
Phosphoglucose isomerase (PGI) from baker's yeast
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
NADP⁺ (nicotinamide adenine (B156593) dinucleotide phosphate)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Bovine Serum Albumin (BSA)
-
DMSO (for inhibitor stock solutions)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM TCEP, 0.01% (w/v) BSA.
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of FBPase-1 in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).
-
Substrate Stock: Prepare a stock solution of FBP in water. The final concentration in the assay will be varied for kinetic analysis (e.g., 0.5 - 20 µM).
-
Coupling Enzyme Mix: Prepare a mix of PGI (e.g., 1 U/mL) and G6PDH (e.g., 1 U/mL) in assay buffer.
-
NADP⁺ Stock: Prepare a stock solution of NADP⁺ in water. The final concentration in the assay should be saturating (e.g., 200 µM).
-
Inhibitor Stock: Prepare a concentrated stock solution of the test inhibitor in 100% DMSO.
Assay Protocol (96-well plate format, 200 µL final volume):
-
Prepare Assay Mix: In a microcentrifuge tube, prepare an assay mix containing assay buffer, coupling enzyme mix, and NADP⁺.
-
Add Inhibitor: To the wells of a 96-well plate, add 2 µL of the inhibitor stock solution (or DMSO for control wells).
-
Add Assay Mix: Add 178 µL of the assay mix to each well.
-
Add Enzyme: Add 10 µL of the diluted FBPase-1 enzyme solution to each well.
-
Incubate: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 10 µL of the FBP substrate solution to each well.
-
Monitor Absorbance: Immediately place the plate in a microplate reader pre-set to 30°C and monitor the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v = (ΔAbs/Δt) / (ε * l)), where ε is the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) and l is the path length.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protocol for Determining Inhibitor Kinetic Parameters (Ki and Mechanism of Inhibition)
To determine the kinetic parameters of an inhibitor, the coupled assay is performed with varying concentrations of both the substrate (FBP) and the inhibitor.
Experimental Design:
-
Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki).
-
For each inhibitor concentration, perform the assay with a range of substrate concentrations (e.g., 0.2x Km to 5x Km of FBP).
-
Measure the initial reaction velocities for all conditions.
Data Analysis:
-
Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: To visualize the mechanism of inhibition, create a double reciprocal plot (1/v vs. 1/[S]).
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Mixed Inhibition: Lines will intersect in the second or third quadrant.
-
-
Ki Determination: The inhibition constant (Ki) can be determined by non-linear regression analysis of the initial velocity data against the appropriate inhibition model equation using software such as GraphPad Prism.
Workflow for FBPase-1 Inhibitor Screening and Kinetic Analysis
This workflow outlines the process from a primary high-throughput screen to detailed kinetic characterization of promising inhibitor candidates.
Caption: Workflow for FBPase-1 inhibitor screening.
Step 1: Primary High-Throughput Screening (HTS)
-
Objective: To identify initial "hit" compounds from a large chemical library.
-
Method: Use the coupled assay in a high-density format (e.g., 384- or 1536-well plates). Screen compounds at a single high concentration (e.g., 10-20 µM).
-
Outcome: A list of compounds that exhibit significant inhibition (e.g., >50%) of FBPase-1 activity.
Step 2: Hit Confirmation and Dose-Response Analysis
-
Objective: To confirm the activity of primary hits and determine their potency.
-
Method: Re-test the primary hits in the coupled assay over a range of concentrations (e.g., 8-10 point dose-response curve).
-
Outcome: IC50 values for the confirmed hits.
Step 3: Orthogonal Assays and Selectivity Profiling
-
Objective: To eliminate false positives and assess the selectivity of the inhibitors.
-
Method:
-
Use an orthogonal assay, such as a malachite green-based assay that directly measures phosphate release, to confirm inhibition.
-
Test the inhibitors against other related phosphatases to determine their selectivity profile.
-
-
Outcome: Confirmed, selective FBPase-1 inhibitors.
Step 4: Detailed Kinetic Characterization
-
Objective: To determine the mechanism of inhibition and the inhibition constant (Ki).
-
Method: Perform the coupled assay with varying concentrations of both the substrate and the inhibitor as described in the protocol above.
-
Outcome: Determination of the mode of inhibition (e.g., competitive, non-competitive) and the Ki value for each promising inhibitor.
Step 5: Lead Optimization
-
Objective: To improve the potency, selectivity, and drug-like properties of the lead compounds.
-
Method: Synthesize and test analogs of the lead inhibitors to establish a structure-activity relationship (SAR). Promising compounds will then be advanced to cellular and in vivo models.
-
Outcome: Identification of a preclinical candidate for further development.
References
- 1. slideshare.net [slideshare.net]
- 2. Frontiers | Unraveling the Regulation of Hepatic Gluconeogenesis [frontiersin.org]
- 3. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the IC50 of FBPase-1 inhibitor-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2] This reaction is a key rate-limiting step in the synthesis of glucose.[3] Elevated FBPase-1 activity has been linked to hyperglycemia in type 2 diabetes, making it a significant therapeutic target.[2][4] Consequently, the development and characterization of specific FBPase-1 inhibitors are of great clinical interest.[2][5]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of "FBPase-1 inhibitor-1," a known allosteric inhibitor of human FBPase-1, using a colorimetric coupled enzymatic assay.[2][6] The inhibitor competes at the AMP allosteric binding site.[2][7]
Principle of the Assay
The enzymatic activity of FBPase-1 is measured using a coupled assay system.[1] In the primary reaction, FBPase-1 hydrolyzes its substrate, Fructose-1,6-bisphosphate (F1,6BP), to produce Fructose-6-Phosphate (F6P). The F6P is then converted to Glucose-6-Phosphate (G6P) by phosphoglucose (B3042753) isomerase. Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, which leads to the reduction of a chromophore probe.[1] The resulting colored product can be measured by absorbance, and the rate of its formation is directly proportional to FBPase-1 activity.[3][8] The IC50 value is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations.
Signaling Pathway Context
Caption: Opposing roles of FBPase-1 and PFK-1 in metabolic pathways.
Experimental Protocol
This protocol is designed for a 96-well microplate format to facilitate high-throughput screening.
Materials and Reagents
| Reagent | Recommended Supplier | Example Catalog # | Storage |
| Human Recombinant FBPase-1 | R&D Systems | 8559-F1 | -80°C |
| This compound | Cayman Chemical | 11847 | -20°C |
| Fructose-1,6-Bisphosphate | Sigma-Aldrich | F6803 | -20°C |
| Assay Buffer (e.g., 50 mM Tris, pH 7.5) | Thermo Fisher | Custom | 4°C |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temp |
| Phosphoglucose Isomerase (PGI) | Sigma-Aldrich | P9019 | -20°C |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Sigma-Aldrich | G6378 | -20°C |
| NADP⁺ Sodium Salt | Sigma-Aldrich | N0505 | -20°C |
| WST-1 or similar chromogenic probe | MilliporeSigma | 11644807001 | 4°C |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Room Temp |
| 96-well clear, flat-bottom plates | Corning | 3596 | Room Temp |
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5, containing 100 mM KCl and 0.1 mM EDTA.
-
Enzyme Working Solution: Dilute recombinant human FBPase-1 to a final concentration of 2 µg/mL in cold Assay Buffer containing 2 mM MgCl₂. Keep on ice.
-
Substrate/Coupling Enzyme Mix: Prepare a master mix in Assay Buffer containing:
-
200 µM Fructose-1,6-Bisphosphate
-
2 U/mL Phosphoglucose Isomerase
-
1 U/mL Glucose-6-Phosphate Dehydrogenase
-
400 µM NADP⁺
-
200 µM WST-1 probe
-
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a concentration range for the assay (e.g., from 10 mM down to 0.1 µM). The final concentration in the assay will be 100-fold lower.
Experimental Workflow Diagram
Caption: Workflow for FBPase-1 inhibitor IC50 determination.
Assay Procedure
-
Plate Setup: Add 1 µL of each inhibitor dilution to the appropriate wells of a 96-well plate. For control wells, add 1 µL of DMSO.
-
100% Activity Control (No Inhibitor): 1 µL DMSO
-
Test Wells: 1 µL of each inhibitor dilution
-
Blank (No Enzyme): 1 µL DMSO
-
-
Enzyme Addition: Add 50 µL of the FBPase-1 Enzyme Working Solution to all wells except the "Blank" wells. To the "Blank" wells, add 50 µL of Assay Buffer with 2 mM MgCl₂.
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the Substrate/Coupling Enzyme Mix to all wells to start the reaction. The total reaction volume is 101 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 450 nm every minute for 30 minutes at 37°C.
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)) * 100
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[9][10] This can be performed using software such as GraphPad Prism or an online IC50 calculator.[11]
Data Presentation
Example Plate Layout
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | 0 µM | Blank | ||||
| B | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | 0 µM | Blank | ||||
| C | 100 µM | 10 µM | 1 µM | 0.1 µM | 0.01 µM | 0.001 µM | 0 µM | Blank |
Final inhibitor concentrations in the assay well.
Example IC50 Data Summary
| Inhibitor Conc. (µM) | Log [Inhibitor] | Avg. Reaction Rate (mOD/min) | % Inhibition |
| 100 | 2.00 | 2.1 | 98.5% |
| 30 | 1.48 | 4.5 | 92.1% |
| 10 | 1.00 | 15.3 | 74.5% |
| 3 | 0.48 | 31.2 | 48.0% |
| 1 | 0.00 | 48.9 | 18.5% |
| 0.3 | -0.52 | 57.6 | 4.0% |
| 0.1 | -1.00 | 59.1 | 1.5% |
| 0 (Control) | - | 60.0 | 0.0% |
Quantitative Results Summary
| Parameter | Value | Notes |
| IC50 of this compound | 3.4 µM | Determined from the dose-response curve fit. This value is consistent with previously reported data for this compound.[2][6] |
| Hill Slope | ~1.0 | Indicates a standard binding isotherm. |
| R² of Curve Fit | >0.99 | Indicates a good fit of the data to the model. |
These application notes provide a comprehensive framework for reliably determining the potency of FBPase-1 inhibitors. Adherence to this protocol will ensure reproducible and accurate IC50 values, which are essential for structure-activity relationship (SAR) studies and advancing drug discovery programs targeting FBPase-1.
References
- 1. Mutational analysis of fructose-1,6-bis-phosphatase FBP1 indicates partially independent functions in gluconeogenesis and sensitivity to genotoxic stress [microbialcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 亞旭生物科技 [abscience.com.tw]
- 4. The Role of Liver Fructose-1,6-Bisphosphatase in Regulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Fructose-1,6-bisphosphatase-1 Inhibitor - Labchem Catalog [labchem.com.my]
- 8. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
Application of Fructose-1,6-Bisphosphatase-1 (FBPase-1) Inhibitors in Rodent Models of Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1] In type 2 diabetes, excessive endogenous glucose production (EGP), primarily through gluconeogenesis, is a major contributor to hyperglycemia.[2][3][4] Therefore, inhibiting FBPase presents a promising therapeutic strategy to control blood glucose levels.[1] This document provides detailed application notes and experimental protocols for the use of FBPase-1 inhibitors in rodent models of diabetes, with a focus on the well-characterized inhibitor MB06322 (CS-917).
Mechanism of Action
FBPase-1 inhibitors, such as MB06322, are designed as potent and selective allosteric inhibitors that mimic the natural inhibitor, adenosine (B11128) monophosphate (AMP).[3][5][6] MB06322 is an oral prodrug that is converted in vivo to its active form, MB05032.[2][7] By binding to the allosteric site of FBPase, these inhibitors reduce the rate of gluconeogenesis, thereby decreasing hepatic glucose output and lowering blood glucose levels.[2][3] Studies have shown that this inhibition of gluconeogenesis can ameliorate both fasting and postprandial hyperglycemia without causing significant hypoglycemia or weight gain.[3][6] Furthermore, some evidence suggests that FBPase inhibitors may also preserve pancreatic β-cell function and enhance glucose-stimulated insulin (B600854) secretion (GSIS).[2][8]
Signaling Pathway of FBPase-1 in Gluconeogenesis
Caption: FBPase-1's role in the gluconeogenesis pathway and its inhibition.
Application Notes
The primary application of FBPase-1 inhibitors in rodent models of diabetes is to investigate their potential as anti-hyperglycemic agents. These studies typically involve administering the inhibitor to diabetic rodent models and assessing various metabolic parameters.
Rodent Models:
-
Zucker Diabetic Fatty (ZDF) Rats: A common model for type 2 diabetes, characterized by obesity, insulin resistance, and hyperglycemia.[2][4][5]
-
High-Fat Diet-Induced Diabetic Rodents: These models mimic the development of type 2 diabetes through diet-induced obesity and insulin resistance.[2]
Types of Studies:
-
Acute Studies: Involve a single dose of the inhibitor to assess its immediate effects on gluconeogenesis and blood glucose levels, often in fasted animals.[2][4]
-
Chronic Studies: Involve repeated dosing over several weeks or months to evaluate long-term efficacy, safety, and effects on disease progression and pancreatic function.[2][4]
Quantitative Data from Rodent Studies
The following tables summarize key quantitative data from studies using the FBPase-1 inhibitor MB06322 in ZDF rats.
Table 1: Acute Effects of a Single Dose of MB06322 in Fasting Male ZDF Rats
| Parameter | Vehicle Control | MB06322 (300 mg/kg) | Percent Change | Citation |
| Gluconeogenesis | - | - | ↓ 70% | [2][4][7] |
| Endogenous Glucose Production | - | - | ↓ 46% | [2][4][7] |
| Blood Glucose Reduction | - | >200 mg/dl decrease | - | [2][4][7] |
Table 2: Chronic Effects of MB06322 Treatment in Male ZDF Rats
| Study Type | Duration | Animal Model | Key Findings | Citation |
| Prevention | 4 weeks | 6-week-old pre-diabetic male ZDF rats | Delayed development of hyperglycemia, preserved pancreatic function, ~1.5-fold increase in lactate. | [2][4] |
| Intervention | 2 weeks | 10-week-old diabetic male ZDF rats | ~44% reduction in blood glucose. | [2][4] |
| Intervention | 2 weeks | High-fat diet-fed female ZDF rats | Attenuated hyperglycemia, ~20% reduction in glycogen (B147801) stores. | [2] |
Experimental Protocols
Below are detailed protocols for acute and chronic studies evaluating an FBPase-1 inhibitor in a rodent model of diabetes.
Protocol 1: Acute Oral Glucose Tolerance Test (OGTT) with FBPase-1 Inhibitor
Objective: To assess the acute effect of an FBPase-1 inhibitor on glucose tolerance in diabetic rodents.
Materials:
-
Diabetic rodent model (e.g., male ZDF rats, 10-12 weeks old)
-
FBPase-1 inhibitor (e.g., MB06322)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., tail-nick method)
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline body weight of each animal.
-
Administer the FBPase-1 inhibitor or vehicle control via oral gavage. A typical dose for MB06322 is 100-400 mg/kg.[2]
-
Wait for a predetermined time for drug absorption (e.g., 60 minutes).
-
Collect a baseline blood sample (t=0) via tail-nick to measure blood glucose.
-
Administer the glucose solution via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels for each sample.
-
Calculate the area under the curve (AUC) for glucose to determine the effect on glucose tolerance.
Protocol 2: Chronic Efficacy Study of an FBPase-1 Inhibitor
Objective: To evaluate the long-term effects of an FBPase-1 inhibitor on glycemic control and metabolic parameters.
Materials:
-
Diabetic rodent model (e.g., male ZDF rats, 6 weeks old for prevention study)
-
FBPase-1 inhibitor (e.g., MB06322)
-
Vehicle control
-
Standard rodent chow and water
-
Metabolic cages (optional, for urine and feces collection)
-
Equipment for measuring blood glucose, insulin, HbA1c, lactate, and triglycerides.
Procedure:
-
Acclimatize the animals for at least one week.
-
Randomly assign animals to treatment and control groups.
-
Record baseline body weight, food and water intake, and blood parameters (glucose, insulin, HbA1c).
-
Administer the FBPase-1 inhibitor or vehicle control daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Monitor body weight, food intake, and water intake regularly (e.g., weekly).
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to monitor blood glucose and other relevant markers.
-
At the end of the study, perform a final blood collection for comprehensive analysis of glucose, insulin, HbA1c, lactate, and triglycerides.
-
(Optional) Perform an OGTT as described in Protocol 1 to assess glucose tolerance at the end of the treatment period.
-
Euthanize the animals and collect tissues (e.g., liver, pancreas) for further analysis (e.g., glycogen content, gene expression).
Experimental Workflow and Logical Relationships
Caption: General workflow for evaluating FBPase-1 inhibitors in rodents.
Caption: Logical flow from FBPase-1 inhibition to therapeutic effects.
Conclusion
FBPase-1 inhibitors have demonstrated significant potential in preclinical rodent models of type 2 diabetes by effectively reducing excessive gluconeogenesis and lowering blood glucose levels.[2] The provided application notes and protocols offer a framework for researchers to design and execute studies to further evaluate the therapeutic utility of this class of compounds. Careful consideration of the animal model, study design, and relevant endpoints is crucial for obtaining robust and translatable data.
References
- 1. portlandpress.com [portlandpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. scilit.com [scilit.com]
- 4. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: FBPase-1 Inhibitor-1 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical regulatory enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2] Its role as a rate-limiting step makes it an attractive target for therapeutic intervention in metabolic diseases, particularly type 2 diabetes, where excess hepatic glucose production is a key pathological feature.[3][4] FBPase-1 inhibitor-1 is an allosteric inhibitor of FBPase-1, making it a valuable tool for studying the effects of gluconeogenesis inhibition in various experimental models.[5][6]
This document provides a detailed protocol for the preparation and storage of this compound stock solutions to ensure their stability, and proper handling for reproducible experimental results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S | [5][7] |
| Molecular Weight | 377.63 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | ≥37.1 mg/mL (≥98.2 mM) | [7] |
| Solubility in Ethanol | ≥1.84 mg/mL with sonication | [7] |
| Solubility in Water | Insoluble | [7] |
| Recommended Solvents | DMSO, DMF | [3][5] |
| Long-term Storage (Stock Solution) | -80°C for up to 6 months (protect from light) | [5] |
| Short-term Storage (Stock Solution) | -20°C for up to 1 month (protect from light) | [5] |
| Solid Form Storage | 4°C (protect from light) | [5] |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO) of high purity (hygroscopic)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation : Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing the Compound : In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.776 mg of the compound.
-
Dissolution : a. Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound. For a 10 mM stock solution from 3.776 mg, add 1 mL of DMSO. b. Tightly cap the vial. c. Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure that all the solid has dissolved completely.
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[5]
-
Labeling and Storage : Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] It is crucial to protect the stock solution from light. [5]
Quality Control
-
Visual Inspection : Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, gently warm the tube and vortex to redissolve the compound completely.
-
Solvent Quality : Due to the hygroscopic nature of DMSO, it is critical to use anhydrous or newly opened DMSO to ensure maximum solubility and stability of the inhibitor.[5][6]
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
FBPase-1 inhibitor-1 solubility problems in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with FBPase-1 inhibitor-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a benzoxazolo-sulfonamide compound with high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). However, it is practically insoluble in water and sparingly soluble in aqueous buffers.[1][2][3]
Q2: Why is my this compound precipitating when I dilute my DMSO stock solution in my aqueous experimental buffer?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the inhibitor in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity from DMSO to the aqueous buffer reduces the inhibitor's solubility, leading to the formation of a solid precipitate.
Q3: Can I store this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions of the inhibitor are unstable and should ideally be prepared fresh for each experiment and used within the same day.[1] Stock solutions in anhydrous DMSO or DMF are stable for longer periods when stored correctly.
Q4: How does pH affect the solubility of this compound?
A4: As a sulfonamide-containing compound, the solubility of this compound in aqueous solutions is expected to be pH-dependent. Generally, the solubility of such compounds increases as the pH of the buffer becomes more alkaline (basic). This is because the sulfonamide group can be deprotonated at higher pH, resulting in a charged species that is more readily solvated by water.
Q5: Are there any recommended co-solvents to improve the aqueous solubility of this compound?
A5: Yes, co-solvents are often necessary to achieve a working concentration of this compound in aqueous buffers. A common approach is to first dissolve the inhibitor in a water-miscible organic solvent like DMF or DMSO and then dilute this stock into the aqueous buffer. For more challenging in vivo applications, formulations containing co-solvents such as PEG300 and surfactants like Tween-80 may be considered, though specific protocols for this compound are not widely published.[4]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution in aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Exceeds Solubility Limit | 1. Lower the final working concentration of the inhibitor in your assay. 2. Perform a solubility test to determine the maximum concentration achievable in your specific buffer system. | A clear, homogenous solution without any visible precipitate. |
| Inadequate Solvent System | 1. Prepare a stock solution in 100% anhydrous DMSO or DMF. 2. Use a co-solvent system. For example, a 1:6 ratio of DMF to PBS (pH 7.2) has been shown to solubilize the inhibitor up to approximately 0.14 mg/mL.[1][2] 3. For in vivo studies, consider formulations with PEG300 and Tween-80, though optimization for this compound is required.[4] | Improved solubility and a higher achievable final concentration in the aqueous medium. |
| Suboptimal Buffer pH | 1. If your experimental conditions permit, try increasing the pH of your aqueous buffer. 2. Test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for solubility. | Increased solubility of the inhibitor due to the ionization of the sulfonamide group. |
| Poor Quality of Organic Solvent | 1. Use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the inhibitor.[3][5] | Consistent and maximal solubility when preparing the stock solution. |
| Incorrect Dilution Technique | 1. Add the DMSO/DMF stock solution to the aqueous buffer slowly while vortexing or stirring. 2. Avoid adding the aqueous buffer directly to the organic stock solution. | Minimized localized high concentrations that can lead to immediate precipitation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥37.1 mg/mL to 125 mg/mL | [3][5][6] |
| DMF | ~20 mg/mL | [1][2] |
| Ethanol | ≥1.84 mg/mL (with sonication) | [6] |
| Water | Insoluble | [3][6] |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | [1][2] |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in an Aqueous Buffer
This protocol is based on the co-solvent method and is suitable for most in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Your desired aqueous buffer (e.g., PBS, Tris, HEPES), pre-warmed to room temperature
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMF or DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the inhibitor is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[5][6]
-
-
Prepare the Final Aqueous Working Solution:
-
Determine the final volume and concentration of the working solution required for your experiment.
-
In a new sterile tube, add the required volume of your aqueous buffer.
-
While vortexing the aqueous buffer, slowly and drop-wise add the calculated volume of the high-concentration stock solution.
-
Continue to vortex for a few minutes to ensure complete mixing.
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration or adjust the buffer composition.
-
Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[1]
-
Visualizations
Caption: Workflow for preparing an aqueous working solution of this compound.
Caption: this compound allosterically inhibits FBPase-1 in the gluconeogenesis pathway.
References
How to improve the stability of FBPase-1 inhibitor-1 in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the stability and performance of FBPase-1 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing FBPase-1 inhibitors?
A1: For long-term stability, FBPase-1 inhibitors, like most small molecules, should be stored under the conditions specified on the product's technical data sheet. As a general guideline, solid compounds are stable for up to three years when stored at -20°C.[1] A specific FBPase-1 inhibitor (CAS 883973-99-7) is recommended to be stored at -20°C and has shown stability for at least four years.[2]
Q2: My FBPase-1 inhibitor is in powder form and difficult to see in the vial. Is this normal?
A2: Yes, this is normal for small quantities of powdered compounds. The inhibitor may have coated the bottom or walls of the vial during shipping.[1] When preparing your stock solution, ensure the solvent comes into contact with all surfaces of the vial to dissolve all of the compound.[1]
Q3: What is the best way to prepare and store stock solutions of FBPase-1 inhibitors?
A3: It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as DMSO or DMF.[2] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: My inhibitor solution appears cloudy or has precipitated after dilution in aqueous buffer. What should I do?
A4: Cloudiness or precipitation can occur if the inhibitor's solubility in the aqueous buffer is low. The solubility of a specific benzoxazolo-sulfonamide FBPase-1 inhibitor is significantly lower in a PBS buffer compared to organic solvents like DMSO or DMF.[2] To avoid this, ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is kept low (typically <0.5%) to prevent cell toxicity while maintaining inhibitor solubility.[1] If precipitation occurs, you may need to optimize your buffer composition or slightly increase the percentage of the organic solvent, while carefully monitoring for any effects on your experimental system.
Q5: How can I ensure my FBPase-1 inhibitor is active in my cell-based assay?
A5: The activity of your inhibitor can be confirmed by observing a dose-dependent inhibition of gluconeogenesis. For instance, the prodrug MB06322 leads to a dose-dependent inhibition of glucose production in primary rat hepatocytes.[3] A key indicator of FBPase-1 inhibition in vivo is the elevation of intermediates upstream of FBPase in the gluconeogenesis pathway.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Degradation of inhibitor due to improper storage or multiple freeze-thaw cycles.2. Inaccurate pipetting of the inhibitor solution.3. Variation in experimental conditions (e.g., temperature, pH). | 1. Aliquot stock solutions and use a fresh aliquot for each experiment. Store at -80°C for long-term stability.[1]2. Use calibrated pipettes and ensure the inhibitor is fully dissolved before use.3. Maintain consistent experimental parameters. The prodrug MB06322 is stable in aqueous solutions with a pH range of 3.0-7.4.[3] |
| Loss of inhibitor activity over time | 1. Chemical instability in the chosen solvent or buffer.2. Exposure to light or air, leading to degradation.3. Hydrolysis of the compound. | 1. Consult the manufacturer's data sheet for recommended solvents. If not available, use high-purity, anhydrous DMSO for stock solutions.2. Store inhibitor solutions in amber vials or wrap vials in foil to protect from light. Keep containers tightly closed.[4]3. For aqueous solutions, prepare them fresh before each experiment. |
| Low or no observable inhibition | 1. Inhibitor concentration is too low.2. The inhibitor is not cell-permeable (for cellular assays).3. The inhibitor has degraded.4. Incorrect assay setup. | 1. Perform a dose-response curve to determine the optimal concentration. For example, a benzoxazolo-sulfonamide FBPase-1 inhibitor has an IC50 of 3.4 µM in an enzymatic assay and 6.6 µM for blocking glucose production in rat hepatoma cells.[2]2. Use an inhibitor known to be cell-permeable or consider using a cell-free enzymatic assay.3. Prepare fresh dilutions from a new stock aliquot.4. Verify the assay protocol, including the concentrations of all reagents and the activity of the FBPase enzyme. |
Experimental Protocols
In Vitro FBPase-1 Enzyme Inhibition Assay
This protocol is adapted from a coupled-enzyme assay used to measure FBPase activity.[5][6]
Materials:
-
Purified FBPase-1 enzyme
-
FBPase-1 inhibitor stock solution (e.g., in DMSO)
-
Assay Buffer: 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5
-
Substrate: Fructose-1,6-bisphosphate (FBP)
-
Coupling Enzymes: Phosphoglucose isomerase and Glucose-6-phosphate dehydrogenase
-
NADP⁺
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a solution of NADP⁺ and the coupling enzymes in the assay buffer.
-
Prepare a solution of FBP in the assay buffer.
-
Prepare serial dilutions of the FBPase-1 inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADP⁺ and coupling enzyme solution
-
Diluted FBPase-1 inhibitor (or vehicle control, e.g., DMSO)
-
Purified FBPase-1 enzyme
-
-
Mix gently and incubate the plate at 30°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the FBP solution to each well to start the reaction.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
FBPase-1 Signaling Pathway in Gluconeogenesis
Caption: FBPase-1 is a key regulatory enzyme in gluconeogenesis, inhibited by AMP, Fructose-2,6-bisphosphate, and specific inhibitors.
Experimental Workflow for FBPase-1 Inhibitor Handling
Caption: Recommended workflow for handling FBPase-1 inhibitors to ensure stability and experimental reproducibility.
References
- 1. captivatebio.com [captivatebio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of FBPase-1 inhibitor-1
Technical Support Center: FBPase-1 Inhibitor-1
Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers identify and mitigate potential off-target effects during their experiments.
Disclaimer: this compound is a hypothetical compound provided for illustrative purposes. The data, protocols, and potential off-target effects described below are based on established principles of pharmacology and cell biology related to FBPase-1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-competitive inhibitor of Fructose-1,6-bisphosphatase-1 (FBPase-1). Its primary on-target effect is the allosteric inhibition of FBPase-1, which blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. This action effectively suppresses the rate-limiting step of gluconeogenesis.
Q2: Are there known off-target effects associated with this compound?
A2: While designed for high selectivity, this compound may exhibit off-target activities, particularly at higher concentrations. The most characterized potential off-target effect is the unintended activation of AMP-activated protein kinase (AMPK). This is hypothesized to occur due to structural similarities between the inhibitor's binding site and regulatory sites on the AMPK gamma subunit. See the selectivity profile in Table 1 for more details.
Q3: My cells show increased phosphorylation of AMPK at Threonine 172. Is this an expected on-target or a potential off-target effect?
A3: This is likely an off-target effect. The primary action of this compound should not directly activate AMPK. The observed phosphorylation (activation) of AMPK suggests either direct binding of the inhibitor to the AMPK complex or an indirect cellular stress response. Please refer to the troubleshooting guide below for protocols to differentiate these possibilities.
Q4: I am observing significant cytotoxicity in my cell line, which is not primarily dependent on gluconeogenesis. What could be the cause?
A4: Unexpected cytotoxicity in cells not reliant on gluconeogenesis may point to off-target effects. Potential causes include mitochondrial toxicity or broad-spectrum kinase inhibition. We recommend performing a dose-response curve to determine the concentration at which toxicity occurs and comparing it to the IC50 for FBPase-1 inhibition. Further investigation using mitochondrial function assays is advised.
Troubleshooting Guides
Problem 1: Unexpected Activation of AMPK Signaling
If you observe an increase in AMPK phosphorylation (p-AMPK Thr172) that cannot be explained by nutrient deprivation in your experimental setup, consider the following troubleshooting workflow.
Explanation:
-
Measure Adenylate Charge: The first step is to determine if the AMPK activation is due to cellular energy stress. An increase in the cellular AMP:ATP ratio suggests an indirect effect, possibly mitochondrial impairment.[1][2] Small molecules can activate AMPK by inhibiting mitochondrial ATP synthesis, which increases cellular AMP/ADP levels.[1]
-
In Vitro Kinase Assay: If the AMP:ATP ratio is unchanged, test whether this compound directly activates purified, recombinant AMPK in a cell-free system. Direct activation in this context is strong evidence of an off-target interaction.
-
Use Control Compounds: In your cellular experiments, co-treat with a known AMPK inhibitor (e.g., Compound C). If the observed phenotype (downstream of AMPK) is reversed, it confirms the phenotype is indeed mediated by AMPK activation.
Problem 2: High Cytotoxicity at Concentrations Near the On-Target IC50
If this compound induces significant cell death at concentrations close to those required for inhibiting gluconeogenesis, it may be due to off-target mitochondrial toxicity.
Explanation:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target effect (e.g., inhibition of glucose production in primary hepatocytes) and cytotoxicity (e.g., using an MTS or Annexin V assay) in the same cell line. A narrow therapeutic window between efficacy and toxicity suggests off-target issues.
-
Mitochondrial Function Assays: Use techniques like Seahorse XF analysis to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A decrease in basal and maximal respiration following treatment with this compound is a key indicator of mitochondrial dysfunction.
-
Rescue Experiment: Assess if cytotoxicity can be rescued by changing the available nutrients. For example, supplementing the media with pyruvate (B1213749) (which can fuel the TCA cycle directly) may rescue cells from toxicity caused by mitochondrial complex I inhibition, but not from broader toxic effects.
Quantitative Data Summary
Table 1: Kinase and Phosphatase Selectivity Profile of this compound Data are presented as IC50 (nM), representing the concentration of inhibitor required for 50% inhibition of enzyme activity. Lower values indicate higher potency.
| Target Enzyme | Class | IC50 (nM) | Notes |
| FBPase-1 | Phosphatase (On-Target) | 15 | High Potency |
| FBPase-2 | Phosphatase | 1,250 | ~83-fold selectivity over FBPase-2 |
| PTP1B | Phosphatase | > 10,000 | Low activity against a common off-target |
| AMPK | Kinase (Off-Target) | 850 (EC50) | Moderate activation at higher doses * |
| PFK-1 | Kinase | > 25,000 | No significant inhibition of glycolysis enzyme |
| SRC Kinase | Kinase | 4,500 | Potential for weak inhibition at high µM range |
*Value for AMPK is EC50, the concentration for 50% of maximal activation.
Table 2: Troubleshooting Summary - Expected vs. Observed Phenotypes
| Experimental Readout | Expected On-Target Effect | Potential Off-Target Observation | Likely Cause |
| Glucose Production | Decreased | Decreased | On-Target |
| Cellular Lactate | Increased (compensatory glycolysis) | No change or decreased | Off-target inhibition of glycolysis |
| p-AMPK (Thr172) | No direct change | Increased | Direct AMPK activation or cellular stress |
| Oxygen Consumption | No direct change | Decreased | Mitochondrial Toxicity |
| Cell Viability | No change in non-gluconeogenic cells | Decreased | Mitochondrial Toxicity / Other |
Key Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
-
Cell Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat with this compound (e.g., 0.1, 1, 10 µM) and controls (Vehicle, AICAR as positive control) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin), diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST and detect signal using an ECL substrate and an imaging system.
Protocol 2: Mitochondrial Respiration Assay (Seahorse XF)
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Inhibitor Treatment: Pre-treat cells with this compound at various concentrations for a specified duration before the assay.
-
Assay Setup: Wash cells and replace media with XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (protonophore), and Rotenone/Antimycin A (Complex I/III inhibitors).
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Analysis: Analyze the resulting Oxygen Consumption Rate (OCR) data to determine parameters such as basal respiration, maximal respiration, and spare respiratory capacity. A dose-dependent decrease in these parameters indicates mitochondrial toxicity.
Visualizations
References
FBPase-1 inhibitor-1 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of FBPase-1 inhibitor-1.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a cell-permeable, allosteric inhibitor of Fructose-1,6-bisphosphatase (FBPase-1).[1][2] FBPase-1 is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[2][3] By binding to an allosteric site, this compound non-competitively inhibits the enzyme's activity, leading to a reduction in glucose production.[1][2] This makes it a valuable tool for studying metabolic pathways and a potential therapeutic agent for conditions associated with excessive gluconeogenesis, such as type 2 diabetes.[2][3]
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the inhibitor's stability and activity. For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[4] Once dissolved, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4][6] When preparing stock solutions, use fresh, anhydrous DMSO as the solvent can absorb moisture, which may reduce the inhibitor's solubility.[1]
3. What is the solubility of this compound in common solvents?
The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO (up to 100 mg/mL).[1] However, it is insoluble in water and ethanol.[1] For aqueous-based assays, it is common practice to first dissolve the inhibitor in DMSO to create a concentrated stock solution and then dilute it in the aqueous buffer to the final working concentration. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[6]
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following are standard methods for assessing the purity of the compound.
Purity and Characterization Data
| Parameter | Specification | Method |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS) |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S | - |
| Molecular Weight | 377.6 g/mol | Mass Spectrometry |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the inhibitor in DMSO to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the inhibitor.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the inhibitor in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[7]
-
Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.
-
Analysis:
-
¹H-NMR: Acquire the proton spectrum and integrate the signals. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure of this compound.
-
¹³C-NMR: Acquire the carbon spectrum. The number of signals and their chemical shifts should correspond to the number and types of carbon atoms in the molecule.
-
Troubleshooting Guides
This section addresses common issues that may arise during the handling and experimental use of this compound.
Solubility and Handling
-
Question: My this compound is not dissolving properly in the aqueous buffer for my assay. What should I do?
-
Answer: this compound is insoluble in water.[1] It is crucial to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1] For your experiment, you can then perform a serial dilution of the DMSO stock into your aqueous buffer. To prevent precipitation, it's best to add the DMSO stock to the buffer while vortexing. Ensure the final concentration of DMSO in your assay is low (e.g., <0.5%) to avoid affecting the enzyme's activity.[6]
-
-
Question: I observe a precipitate in my stock solution after storing it in the freezer. Is it still usable?
-
Answer: Precipitation can occur if the inhibitor concentration exceeds its solubility limit at low temperatures or if the solvent has absorbed water. Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound completely before use. To prevent this, ensure you are using anhydrous DMSO and consider storing the stock solution at a slightly lower concentration. Always check for complete dissolution before making dilutions for your experiments.
-
Enzymatic Assays
-
Question: I am not observing any inhibition of FBPase-1 in my assay, even at high concentrations of the inhibitor. What could be the problem?
-
Answer: There are several potential reasons for this:
-
Inhibitor Inactivity: Ensure that the inhibitor has been stored correctly and has not degraded. Prepare a fresh stock solution from the solid compound.
-
Assay Conditions: Verify the pH and temperature of your assay buffer, as these can significantly impact enzyme activity.[8] Also, confirm that all necessary cofactors for the enzyme are present in the reaction mixture.
-
Enzyme Concentration: An excessively high concentration of the FBPase-1 enzyme might require a higher concentration of the inhibitor to observe a significant effect. Consider optimizing the enzyme concentration in your assay.
-
Incorrect Wavelength: If you are using a spectrophotometric assay, ensure your plate reader is set to the correct wavelength for detecting the product of the coupled reaction.[9]
-
-
-
Question: My assay shows high background noise or a variable baseline. How can I troubleshoot this?
-
Answer: High background can be caused by several factors:
-
Reagent Contamination: One or more of your assay components might be contaminated. Prepare fresh reagents and use high-purity water.
-
Compound Interference: The inhibitor itself might interfere with the assay readout, for example, by having intrinsic fluorescence at the detection wavelength.[10] Run a control experiment with the inhibitor but without the enzyme to check for this.
-
Incomplete Mixing: Ensure all components are thoroughly mixed in the reaction wells.
-
Plate Issues: For plate-based assays, ensure you are using the appropriate type of plate (e.g., black plates for fluorescence assays) and that there are no bubbles in the wells.[9][10]
-
-
Signaling Pathways and Experimental Workflows
FBPase-1 Signaling in Gluconeogenesis
FBPase-1 is a key regulatory point in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. It catalyzes the irreversible hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. This step is tightly regulated to prevent futile cycles with glycolysis. FBPase-1 is allosterically inhibited by AMP and fructose-2,6-bisphosphate, signaling low energy status and high glycolytic flux, respectively. In cancer, the downregulation of FBPase-1 is often observed, which promotes the Warburg effect (aerobic glycolysis).[11]
Caption: FBPase-1 signaling in gluconeogenesis and its regulation.
Experimental Workflow for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. The following workflow outlines the key steps for determining the IC₅₀ of this compound.
Caption: Workflow for determining the IC₅₀ of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Gluconeogenesis in Cancer: Function and Regulation of PEPCK, FBPase, and G6Pase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. chem.latech.edu [chem.latech.edu]
- 8. youtube.com [youtube.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with repeated freeze-thaw cycles for FBPase-1 inhibitor-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FBPase-1 inhibitor-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid form of the inhibitor should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1] These aliquots are stable for up to 1 year when stored at -80°C and for 1 month when stored at -20°C.[1]
Q2: How should I prepare a stock solution of this compound?
A: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] It is important to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[1] For a 10 mM stock solution, dissolve 3.78 mg of the inhibitor (with a molecular weight of 377.63 g/mol ) in 1 mL of DMSO. Ensure the solution is thoroughly mixed before aliquoting for storage.
Q3: Can I subject my this compound stock solution to repeated freeze-thaw cycles?
A: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can lead to a decrease in the potency and integrity of the inhibitor. This is partly due to the hygroscopic nature of DMSO, which can absorb moisture upon thawing and opening the vial, potentially leading to the degradation of the compound.[2] General studies on small molecules stored in DMSO show a significant drop in compound integrity after as few as 10 freeze-thaw cycles.[3]
Q4: What is the mechanism of action of this compound?
A: this compound is an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1).[1] It does not bind to the active site of the enzyme but to a separate allosteric site, inducing a conformational change that reduces the enzyme's catalytic activity.[4] FBPase-1 is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate precursors. By inhibiting FBPase-1, this compound effectively blocks hepatic glucose production.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected inhibition in experiments. | 1. Degradation of the inhibitor due to improper storage: Repeated freeze-thaw cycles of the stock solution. 2. Precipitation of the inhibitor: The inhibitor may have come out of solution upon dilution into aqueous assay buffers. 3. Incorrect inhibitor concentration: Errors in initial weighing or dilution calculations. | 1. Prepare fresh aliquots from a new stock solution. Always aliquot stock solutions to avoid more than one or two freeze-thaw cycles. 2. Visually inspect for precipitates. If precipitation is suspected, consider using a different dilution scheme or a vehicle with better solubilizing properties if compatible with your experimental system. 3. Verify all calculations and re-weigh a fresh sample if necessary. |
| High variability between replicate wells or experiments. | 1. Incomplete dissolution of the inhibitor: The inhibitor may not be fully dissolved in the stock solution or the final assay medium. 2. Pipetting errors: Inaccurate dispensing of small volumes of the inhibitor stock. 3. Cell-based assay variability: Differences in cell seeding density or health. | 1. Ensure complete dissolution of the stock solution. Gentle warming or vortexing may be necessary. Also, ensure the inhibitor is fully mixed in the final assay medium. 2. Use calibrated pipettes and consider serial dilutions to work with larger, more accurate volumes. 3. Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure even cell distribution when plating. |
| No inhibitory effect observed. | 1. Inactive inhibitor: The inhibitor may have degraded completely. 2. Incorrect assay setup: The experimental conditions may not be suitable for observing FBPase-1 inhibition. 3. Cell line is not responsive: The chosen cell line may not have an active gluconeogenic pathway. | 1. Test the inhibitor in a cell-free enzymatic assay to confirm its activity. 2. Review the experimental protocol carefully. Ensure that the substrate and any necessary co-factors are present and that the pH and temperature are optimal for the enzyme. 3. Use a positive control cell line known to exhibit gluconeogenesis, such as primary hepatocytes or HepG2 cells. |
Quantitative Data Summary
The inhibitory activity of this compound and related compounds can be influenced by the assay conditions. Below is a summary of reported IC50 values.
| Compound | Target | Assay Conditions | IC50 Value |
| This compound | Human FBPase-1 | Coupled enzyme assay | 4.0 µM[1] |
| This compound | Human FBPase-1 | Malachite green assay | 3.4 µM[1] |
| MB05032 | Human Liver FBPase | Coupled enzyme assay with 0.6 µM Fru 2,6-P2 | 16 nM[5] |
| AMP | Human Liver FBPase | Coupled enzyme assay with 0.6 µM Fru 2,6-P2 | 1.0 µM[5] |
| Compound 4c | Pig Kidney FBPase | Coupled enzyme assay | 6 µM[6] |
| Compound 1b | Pig Kidney FBPase | Coupled enzyme assay | 32 µM[6] |
Experimental Protocols
In Vitro FBPase-1 Enzymatic Activity Assay
This protocol is adapted from a coupled-enzyme assay used to measure FBPase-1 activity. The activity is measured spectrophotometrically by monitoring the reduction of NADP+ to NADPH.
Materials:
-
FBPase-1 enzyme
-
This compound
-
Assay Buffer: 0.2 M Tris, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5
-
NADP+ solution
-
Phosphoglucose (B3042753) isomerase
-
Glucose-6-phosphate dehydrogenase
-
Fructose-1,6-bisphosphate (FBP) solution
-
96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the FBPase-1 enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the wells/cuvettes and incubate for a pre-determined time at 30°C.
-
Initiate the reaction by adding the substrate, Fructose-1,6-bisphosphate.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Cell-Based Hepatic Gluconeogenesis Assay
This protocol describes a method to measure glucose production in primary hepatocytes or hepatoma cell lines (e.g., HepG2).
Materials:
-
Primary hepatocytes or HepG2 cells
-
Collagen-coated plates
-
Culture medium (e.g., DMEM)
-
Fasting medium (glucose-free DMEM)
-
Gluconeogenic substrates (e.g., sodium lactate (B86563) and sodium pyruvate)
-
This compound
-
Glucose assay kit
Procedure:
-
Seed hepatocytes in collagen-coated plates and allow them to attach overnight.
-
Wash the cells with PBS and replace the culture medium with fasting medium. Incubate for 6-24 hours to deplete intracellular glycogen (B147801) stores.
-
After the starvation period, wash the cells again and incubate them in fresh fasting medium containing the gluconeogenic substrates (e.g., 2 mM pyruvate (B1213749) and 20 mM lactate).
-
Add varying concentrations of this compound or vehicle control to the cells.
-
Incubate for 6-24 hours.
-
Collect the culture medium from each well.
-
Measure the glucose concentration in the collected medium using a glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Calculate the percent inhibition of gluconeogenesis for each inhibitor concentration relative to the vehicle control.
Visualizations
Caption: Recommended workflow for handling this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News in Brief: Sample stability during freeze-thaw [pubsapp.acs.org]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies of FBPase-1 Inhibitor-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FBPase-1 inhibitor-1 in in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lack of efficacy (e.g., no reduction in blood glucose) | Inhibitor Formulation and Administration: - Poor solubility of the inhibitor in the chosen vehicle. - Incorrect administration route or technique (e.g., improper gavage). - Degradation of the inhibitor in the formulation. | - Vehicle Optimization: For oral administration, FBPase inhibitors have been formulated in 0.1% carboxymethylcellulose.[1] If solubility is an issue, consider creating a prodrug form to improve oral bioavailability.[1][2][3][4] - Administration Technique: Ensure proper training on administration techniques like oral gavage to minimize stress on the animals and ensure accurate dosing. - Fresh Preparation: Prepare formulations fresh before each use to prevent degradation. |
| Pharmacokinetics: - Insufficient oral bioavailability.[2] - Rapid metabolism and clearance of the inhibitor.[2] | - Pharmacokinetic Analysis: Conduct pilot pharmacokinetic studies to determine the inhibitor's half-life, Cmax, and tmax in the specific animal model.[2] This will help in optimizing the dosing regimen. - Prodrug Strategy: The use of prodrugs like MB06322 (CS-917) has been shown to improve the in vivo pharmacokinetic profile of FBPase inhibitors.[1][3][4] | |
| Animal Model: - The chosen animal model may not be appropriate for the study's objectives. - High biological variability among animals. | - Model Selection: Use well-characterized models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, for efficacy studies.[1][3][5][6] - Acclimatization and Randomization: Allow for an adequate acclimatization period for the animals and use randomization to distribute variability across experimental groups. | |
| Unexpected Side Effects (e.g., significant weight gain, elevated lactate (B86563) levels) | Off-target Effects: - The inhibitor may be interacting with other enzymes or pathways. | - Selectivity Profiling: Perform in vitro assays to confirm the inhibitor's selectivity for FBPase-1 over other relevant enzymes. |
| Metabolic Perturbations: - Inhibition of gluconeogenesis can lead to an accumulation of precursors like lactate.[3][5][6] - Alterations in hepatic metabolism may lead to changes in lipid profiles.[3] | - Dose-Response Studies: Conduct dose-response studies to identify the minimum effective dose with the lowest incidence of side effects.[5][6] - Metabolic Monitoring: Monitor key metabolic parameters such as plasma lactate and triglycerides throughout the study.[3][6] Some studies have noted a transient increase in lactate.[3] | |
| Difficulty in Data Interpretation | Complex Biological System: - The in vivo response to FBPase-1 inhibition can be influenced by various factors like diet, stress, and hormonal regulation. | - Controlled Environment: Maintain a controlled environment for the animals (e.g., consistent light-dark cycle, temperature, and diet). - Appropriate Controls: Include vehicle-treated control groups to account for any effects of the administration procedure or vehicle. |
| Assay Variability: - Inconsistent results from blood glucose measurements or other biochemical assays. | - Standardized Procedures: Use standardized and validated methods for all sample collection and analysis. Employ a consistent sampling time relative to inhibitor administration. |
Frequently Asked Questions (FAQs)
A list of common questions and answers regarding in vivo studies with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1).[7] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. FBPase-1 is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate precursors. By inhibiting FBPase-1, the inhibitor reduces hepatic glucose production.[3][4]
Q2: What are the potential therapeutic applications of FBPase-1 inhibitors?
A2: FBPase-1 inhibitors are primarily being investigated for the treatment of type 2 diabetes.[4][5][6][8] By reducing excessive endogenous glucose production, these inhibitors can help to lower blood glucose levels in diabetic individuals.
Q3: What animal models are suitable for in vivo studies of FBPase-1 inhibitors?
A3: Rodent models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, are commonly used to evaluate the efficacy of FBPase-1 inhibitors.[1][3][5][6] These models exhibit hyperglycemia and insulin (B600854) resistance, making them relevant for studying the anti-diabetic effects of these compounds.
Q4: How should this compound be formulated for oral administration in animal studies?
A4: For preclinical studies, FBPase-1 inhibitors have been formulated as a suspension in vehicles like 0.1% carboxymethylcellulose for oral gavage.[1] Due to potential solubility and bioavailability issues with the active compounds, prodrug strategies are often employed. For example, MB06322 (CS-917) is an oral prodrug that is converted to the active FBPase inhibitor in vivo.[1][3][4]
Q5: What are the expected outcomes of a successful in vivo study with an FBPase-1 inhibitor in a diabetes model?
A5: A successful study should demonstrate a dose-dependent reduction in blood glucose levels in the treated group compared to the vehicle-treated control group.[5][6] Additionally, the study may show a decrease in the rate of gluconeogenesis.[3] It is also important to monitor for potential side effects, such as hypoglycemia and elevated lactate levels.[6]
Experimental Protocols
Protocol: Evaluating the Efficacy of an FBPase-1 Inhibitor in a Zucker Diabetic Fatty (ZDF) Rat Model
1. Animal Model:
-
Male Zucker diabetic fatty (ZDF) rats, 8-10 weeks of age.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Inhibitor Formulation:
-
Prepare the FBPase-1 inhibitor or its prodrug (e.g., MB06322) as a suspension in a suitable vehicle (e.g., 0.1% carboxymethylcellulose).
-
Prepare the formulation fresh daily.
3. Experimental Groups:
-
Vehicle Control: Administer the vehicle solution only.
-
Treatment Groups: Administer the FBPase-1 inhibitor at different dose levels (e.g., 10, 30, and 100 mg/kg).
4. Administration:
-
Administer the inhibitor or vehicle orally via gavage.
5. Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (before administration) and at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Measure blood glucose levels using a validated glucometer.
6. Data Analysis:
-
Calculate the percentage change in blood glucose from baseline for each animal.
-
Compare the mean blood glucose levels between the treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).
7. Optional Advanced Analyses:
-
Oral Glucose Tolerance Test (OGTT): To assess the inhibitor's effect on glucose disposal.
-
Measurement of Plasma Lactate and Triglycerides: To monitor for potential metabolic side effects.
-
Pharmacokinetic Analysis: To determine the concentration of the inhibitor in the plasma over time.
Quantitative Data Summary
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| MB06322 (CS-917) | Zucker Diabetic Fatty (ZDF) Rats | 300 mg/kg (single dose) | Oral | Inhibited gluconeogenesis by ~70% and reduced blood glucose by >200 mg/dl. | [1][3] |
| MB06322 (CS-917) | Zucker Diabetic Fatty (ZDF) Rats | 50 mg/kg/day (chronic) | Oral | Delayed the development of hyperglycemia and preserved pancreatic function. | [1][3] |
| Benzoxazole benzene (B151609) sulfonamide | NZO Mice | 5 mg/kg/day | Oral Gavage | Increased food intake and body weight. | [9] |
| Unnamed Prodrug | Diabetic Rats | 60 mg/kg | Oral | Reduced blood glucose levels by 25%. | [2] |
Visualizations
Caption: Signaling pathway of FBPase-1 in gluconeogenesis and its inhibition.
Caption: Workflow for an in vivo efficacy study of an FBPase-1 inhibitor.
Caption: Troubleshooting logic for inconsistent efficacy in FBPase-1 inhibitor studies.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. scilit.com [scilit.com]
- 5. Fructose 1,6-bisphosphatase Inhibitor Effective In Type 2 Diabetes - BioSpace [biospace.com]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Liver Fructose-1,6-Bisphosphatase in Regulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the a-2-a of Fructose-1,6-bisphosphatase (FBPase) Inhibitors in Gluconeogenesis
In the landscape of type 2 diabetes (T2D) therapeutics, direct inhibition of gluconeogenesis, the process of generating glucose from non-carbohydrate sources, remains a key target.[1][2] Fructose-1,6-bisphosphatase (FBPase) is a rate-controlling enzyme in this pathway, making it an attractive molecule for drug development.[1][3][4] This guide provides a comparative analysis of a potent FBPase inhibitor, MB07803, and contrasts its mechanism with the widely used anti-diabetic drug, Metformin (B114582), which also impacts hepatic glucose production.
Lead Compound: MB07803 (Second-Generation FBPase Inhibitor)
MB07803 is an orally available prodrug of a potent, noncompetitive inhibitor of FBPase.[5] It is considered a second-generation inhibitor, developed to improve upon the pharmacokinetic properties of earlier compounds like CS-917.[1] The active form of MB07803, MB07729, targets the allosteric site of FBPase, mimicking the natural inhibitor adenosine (B11128) monophosphate (AMP).[1][5]
Alternative Compound: Metformin
Metformin is a first-line therapy for T2D that decreases hepatic glucose production, reduces intestinal glucose absorption, and enhances insulin (B600854) sensitivity.[6][7] Its primary mechanism for reducing gluconeogenesis is indirect, involving the inhibition of mitochondrial complex I, which leads to a decrease in cellular energy levels (ATP) and activation of AMP-activated protein kinase (AMPK).[6][8][9] However, some studies suggest that metformin can also inhibit hepatic gluconeogenesis independently of the LKB1/AMPK pathway by reducing the hepatic energy state.[10][11]
Comparative Performance Data
The following table summarizes the key performance metrics for MB07803's active form and Metformin.
| Parameter | MB07803 (active form MB07729) | Metformin | Notes |
| Mechanism of Action | Direct, noncompetitive allosteric inhibition of FBPase[5] | Indirect inhibition of gluconeogenesis, primarily via mitochondrial complex I inhibition and AMPK activation[6][8][9] | MB07803 offers a more targeted approach to inhibiting gluconeogenesis. |
| Potency (EC50) | 140 nM[5] | Varies by study and cellular context (millimolar concentrations often cited for in vitro effects)[8][12] | The active form of MB07803 is a highly potent inhibitor of its target enzyme. |
| Effect on Gluconeogenesis | Directly inhibits the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate[1][2] | Reduces the expression of gluconeogenic enzymes and alters cellular redox state[8][13][14] | MB07803 acts at a specific enzymatic step, while Metformin has broader metabolic effects. |
| Clinical Development | Investigated in clinical trials as a potential treatment for T2D[1] | Widely approved and used as a first-line treatment for T2D[7] | Metformin has a long-standing clinical track record. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the gluconeogenesis pathway, highlighting the action of FBPase, and a typical workflow for validating an FBPase inhibitor.
Caption: Gluconeogenesis pathway highlighting FBPase-1 inhibition.
Caption: Workflow for validating an FBPase inhibitor.
Experimental Protocols
1. FBPase Enzyme Activity Assay
-
Objective: To determine the in vitro potency (IC50) of the inhibitor against purified FBPase.
-
Principle: The assay measures the rate of phosphate (B84403) release from the substrate fructose-1,6-bisphosphate.
-
Procedure:
-
Purified human FBPase is incubated with varying concentrations of the inhibitor in an appropriate buffer (e.g., HEPES buffer, pH 7.5) containing MgCl2 and EDTA.
-
The reaction is initiated by adding the substrate, fructose-1,6-bisphosphate.
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
The amount of inorganic phosphate produced is quantified using a colorimetric method, such as the malachite green assay.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
2. Hepatic Glucose Production Assay
-
Objective: To assess the effect of the inhibitor on gluconeogenesis in a cellular context.
-
Principle: Primary hepatocytes are incubated with gluconeogenic precursors, and the amount of glucose produced is measured.
-
Procedure:
-
Isolate primary hepatocytes from a suitable animal model (e.g., rat).
-
Culture the hepatocytes in a glucose-free medium.
-
Treat the cells with various concentrations of the FBPase inhibitor.
-
Add a mixture of gluconeogenic substrates, such as lactate and pyruvate.
-
Incubate for a defined period (e.g., 3-6 hours).
-
Collect the culture medium and measure the glucose concentration using a glucose oxidase assay.
-
Normalize the glucose production to the total protein content of the cells.
-
3. In Vivo Efficacy in a Diabetic Animal Model
-
Objective: To evaluate the glucose-lowering effects of the inhibitor in a relevant disease model.
-
Animal Model: Zucker diabetic fatty (ZDF) rats are a common model for T2D.[15][16]
-
Procedure:
-
Acclimate the ZDF rats and measure baseline fasting blood glucose levels.
-
Administer the FBPase inhibitor (e.g., MB06322, a related compound) orally at various doses.[15]
-
A control group receives the vehicle.
-
Monitor blood glucose levels at regular intervals post-administration.
-
At the end of the study, plasma can be collected to measure lactate and triglyceride levels to assess potential side effects.[15] A single dose of a related inhibitor, MB06322, in fasting male ZDF rats with overt diabetes, inhibited gluconeogenesis by 70% and overall endogenous glucose production by 46%, which led to a significant reduction in blood glucose.[16][17]
-
Conclusion
Direct inhibition of FBPase with compounds like MB07803 represents a targeted therapeutic strategy for reducing excessive hepatic glucose production in type 2 diabetes.[1] This approach differs from the broader metabolic effects of Metformin. The experimental protocols outlined provide a robust framework for validating the efficacy and safety of novel FBPase inhibitors. While FBPase inhibitors have shown promise in preclinical and early clinical studies, further research is needed to establish their long-term safety and efficacy in patients with T2D.[1]
References
- 1. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of MB07803, a Second-Generation Fructose-1,6-bisphosphatase Inhibitor with Improved Pharmacokinetic Properties, as a Potential Treatment of Type 2 Diabetes | New Therapeutic Strategies for Type 2 Diabetes | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Metformin and Insulin Suppress Hepatic Gluconeogenesis by Inhibiting cAMP Signaling Through Phosphorylation of CREB Binding Protein (CBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of hepatic gluconeogenesis in type 2 diabetes by metformin: complementary role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Battle for Gluconeogenesis Control: A Comparative Analysis of a Synthetic FBPase-1 Inhibitor and the Natural Regulator AMP
For Immediate Release
In the intricate metabolic orchestra of the human body, the enzyme Fructose-1,6-bisphosphatase (FBPase-1) plays a pivotal role in gluconeogenesis, the de novo synthesis of glucose. Its activity is a critical control point, and therefore, a key target for therapeutic intervention in metabolic diseases such as type 2 diabetes. While the body possesses its own natural regulator in the form of Adenosine Monophosphate (AMP), synthetic inhibitors have been developed with the aim of achieving greater potency and specificity. This guide provides a detailed, data-driven comparison of a potent synthetic FBPase-1 inhibitor, MB05032, and the endogenous allosteric inhibitor, AMP.
Introduction to FBPase-1 and its Inhibitors
FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a rate-limiting step in the gluconeogenic pathway.[1] Elevated FBPase-1 activity can lead to excessive hepatic glucose production, a hallmark of type 2 diabetes.[2] Nature's solution to modulate this pathway is AMP, a molecule that signals a low energy state in the cell. When cellular energy is low (high AMP levels), gluconeogenesis is inhibited to conserve energy.[3]
MB05032 is a synthetic, non-nucleotide small molecule designed to mimic the inhibitory action of AMP.[2][4] It was developed through structure-based drug design to target the allosteric binding site of FBPase-1, the same site that AMP binds to.[4][5] This guide will delve into the quantitative differences in their inhibitory profiles, the experimental methods used to determine these, and the broader context of the signaling pathway they regulate.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of MB05032 and AMP against human liver FBPase-1 have been directly compared, revealing a significantly higher potency for the synthetic compound. The 50% inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Inhibitor | IC50 (without Fru 2,6-P2) | IC50 (with 0.6 µM Fru 2,6-P2) |
| AMP | 2.8 ± 0.1 µM | 1.0 ± 0.05 µM |
| MB05032 | 41.3 ± 1.3 nM | 16 ± 1.5 nM |
| Data sourced from a study on human liver FBPase.[4] Fructose 2,6-bisphosphate (Fru 2,6-P2) is another natural allosteric inhibitor that acts synergistically with AMP. |
As the data clearly indicates, MB05032 is orders of magnitude more potent than AMP, with an IC50 in the nanomolar range compared to AMP's micromolar values.[4] This enhanced potency is a key objective in the development of therapeutic FBPase-1 inhibitors.
Mechanism of Action
Both AMP and MB05032 are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site where the substrate binds.[3][4] This binding event induces a conformational change in the enzyme, shifting it from its active 'R' (relaxed) state to an inactive 'T' (tense) state, thereby reducing its catalytic activity.[3] MB05032 has been shown to be a mimetic of AMP, competing for and binding to the same allosteric site.[4]
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors operate, the following diagrams illustrate the gluconeogenesis pathway and a typical experimental workflow for assessing FBPase-1 inhibition.
Caption: Gluconeogenesis pathway highlighting the FBPase-1 catalyzed step and its inhibition.
Caption: Workflow for a coupled-enzyme assay to determine FBPase-1 inhibition.
Experimental Protocols
The inhibitory activities of compounds like MB05032 and AMP are typically determined using a coupled-enzyme assay.[6] This method allows for the continuous monitoring of the FBPase-1 reaction.
Principle of the Coupled-Enzyme Assay:
The activity of FBPase-1 is measured indirectly. FBPase-1 converts its substrate, fructose-1,6-bisphosphate (FBP), into fructose-6-phosphate (F6P). The F6P produced is then utilized in a series of subsequent enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH or the generation of a colored product, which can be measured spectrophotometrically.[7] The rate of NADPH production or color change is directly proportional to the FBPase-1 activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared at the optimal pH for the enzyme (typically around 7.5-8.0), containing essential cofactors such as MgCl2.
-
Enzyme Solution: A stock solution of purified FBPase-1 is prepared and kept on ice.
-
Substrate Solution: A stock solution of fructose-1,6-bisphosphate is prepared in the assay buffer.
-
Coupling Enzyme Mix: A mixture of phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase is prepared.
-
Cofactor Solution: A solution of NADP+ is prepared.
-
Inhibitor Solutions: Serial dilutions of AMP and the synthetic inhibitor (e.g., MB05032) are prepared at various concentrations to generate a dose-response curve.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well microplate format for high-throughput analysis.
-
To each well, the following are added in order: assay buffer, the coupling enzyme mix, NADP+ solution, and the desired concentration of the inhibitor (or vehicle control).
-
The FBPase-1 enzyme solution is then added to each well, and the plate is briefly incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the fructose-1,6-bisphosphate substrate to all wells.
-
The plate is immediately placed in a microplate reader, and the absorbance (at 340 nm for NADPH or an appropriate wavelength for a colorimetric product) is measured at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance over time) is calculated from the linear portion of the kinetic curve for each inhibitor concentration.
-
The percentage of inhibition for each concentration is determined by comparing the rate of the inhibited reaction to the rate of the uninhibited control reaction.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
The comparison between the synthetic FBPase-1 inhibitor MB05032 and the natural inhibitor AMP provides a clear illustration of the advancements in rational drug design. While both compounds target the same allosteric site and employ the same inhibitory mechanism, MB05032 demonstrates a significantly higher potency.[4] This enhanced efficacy, coupled with high specificity for FBPase-1 over other AMP-binding enzymes, underscores the potential of synthetic inhibitors as therapeutic agents for managing diseases characterized by excessive gluconeogenesis, such as type 2 diabetes. The experimental protocols outlined here provide a robust framework for the continued discovery and characterization of novel FBPase-1 inhibitors.
References
- 1. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structure-guided design of AMP mimics that inhibit fructose-1,6-bisphosphatase with high affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to FBPase-1 Inhibitor-1 and Other Fructose-1,6-Bisphosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target for type 2 diabetes. Inhibition of FBPase offers a direct mechanism to reduce excessive hepatic glucose production. This guide provides a comparative analysis of FBPase-1 inhibitor-1 against other known FBPase inhibitors, with a particular focus on the potent inhibitor MB05032.
Overview of FBPase and its Inhibition
Fructose-1,6-bisphosphatase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a critical step in the synthesis of glucose from non-carbohydrate precursors. In individuals with type 2 diabetes, the activity of FBPase is often upregulated, contributing to hyperglycemia. Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising strategy for modulating FBPase activity. Both this compound and MB05032 are allosteric inhibitors that target the AMP binding site of the enzyme, mimicking the natural regulatory mechanism of AMP.
Quantitative Comparison of FBPase Inhibitors
The following table summarizes the key quantitative data for this compound, MB05032, and other notable FBPase inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target/Mechanism | IC50 | Ki | In Vitro Efficacy | In Vivo Efficacy (Prodrug/Model) |
| This compound | Allosteric inhibitor of FBPase-1[1] | 3.4 µM[1] | 1.1 µM | Blocks glucose production in rat hepatoma cells. | Not reported. |
| MB05032 | Allosteric inhibitor targeting the AMP binding site of FBPase[2] | 16 nM (human liver FBPase)[2][3] | Not reported | Potent inhibition of gluconeogenesis in primary rat hepatocytes (as prodrug MB06322).[2] | Dose-dependent glucose lowering in Zucker diabetic fatty (ZDF) rats (as prodrug MB06322).[2] |
| AMP (natural inhibitor) | Allosteric inhibitor | ~1 µM | Not reported | Natural regulator of FBPase activity. | Not applicable. |
| Compound [I] | FBPase inhibitor | 2.08 µM | Not reported | Not reported | Significant blood glucose reduction in ICR mice, comparable to metformin.[4] |
| Disulfiram (B1670777) derivative (3a) | Covalent inhibitor targeting Cys128 | Not reported | Not reported | Significant FBPase inhibition.[5] | Glucose-lowering efficacy in vivo.[5] |
| Anilinoquinazoline derivative (Cpd 7) | FBPase inhibitor | 2.60 µM | Not reported | Not reported | Not reported.[6] |
FBPase Signaling Pathway in Gluconeogenesis
FBPase plays a pivotal role in the gluconeogenesis pathway, which is primarily active in the liver to maintain blood glucose levels during fasting. The diagram below illustrates the central position of FBPase in this pathway and its allosteric regulation.
Caption: FBPase in the gluconeogenesis pathway and its allosteric inhibition.
Experimental Protocols
Coupled-Enzyme Assay for FBPase Activity
This assay is commonly used to determine the inhibitory activity of compounds against FBPase. The production of fructose-6-phosphate by FBPase is coupled to the reduction of NADP+ to NADPH by subsequent enzymes, which can be monitored spectrophotometrically.
Materials:
-
Tris buffer (pH 7.5)
-
MgCl2
-
(NH4)2SO4
-
EDTA
-
NADP+
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
Fructose-1,6-bisphosphate (FBP)
-
FBPase enzyme
-
Test inhibitor (e.g., this compound, MB05032)
Procedure:
-
Prepare a reaction mixture containing Tris buffer, MgCl2, (NH4)2SO4, EDTA, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Add the FBPase enzyme to the mixture and equilibrate at 30°C.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for determining FBPase inhibitor IC50 using a coupled-enzyme assay.
Comparative Performance and Discussion
Potency: MB05032 demonstrates significantly higher potency with an IC50 in the nanomolar range (16 nM for human liver FBPase), making it a much more potent inhibitor than this compound (IC50 = 3.4 µM).[1][2][3] This suggests that MB05032 can achieve a similar level of FBPase inhibition at a much lower concentration.
In Vivo Efficacy: While direct in vivo data for this compound is not readily available, the prodrug of MB05032, MB06322, has shown robust in vivo efficacy. Oral administration of MB06322 to Zucker diabetic fatty rats resulted in a dose-dependent decrease in plasma glucose levels.[2] Furthermore, pretreatment of mice with MB06322 potentiated glucose-stimulated insulin (B600854) secretion in vivo and improved glucose tolerance.[7] This highlights the therapeutic potential of targeting FBPase with potent inhibitors like MB05032. Other novel inhibitors, such as compound [I] and a disulfiram derivative, have also demonstrated promising glucose-lowering effects in animal models.[4][5]
Mechanism of Action: Both this compound and MB05032 are allosteric inhibitors that target the AMP binding site.[1][2] This mechanism is advantageous as it mimics the natural regulation of the enzyme and can lead to high specificity. The development of covalent inhibitors targeting other allosteric sites, such as Cys128, represents an alternative and promising approach.[5]
Conclusion
Based on the available data, MB05032 is a significantly more potent inhibitor of FBPase than this compound. The demonstrated in vivo efficacy of its prodrug, MB06322, in animal models of type 2 diabetes further strengthens its position as a leading candidate in this class of inhibitors. While this compound is a valuable research tool for studying FBPase inhibition, its lower potency may limit its therapeutic potential compared to compounds like MB05032. The continued exploration of novel FBPase inhibitors with diverse scaffolds and mechanisms of action holds great promise for the development of new and effective treatments for type 2 diabetes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]
- 5. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Fructose-1,6-bisphosphatase regulates glucose-stimulated insulin secretion of mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity analysis of FBPase-1 inhibitor-1 against other phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity of FBPase-1 inhibitor-1 and its close analog, MB05032, against other phosphatases and enzymes. The information is intended to assist researchers in evaluating the suitability of these inhibitors for their studies and to provide a framework for designing selectivity profiling experiments.
Executive Summary
Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in gluconeogenesis, making it an attractive target for the treatment of type 2 diabetes. This compound is an allosteric inhibitor of this enzyme. While specific data on the cross-reactivity of this compound against a broad panel of phosphatases is limited in publicly available literature, analysis of the closely related and more extensively studied compound, MB05032, provides valuable insights into the selectivity profile of this class of inhibitors.
Available data indicates that MB05032 is highly selective for FBPase over other AMP-binding enzymes, such as glycogen (B147801) phosphorylase and AMP-activated protein kinase (AMPK). This guide presents the available quantitative data, details the experimental protocols for assessing FBPase inhibition and general phosphatase activity, and provides a visual representation of the experimental workflow.
Quantitative Data on Inhibitor Specificity
The following table summarizes the available data on the inhibitory activity of MB05032, a potent FBPase inhibitor that is structurally and functionally analogous to this compound.
| Target Enzyme | Inhibitor | IC50 / EC50 | Fold Selectivity vs. Human Liver FBPase-1 | Reference |
| Human Liver FBPase-1 | MB05032 | 16 nM | - | [1] |
| Human Muscle FBPase | MB05032 | 29 nM | ~1.8 | [1] |
| Glycogen Phosphorylase | MB05032 | > 100 µM | > 6250 | [1] |
| AMP-activated protein kinase (AMPK) | MB05032 | > 100 µM | > 6250 | [1] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the central role of FBPase-1 in gluconeogenesis and the point of inhibition.
Caption: FBPase-1 role in gluconeogenesis and its inhibition.
The workflow for assessing the specificity of an FBPase-1 inhibitor is a multi-step process.
Caption: Workflow for phosphatase inhibitor specificity profiling.
Experimental Protocols
FBPase-1 Inhibition Assay (Coupled Enzyme Assay)
This protocol is widely used to determine the inhibitory activity of compounds against FBPase-1.
Principle: The product of the FBPase-1 reaction, fructose-6-phosphate, is converted to 6-phosphogluconate in two sequential reactions catalyzed by phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase. The second reaction involves the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Human recombinant FBPase-1
-
Fructose-1,6-bisphosphate (substrate)
-
Phosphoglucose isomerase (coupling enzyme)
-
Glucose-6-phosphate dehydrogenase (coupling enzyme)
-
NADP+
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EDTA)
-
This compound (or analog)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the FBPase-1 inhibitor at various concentrations to the wells of the microplate.
-
Add the FBPase-1 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
General Phosphatase Specificity Profiling (p-Nitrophenylphosphate Assay)
This is a general and straightforward colorimetric assay to assess the activity of various phosphatases.
Principle: Many phosphatases can hydrolyze the artificial substrate p-nitrophenylphosphate (pNPP) to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Panel of purified phosphatases (e.g., PTP1B, SHP2, CD45, PP1, PP2A, alkaline phosphatase)
-
p-Nitrophenylphosphate (pNPP)
-
Assay buffer appropriate for the specific phosphatase being tested
-
This compound (or analog)
-
96-well microplate
-
Spectrophotometer
-
Stop solution (e.g., 1 M NaOH)
Procedure:
-
Add the specific phosphatase enzyme to the wells of a microplate containing the appropriate assay buffer.
-
Add the FBPase-1 inhibitor at a fixed concentration (or a range of concentrations) to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding pNPP.
-
Incubate the reaction for a set time at the optimal temperature for the enzyme.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Compare the activity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.
Conclusion
The available data for the FBPase inhibitor MB05032 suggests a high degree of selectivity for FBPase over other tested AMP-binding enzymes. However, a comprehensive analysis of the specificity of this compound against a broad panel of phosphatases is not yet publicly documented. Researchers are encouraged to perform their own selectivity profiling using the protocols outlined in this guide to fully characterize the off-target effects of this inhibitor before its application in biological studies. The provided experimental workflows and protocols offer a robust starting point for such investigations.
References
A Researcher's Guide to Control Experiments for FBPase-1 Inhibitor Studies
For researchers, scientists, and drug development professionals, establishing robust and well-controlled experiments is paramount when investigating novel inhibitors of Fructose-1,6-bisphosphatase-1 (FBPase-1). As a key rate-limiting enzyme in gluconeogenesis, FBPase-1 is a significant therapeutic target for metabolic diseases such as type 2 diabetes.[1][2][3] This guide provides a comparative framework for designing control experiments, presenting key experimental protocols, and visualizing the relevant biological pathways to ensure the validity and reproducibility of your findings.
Understanding the Role of Controls
In the context of FBPase-1 inhibitor studies, control experiments are crucial for validating that the observed effects are due to the specific inhibition of FBPase-1 and not off-target effects or experimental artifacts. Appropriate controls help to accurately determine the potency and selectivity of inhibitor candidates.
Positive Controls: A well-characterized FBPase-1 inhibitor should be used as a positive control to confirm that the experimental setup can detect FBPase-1 inhibition. Adenosine monophosphate (AMP), the natural allosteric inhibitor of FBPase-1, is a widely accepted positive control.[3][4][5] Synthetic inhibitors with known IC50 values, such as CS-917 or MB06322, can also serve as potent positive controls.[3][6][7]
Negative Controls: Negative controls are essential to establish a baseline and rule out non-specific inhibition. These can include:
-
Vehicle Control: The solvent used to dissolve the test inhibitor (e.g., DMSO) should be tested alone to ensure it does not affect FBPase-1 activity.[8]
-
Inactive Analogs: If available, a structurally similar but inactive analog of the test inhibitor can be used to demonstrate that the observed inhibition is due to the specific chemical structure of the active compound.
-
Scrambled Peptides: For peptide-based inhibitors, a scrambled peptide with the same amino acid composition but a different sequence should be used as a negative control.
Comparative Data of Known FBPase-1 Inhibitors
The following table summarizes the inhibitory potency of commonly used FBPase-1 inhibitors, providing a benchmark for new inhibitor studies.
| Inhibitor | Type | Target Organism/Enzyme Source | IC50 Value | Reference(s) |
| AMP | Natural Allosteric | Pig Kidney FBPase | 1.3 µM | [4] |
| AMP | Natural Allosteric | Human Liver FBPase | 9.7 µM | [4] |
| FBPase-1 inhibitor-1 | Allosteric | Human FBPase-1 | 3.4 µM (MG assay) | [8] |
| This compound | Allosteric | Human FBPase-1 | 4.0 µM (coupled) | [8] |
| Compound 15 | Synthetic | Pig Kidney FBPase | 1.5 µM | [4] |
| Compound 15 | Synthetic | Human Liver FBPase | 8.1 µM | [4] |
| Compound 16 | Synthetic | Pig Kidney FBPase | 5.0 µM | [4] |
| Compound 16 | Synthetic | Human Liver FBPase | 6.0 µM | [4] |
| MB06322 (CS-917) | Prodrug of Allosteric | Human Liver FBPase | 16 nM (active form) | [6] |
Key Experimental Protocols
Accurate assessment of FBPase-1 inhibitors relies on well-defined experimental protocols. Below are detailed methodologies for common in vitro and cell-based assays.
In Vitro FBPase-1 Enzymatic Activity Assay (Coupled-Enzyme Assay)
This is a widely used method to measure the catalytic activity of FBPase-1.[4][9] The production of fructose-6-phosphate (B1210287) is coupled to the reduction of NADP+, which can be monitored spectrophotometrically.
Principle:
-
FBPase-1 hydrolyzes fructose-1,6-bisphosphate (F-1,6-BP) to fructose-6-phosphate (F6P) and inorganic phosphate.[10]
-
Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphoglucono-δ-lactone, concomitantly reducing NADP+ to NADPH.
-
The increase in absorbance at 340 nm due to NADPH production is directly proportional to the FBPase-1 activity.
Materials:
-
Purified FBPase-1 enzyme
-
Assay Buffer: e.g., 0.2 M Tris, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 mM EDTA, pH 7.5[9]
-
Substrate: Fructose-1,6-bisphosphate (F-1,6-BP)
-
Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH)
-
Cofactor: NADP+
-
Test inhibitor and control compounds
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, PGI, and G6PDH.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include wells for positive control (e.g., AMP) and negative control (vehicle).
-
Add the purified FBPase-1 enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate, F-1,6-BP.
-
Immediately start monitoring the change in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocity (rate of NADPH formation) from the linear portion of the curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Glucose Production Assay
This assay measures the effect of FBPase-1 inhibitors on gluconeogenesis in a cellular context, typically using primary hepatocytes or hepatoma cell lines (e.g., HepG2).[11][12]
Principle: Cells are cultured in a glucose-free medium supplemented with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate). The amount of glucose produced and secreted into the medium is quantified in the presence and absence of the FBPase-1 inhibitor.
Materials:
-
Primary hepatocytes or hepatoma cell line (e.g., HepG2)
-
Glucose-free culture medium
-
Gluconeogenic substrates: Sodium lactate and sodium pyruvate
-
Test inhibitor and control compounds
-
Glucose assay kit (e.g., glucose oxidase-based)
-
96-well culture plates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with glucose-free medium containing the gluconeogenic substrates.
-
Add the test inhibitor at various concentrations to the cells. Include positive and negative controls.
-
Incubate the plate for a specific period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
After incubation, collect the culture medium from each well.
-
Quantify the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.
-
Normalize the glucose production to the total protein content or cell number in each well.
-
Calculate the percent inhibition of glucose production for each inhibitor concentration and determine the IC50 value.
Visualizing the Pathway and Experimental Logic
Diagrams are powerful tools for understanding complex biological systems and experimental designs. Below are Graphviz DOT scripts to generate such visualizations.
Caption: The gluconeogenesis pathway highlighting the role of FBPase-1.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
Cross-Validation of FBPase-1 Inhibitor-1 Activity in Different Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of FBPase-1 inhibitor-1, a benzoxazole (B165842) benzenesulfonamide (B165840) derivative, as determined by two distinct in vitro assay formats: a direct malachite green-based assay and an indirect coupled-enzyme assay. The data presented herein demonstrates a consistent inhibitory profile across both methods, providing robust validation of its activity against Fructose-1,6-bisphosphatase 1 (FBPase-1), a key regulatory enzyme in the gluconeogenesis pathway and a therapeutic target for type 2 diabetes.
Executive Summary
This compound demonstrates potent allosteric inhibition of FBPase-1. Cross-validation of its activity using a direct phosphate (B84403) detection method (Malachite Green Assay) and a coupled-enzyme system revealed comparable IC50 values, confirming the inhibitor's efficacy and the reliability of both assay formats for screening and characterization of FBPase-1 inhibitors.
Data Presentation
The inhibitory potency of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) in two different assay systems. The results are summarized in the table below.
| Assay Format | Principle | Parameter Measured | IC50 of this compound (µM) |
| Malachite Green Assay | Colorimetric detection of inorganic phosphate (Pi) released from the FBPase-1 catalyzed hydrolysis of fructose-1,6-bisphosphate. | Absorbance at ~620 nm | 3.4[1] |
| Coupled-Enzyme Assay | The product of the FBPase-1 reaction, fructose-6-phosphate (B1210287), is converted in a series of enzymatic reactions leading to the reduction of NADP+ to NADPH. | Increase in absorbance at 340 nm or fluorescence | 4.0[1] |
This compound
-
Chemical Name: 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
-
Molecular Formula: C13H7Cl3N2O3S
-
Molecular Weight: 377.63 g/mol
Experimental Protocols
Malachite Green-Based FBPase-1 Inhibition Assay
This assay directly quantifies the inorganic phosphate (Pi) generated from the enzymatic activity of FBPase-1.
Materials:
-
Human recombinant FBPase-1
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2, 0.5 mM EDTA
-
This compound (dissolved in DMSO)
-
Malachite Green Reagent: Solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at ~620 nm
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells) to each well.
-
Add 50 µL of FBPase-1 enzyme solution (pre-diluted in Assay Buffer) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the FBP substrate solution (pre-warmed to 37°C) to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of the Malachite Green Reagent to each well.
-
Allow 15-20 minutes for color development at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Coupled-Enzyme FBPase-1 Inhibition Assay
This assay indirectly measures FBPase-1 activity by coupling the production of fructose-6-phosphate to the reduction of NADP+.
Materials:
-
Human recombinant FBPase-1
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 2 mM EDTA, 1 mM DTT
-
Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADP+, PGI, and G6PDH.
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well UV-transparent plate, add 2 µL of the diluted inhibitor or DMSO to each well.
-
Add 50 µL of the FBPase-1 enzyme solution (pre-diluted in Assay Buffer) to each well and incubate for 15 minutes at room temperature.
-
Add 50 µL of the reaction mixture to each well.
-
Initiate the reactions by adding 20 µL of the FBP substrate solution to each well.
-
Immediately measure the increase in absorbance at 340 nm in a kinetic mode at 37°C for 20-30 minutes, taking readings every minute.
-
The rate of NADPH production is proportional to the FBPase-1 activity. Calculate the initial reaction velocities (Vmax) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value using a dose-response curve.
Visualizations
Caption: FBPase-1's role in the Gluconeogenesis pathway.
Caption: Experimental workflow for FBPase-1 inhibition assays.
References
Confirming the Allosteric Binding Mode of FBPase-1 Inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis, is a significant therapeutic target for type 2 diabetes.[1][2] Its inhibition can reduce excessive hepatic glucose production.[3][4] FBPase-1 inhibitor-1 is a cell-permeable, benzoxazolo-sulfonamide compound that functions as an allosteric inhibitor of FBPase-1.[5] This guide provides a comparative analysis of experimental data and methodologies to confirm its allosteric binding mode, contrasting it with other known FBPase inhibitors.
Quantitative Comparison of FBPase-1 Inhibitors
The inhibitory potency of various compounds against FBPase-1 is a critical parameter. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other allosteric inhibitors.
| Compound | Type of Inhibitor | Target Enzyme | IC50 Value | Binding Site |
| This compound | Benzoxazolo-sulfonamide | Human FBPase-1 | 3.4 µM | AMP allosteric site[5] |
| AMP (natural inhibitor) | Nucleotide | Human Liver FBPase | 9.7 µM | AMP allosteric site[6] |
| Achyrofuran Analog (15) | Natural Product Derivative | Human Liver FBPase | 8.1 µM | AMP allosteric site[6] |
| MB05032 | AMP Mimetic | Human Liver FBPase | 16 nM | AMP allosteric site[7][8] |
| FBPase-IN-1 | Covalent Inhibitor | FBPase | 0.22 µM | C128 allosteric site[8][9] |
| Anilinoquinazolines | Synthetic Compound | FBPase | Varies | Novel allosteric site[6] |
Experimental Protocols for Confirming Allosteric Inhibition
Determining the allosteric binding of an inhibitor is crucial for understanding its mechanism of action and for further drug development. Below are detailed protocols for key experiments used to confirm the allosteric binding of FBPase-1 inhibitors.
Enzyme Inhibition Assay (Coupled-Enzyme Assay)
This assay is fundamental to determining the IC50 value of an inhibitor.
-
Principle: The activity of FBPase-1 is measured by quantifying the production of fructose-6-phosphate. This is achieved by coupling the FBPase reaction to subsequent enzymatic reactions that result in a measurable change in absorbance, often the reduction of NADP+ to NADPH.
-
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl2, EDTA, and the coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase).
-
Add a known concentration of FBPase-1 enzyme to the mixture.
-
Add varying concentrations of the inhibitor (e.g., this compound) to different reaction wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate, and NADP+.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NADPH production and thus FBPase-1 activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competition Binding Assay with a Fluorescent AMP Analog
This experiment directly assesses whether an inhibitor binds to the AMP allosteric site.[6][10]
-
Principle: A fluorescent analog of AMP, such as 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate (TNP-AMP), binds to the allosteric site of FBPase and exhibits enhanced fluorescence upon binding.[10] A compound that competes for this site will displace TNP-AMP, leading to a decrease in fluorescence.[10]
-
Protocol:
-
Prepare a solution of FBPase-1 in a suitable buffer.
-
Add TNP-AMP to the FBPase-1 solution at a concentration that gives a stable and measurable fluorescence signal.
-
Measure the baseline fluorescence.
-
Add increasing concentrations of the test inhibitor (e.g., this compound) to the FBPase-1/TNP-AMP complex.
-
Measure the fluorescence intensity after each addition.
-
A significant decrease in fluorescence indicates that the inhibitor is competing with TNP-AMP for binding at the allosteric site.[10]
-
X-ray Crystallography
This technique provides definitive structural evidence of the inhibitor's binding site and mode.
-
Principle: By crystallizing the protein in complex with the inhibitor and analyzing the X-ray diffraction pattern, a high-resolution 3D structure of the protein-inhibitor complex can be obtained. This reveals the precise location of the inhibitor on the enzyme and its interactions with the amino acid residues.
-
Protocol:
-
Purify the FBPase-1 protein to a high degree.
-
Co-crystallize the FBPase-1 protein with the inhibitor by mixing the two and setting up crystallization trials under various conditions (e.g., vapor diffusion).
-
Alternatively, soak pre-formed crystals of FBPase-1 in a solution containing the inhibitor.
-
Collect X-ray diffraction data from the resulting crystals using a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the inhibitor's binding pocket. This can confirm binding to the known AMP allosteric site, a novel allosteric site, or the active site.[1][11]
-
Visualizing Pathways and Workflows
FBPase-1 Signaling Pathway in Gluconeogenesis
Caption: Allosteric inhibition of FBPase-1 in the gluconeogenesis pathway.
Experimental Workflow for Allosteric Site Confirmation
Caption: Workflow for confirming the allosteric binding of an FBPase-1 inhibitor.
References
- 1. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FBP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel allosteric site and covalent inhibitors of FBPase with potent hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of fructose-1,6-bisphosphatase by a new class of allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potency of FBPase-1 Inhibitors: A Comparative Guide to Ki Determination
For researchers, scientists, and professionals in drug development, the accurate determination of an inhibitor's potency is a cornerstone of preclinical assessment. This guide provides a comparative analysis of FBPase-1 inhibitor-1 and other alternatives, supported by experimental data and detailed protocols for determining the inhibition constant (Ki), a key indicator of inhibitor potency.
Fructose-1,6-bisphosphatase-1 (FBPase-1) is a critical regulatory enzyme in the gluconeogenesis pathway, making it a significant target for therapeutic intervention in metabolic diseases such as type 2 diabetes. The potency of inhibitors targeting FBPase-1 is a crucial factor in their potential efficacy. This guide focuses on this compound and provides a framework for its evaluation against other known inhibitors.
Comparative Potency of FBPase-1 Inhibitors
The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a direct measure of inhibitor potency; a lower Ki value indicates a more potent inhibitor. The following table summarizes the potency of this compound and other selected inhibitors.
| Inhibitor | Type | Potency (Ki) | Potency (IC50) |
| This compound | Allosteric | 1.1 µM[1][2] | 3.4 µM[1][3] |
| FBPase-IN-4 | Not Specified | 1.78 µM[4] | Not Specified |
| MB05032 | Allosteric (AMP mimetic) | Not Specified | 16 nM[4][5] |
| AMP (natural inhibitor) | Allosteric | Not Specified | ~1.0 µM[5] |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While related to Ki, it can be influenced by experimental conditions such as substrate concentration. The Ki provides a more absolute measure of binding affinity.
Experimental Protocol: Determination of FBPase-1 Inhibition Constant (Ki)
The determination of the Ki value for an FBPase-1 inhibitor is typically performed using a continuous spectrophotometric coupled-enzyme assay. This method measures the rate of FBPase-1 activity by coupling the production of its product, fructose-6-phosphate, to the reduction of NADP+, which can be monitored as an increase in absorbance at 340 nm.
Materials and Reagents
-
Purified FBPase-1 enzyme
-
Fructose-1,6-bisphosphate (FBP) substrate
-
This compound (and other inhibitors for comparison)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and KCl)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the FBPase-1 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to be tested.
-
Prepare a solution of FBPase-1 in assay buffer.
-
Prepare a coupling enzyme mixture containing PGI and G6PDH in assay buffer.
-
Prepare a solution of NADP+ in assay buffer.
-
Prepare solutions of FBP at various concentrations.
-
-
Set up the Assay Plate:
-
To each well of a 96-well plate, add the assay buffer, the coupling enzyme mixture, and NADP+.
-
Add the FBPase-1 enzyme to each well, except for the negative control wells.
-
Add the different concentrations of the inhibitor to the appropriate wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the FBP substrate to all wells.
-
Immediately place the plate in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration and each substrate concentration.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the data with no inhibitor.
-
Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition) to determine the Ki value. This can be done using non-linear regression analysis software.
-
Visualizing Key Processes
To better understand the context and methodology of FBPase-1 inhibition, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for Ki determination.
References
A Head-to-Head Comparison of FBPase-1 Inhibitor-1 and CS-917 in Preclinical and Clinical Development
For researchers and drug development professionals in the metabolic disease space, particularly type 2 diabetes, the inhibition of fructose-1,6-bisphosphatase (FBPase) presents a compelling therapeutic strategy. FBPase is a rate-limiting enzyme in gluconeogenesis, and its inhibition can directly address the excessive endogenous glucose production characteristic of this metabolic disorder.[1] This guide provides a detailed, data-driven comparison of two key investigational FBPase inhibitors: FBPase-1 inhibitor-1 and CS-917.
Executive Summary
This comparison guide delves into the preclinical and clinical data available for this compound and CS-917, offering a clear perspective on their mechanisms of action, potency, and stages of development. While both compounds target the same enzyme, their chemical nature, available efficacy data, and clinical progression differ significantly. CS-917, a prodrug, has advanced further into clinical evaluation, providing a more comprehensive dataset on its in vivo effects and safety profile in humans.
Comparative Data Overview
The following tables summarize the key quantitative data for this compound and CS-917, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Potency and Activity
| Parameter | This compound | CS-917 (Active form: MB05032/R-125338) |
| Target | Fructose-1,6-bisphosphatase-1 (FBPase-1) | Fructose-1,6-bisphosphatase (FBPase) |
| Mechanism of Action | Allosteric inhibitor, competing at the AMP binding site | Allosteric inhibitor, targeting the AMP binding site[2][3] |
| IC50 (Human FBPase) | 3.4 µM[4] | 16 nM[5] |
| Ki | 1.1 µM[4] | Not explicitly reported |
| IC50 (Glucose Production in Rat Hepatoma Cells) | 6.6 µM[4] | MB06322 inhibited glucose production from various substrates in rat hepatocytes[2] |
Table 2: Preclinical and Clinical Development Status
| Parameter | This compound | CS-917 |
| Chemical Class | Benzoxazolo-sulfonamide[4] | Bisamidate prodrug of an AMP mimetic[2][3] |
| Preclinical Models | Rat hepatoma cells[4] | Zucker diabetic fatty (ZDF) rats, Goto-Kakizaki (GK) rats[2][5][6] |
| Reported In Vivo Efficacy | Not reported | Dose-dependent reduction in plasma glucose, inhibition of gluconeogenesis, amelioration of fasting and postprandial hyperglycemia in rodent models[1][2][5][6] |
| Clinical Trial Stage | Preclinical[7] | Favorable safety profile and clinically meaningful reductions in fasting glucose levels in patients with Type 2 Diabetes Mellitus (T2DM) have been reported[1][8] |
Mechanism of Action and Signaling Pathway
Both inhibitors target FBPase, a key regulatory enzyme in the gluconeogenesis pathway. By inhibiting FBPase, these compounds reduce the production of glucose from non-carbohydrate precursors in the liver, thereby lowering blood glucose levels.
Caption: Inhibition of the gluconeogenesis pathway by FBPase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for key assays cited in the literature for these inhibitors.
FBPase-1 Inhibition Assay (for this compound)
A coupled assay format was utilized to determine the in vitro potency of this compound.[7]
-
Enzyme Reaction: Recombinant human FBPase-1 is incubated with its substrate, fructose-1,6-bisphosphate.
-
Coupled Enzyme System: The product of the FBPase-1 reaction, fructose-6-phosphate, is converted by phosphoglucose (B3042753) isomerase to glucose-6-phosphate.
-
Detection: Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
-
IC50 Determination: The assay is performed with varying concentrations of the inhibitor to calculate the half-maximal inhibitory concentration (IC50).
References
- 1. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. CS-917, a fructose 1,6-bisphosphatase inhibitor, improves postprandial hyperglycemia after meal loading in non-obese type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
Evaluating the efficacy of FBPase-1 inhibitor-1 in combination with other drugs
A Comparative Guide for Researchers and Drug Development Professionals
The targeted inhibition of Fructose-1,6-bisphosphatase (FBPase-1), a rate-limiting enzyme in gluconeogenesis, presents a promising therapeutic strategy for metabolic diseases and potentially for certain cancers. The efficacy of FBPase-1 inhibitors may be significantly enhanced when used in combination with other therapeutic agents that target complementary pathways. This guide provides a comparative overview of the pre-clinical data on FBPase-1 inhibitor-1 in combination with other drugs, focusing on its application in type 2 diabetes and providing a rationale for its potential use in specific cancer contexts.
FBPase-1 Inhibition in Type 2 Diabetes: Combination with Metformin (B114582)
Rationale for Combination:
Metformin, a first-line therapy for type 2 diabetes, exerts its glucose-lowering effects in part by inhibiting hepatic gluconeogenesis. Recent studies have elucidated that a key mechanism of metformin's action is the inhibition of FBPase-1. Therefore, combining a direct FBPase-1 inhibitor with metformin offers a potentially synergistic approach to suppress hepatic glucose production and improve glycemic control.
Preclinical Data Summary:
While direct comparative studies of a specific "this compound" in combination with metformin are not extensively available in published literature, preclinical studies on the FBPase-1 inhibitor CS-917 (also known as MB06322) in Zucker diabetic fatty (ZDF) rats provide a strong basis for evaluating this therapeutic strategy. The data from these studies can be used to infer the potential benefits of a combination approach.
Table 1: Efficacy of FBPase-1 Inhibition in a Preclinical Model of Type 2 Diabetes
| Treatment Group | Dose | Change in Fasting Blood Glucose | Inhibition of Gluconeogenesis | Animal Model | Reference |
| CS-917 (MB06322) | 30 mg/kg | Significant reduction | >15% | Zucker Diabetic Fatty (ZDF) Rats | [1] |
| 100-300 mg/kg | Maximal reduction | ~80% | Zucker Diabetic Fatty (ZDF) Rats | [1] | |
| Metformin | 500 mg/kg/day | Partial reversal of diabetic changes | Indirect inhibition | Streptozotocin-induced diabetic rats | [2] |
Experimental Protocol: FBPase-1 Inhibition in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats are used as a model for type 2 diabetes.
-
Drug Administration: The FBPase-1 inhibitor CS-917 (MB06322) is administered orally to the rats.
-
Dose-Response Analysis: To determine the dose-dependent effects, different doses of the inhibitor (e.g., 6-10 mg/kg for minimal activity and 30-100 mg/kg for maximal activity) are administered.[1]
-
Glycemic Control Assessment: Fasting blood glucose levels are measured at baseline and at various time points after drug administration.
-
Gluconeogenesis Inhibition Measurement: The rate of gluconeogenesis is assessed by measuring the incorporation of radiolabeled precursors (e.g., [14C]bicarbonate) into glucose.[1]
-
Metabolic Parameter Analysis: Other metabolic parameters such as plasma lactate (B86563) and triglyceride levels are also monitored to assess the safety profile of the treatment.
Signaling Pathway: FBPase-1 Inhibition in Gluconeogenesis
Caption: Inhibition of FBPase-1 in the gluconeogenesis pathway.
FBPase-1 Modulation in Cancer Therapy: A Complex Role
The role of FBPase-1 in cancer is context-dependent. In many cancers, such as certain types of breast, gastric, and lung cancer, FBPase-1 expression is silenced.[3] This loss of FBPase-1 activity promotes the Warburg effect, characterized by increased glycolysis even in the presence of oxygen, which supports tumor growth. In these cases, therapeutic strategies aim to restore FBPase-1 expression.
Combination with DNA Methyltransferase (DNMT) and Histone Deacetylase (HDAC) Inhibitors:
-
Rationale: Drugs like 5-azacytidine (B1684299) (a DNMT inhibitor) and histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate, SAHA) have been shown to increase the expression of FBPase-1 mRNA and protein.[3] The restoration of FBPase-1 can lead to a metabolic shift from glycolysis back to gluconeogenesis, thereby inhibiting tumor growth.[3]
Table 2: Effect of Epigenetic Modulators on FBPase-1 Expression in Cancer Cells
| Treatment | Effect on FBPase-1 Expression | Cancer Type | Reference |
| 5-azacytidine (5AZA) | Significant increase in mRNA expression | Breast, Gastric, Lung Cancer | [3] |
| HDAC Inhibitors (Sodium butyrate, SAHA, LBH589) | Upregulation of protein and mRNA expression | Hepatocellular Carcinoma (HCC) | [3] |
Experimental Protocol: Evaluation of FBPase-1 Re-expression in Cancer Cells
-
Cell Lines: Human cancer cell lines with known low FBPase-1 expression (e.g., breast, gastric, or lung cancer cell lines) are used.
-
Drug Treatment: Cells are treated with 5-azacytidine or an HDAC inhibitor (e.g., SAHA) at various concentrations.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of FBP1.
-
Protein Expression Analysis: Western blotting is used to detect the protein levels of FBPase-1.
-
Functional Assays: The effect of FBPase-1 re-expression on cancer cell phenotype is assessed through assays measuring cell proliferation, migration, and apoptosis.
Signaling Pathway: Restoration of FBPase-1 Function in Cancer
Caption: Epigenetic restoration of FBPase-1 to counter the Warburg effect.
Potential for FBPase-1 Inhibition in Specific Cancers:
While the restoration of FBPase-1 is a key strategy in many cancers, there may be specific cancer subtypes where FBPase-1 is overexpressed and contributes to tumor progression. In such cases, an FBPase-1 inhibitor could be a viable therapeutic agent, potentially in combination with other targeted therapies. However, further research is needed to identify these specific cancer contexts and to evaluate the efficacy of FBPase-1 inhibitors in corresponding preclinical models.
The combination of an FBPase-1 inhibitor with metformin holds significant promise for the treatment of type 2 diabetes by synergistically targeting hepatic gluconeogenesis. Further direct comparative studies are warranted to quantify the enhanced efficacy of this combination. In the context of cancer, the role of FBPase-1 is more nuanced. While current evidence largely supports the restoration of FBPase-1 function in many tumor types through the use of epigenetic modulators, the potential for FBPase-1 inhibitors in specific cancers with FBPase-1 overexpression remains an area for future investigation. This guide highlights the current understanding and provides a framework for the continued evaluation of FBPase-1 targeted combination therapies.
References
- 1. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of FBPase-1 Inhibitor-1
A comprehensive guide for researchers on the safe handling and disposal of Fructose-1,6-bisphosphatase-1 (FBPase-1) inhibitor-1, ensuring a secure and compliant laboratory environment.
For researchers and scientists engaged in drug development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of FBPase-1 inhibitor-1 (CAS 883973-99-7), a benzoxazolo-sulfonamide compound used to inhibit gluconeogenesis.[1] Adherence to these protocols is vital to mitigate risks and ensure compliance with institutional and regulatory standards.
Immediate Safety and Handling
Before beginning any procedure, the first and most crucial step is to consult the Safety Data Sheet (SDS) for this compound.[2] The SDS provides detailed information regarding the compound's physical and chemical properties, hazards, and specific disposal considerations.[2] In the absence of a specific SDS, general chemical safety guidelines and information from the supplier should be followed, and consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.[2]
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and protective eyewear, when handling this compound.[3] Work should be conducted in a well-ventilated area, such as a chemical fume hood.
Waste Identification and Segregation
Proper waste segregation is fundamental to safe disposal. Do not mix different waste streams.[4][5]
-
Unused Product: Any unwanted or expired this compound should be treated as chemical waste. It should not be disposed of down the drain or in regular trash.[2]
-
Contaminated Materials: All materials that have come into contact with the inhibitor, such as gloves, pipette tips, vials, and bench paper, must be disposed of as contaminated chemical waste.[2]
-
Solutions: Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[2]
Step-by-Step Disposal Procedures
-
Container Selection: Use a chemically resistant container with a secure screw-on cap for liquid waste.[2][4] For solid waste, a designated, puncture-resistant container or a clearly labeled bag for chemical waste should be used.[2] Ensure the container is compatible with the chemical properties of the inhibitor and any solvents used. For instance, do not use metal containers for corrosive waste.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the concentration of each constituent.[2][4] The date of accumulation should also be included.[3]
-
Waste Accumulation and Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2][4] The storage area should be known to all laboratory personnel. Waste containers must be kept tightly capped at all times, except when adding waste.[4]
-
Disposal Request: Once the waste container is ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a certified hazardous waste disposal service.[3][6][7] Do not attempt to transport hazardous waste yourself.[7]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container's label should be defaced or removed before disposal as regular trash or recycling, in accordance with institutional policy.[6][7]
Quantitative Data Summary
For safe handling and preparation of stock solutions, refer to the following solubility and storage information for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S | [1] |
| Molecular Weight | 377.6 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: 14 mg/mLDMF: 20 mg/mLDMF:PBS (pH 7.2) (1:6): 0.14 mg/ml | [1] |
| Storage | -20°C | [1][8] |
| Stability | ≥ 4 years at -20°C | [1] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate a typical experimental workflow involving this compound and the logical steps for its proper disposal.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistics for Handling FBPase-1 Inhibitor-1
For researchers, scientists, and drug development professionals working with FBPase-1 inhibitor-1, this guide provides immediate, essential safety, handling, and disposal information. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your experimental results.
Chemical and Physical Properties
This compound, also known by its synonyms F1,6BPase-1 Inhibitor and FBP1 Inhibitor, is a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase-1). Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | 2,5-dichloro-N-(5-chloro-2-benzoxazolyl)-benzenesulfonamide |
| CAS Number | 883973-99-7 |
| Molecular Formula | C₁₃H₇Cl₃N₂O₃S |
| Molecular Weight | 377.6 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: ~14 mg/mLDMF: ~20 mg/mL |
| Storage Temperature | Long-term: -20°C (stable for ≥ 4 years)Stock Solution: -80°C (up to 1 year) |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the Globally Harmonized System (GHS), standard laboratory safety precautions should always be observed. The following PPE is recommended when handling this compound:
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Not required under normal use. Use a fume hood if creating aerosols or dust. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, store the compound at -20°C in its original packaging.
-
For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Preparation of Stock Solutions:
-
This compound is soluble in organic solvents such as DMSO and DMF.[2]
-
To prepare a stock solution, dissolve the crystalline solid in the solvent of choice.[2] It is recommended to purge the solvent with an inert gas before use.[2]
-
For aqueous buffers, first dissolve the inhibitor in DMF and then dilute with the aqueous buffer. A 1:6 solution of DMF:PBS (pH 7.2) can be prepared. Aqueous solutions are not recommended for storage for more than one day.[2]
General Handling:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.[2]
Disposal Plan
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
This compound is classified as a water hazard class 1, indicating it is slightly hazardous for water.[3] Do not allow large quantities to enter ground water, water courses, or sewage systems.[3]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Experimental Protocol: In Vitro FBPase Inhibition Assay
This protocol outlines a coupled-enzyme assay to determine the inhibitory activity (IC₅₀) of this compound.
Materials:
-
This compound
-
Human or pig kidney FBPase
-
Assay Buffer: 0.2 M Tris-acetate, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, 0.1 EDTA, pH 7.5
-
Fructose-1,6-bisphosphate (FBP)
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP⁺
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
FBPase enzyme
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP⁺
-
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
